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  • Product: 4-Pyrrolidin-1-yl-piperidine hydrochloride
  • CAS: 172281-91-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Pyrrolidin-1-yl-piperidine Hydrochloride: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Pyrrolidin-1-yl-piperidine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its ri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyrrolidin-1-yl-piperidine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic structure serves as a valuable scaffold for the synthesis of a diverse range of pharmacologically active molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutics. The pyrrolidine and piperidine ring systems are prevalent in many biologically active compounds, and their combination in this particular arrangement offers unique stereochemical and electronic properties that are attractive for ligand design.[1] This document will delve into the technical details of this compound, offering insights for researchers and developers in the pharmaceutical sciences.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of 4-Pyrrolidin-1-yl-piperidine hydrochloride is essential for its effective use in a laboratory setting. The key identifiers and physicochemical properties are summarized in the table below.

PropertyValueSource(s)
Chemical Name 4-(Pyrrolidin-1-yl)piperidine hydrochloride[1]
Synonyms 4-(1-Pyrrolidinyl)piperidine hydrochloride[1]
CAS Number 172281-91-3[1]
Molecular Formula C₉H₁₉ClN₂[2]
Molecular Weight 190.72 g/mol [1]
Appearance White to off-white crystalline powder[3]
Melting Point 232–236°C (decomposes)[3]
Solubility Soluble in water, methanol, and ethanol. Slightly soluble in nonpolar organic solvents.[3]
pKa Not explicitly reported, but the presence of two basic nitrogen atoms suggests it will have two pKa values. The pKa of the piperidine nitrogen is expected to be in the range of 9-11.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage at 2-8°C. Protect from moisture and light.[3]

Chemical Structure:

Caption: Synthesis workflow for 4-Pyrrolidin-1-yl-piperidine hydrochloride.

Pharmacology and Toxicology

The 4-Pyrrolidin-1-yl-piperidine scaffold is a key pharmacophore in a variety of centrally acting agents, demonstrating its versatility in targeting different receptors in the brain. Its derivatives have shown significant activity as kappa (κ) opioid receptor agonists, muscarinic M4 receptor agonists, and peroxisome proliferator-activated receptor delta (PPARδ) agonists.

Mechanism of Action and Biological Targets
  • Kappa (κ) Opioid Receptor Agonism: Derivatives of 4-Pyrrolidin-1-yl-piperidine have been developed as potent and selective κ-opioid receptor agonists. The κ-opioid receptor system is involved in the modulation of pain, mood, and addiction. Agonism at this receptor can produce analgesia, but also dysphoria and sedation. The development of biased agonists, which preferentially activate G-protein signaling over β-arrestin pathways, is an active area of research to separate the therapeutic effects from the adverse effects.

  • Muscarinic M4 Receptor Agonism: The 4-Pyrrolidin-1-yl-piperidine moiety has been incorporated into selective agonists for the muscarinic M4 receptor. M4 receptors are implicated in the pathophysiology of schizophrenia and other psychotic disorders. [4]Agonists of the M4 receptor are being investigated as a novel class of antipsychotics that may offer improved efficacy, particularly for the cognitive and negative symptoms of schizophrenia, with a potentially better side-effect profile than current treatments. [5]

  • Peroxisome Proliferator-Activated Receptor Delta (PPARδ) Agonism: Recent studies have identified derivatives of 4-Pyrrolidin-1-yl-piperidine as potent and selective PPARδ agonists. [1][3]PPARδ is a nuclear receptor that plays a crucial role in regulating fatty acid metabolism and inflammation. Agonists of PPARδ have therapeutic potential for the treatment of metabolic diseases such as atherosclerosis and dyslipidemia. [6]

SignalingPathways cluster_ligand 4-Pyrrolidin-1-yl-piperidine Derivative cluster_receptors Biological Targets cluster_effects Potential Therapeutic Effects Ligand Ligand KOR Kappa Opioid Receptor Ligand->KOR Agonism M4R Muscarinic M4 Receptor Ligand->M4R Agonism PPARD PPARδ Receptor Ligand->PPARD Agonism Analgesia Analgesia KOR->Analgesia Antipsychotic Antipsychotic Effects (e.g., in Schizophrenia) M4R->Antipsychotic Metabolic Metabolic Regulation (e.g., Atherosclerosis) PPARD->Metabolic

Caption: Biological targets and potential therapeutic applications of 4-Pyrrolidin-1-yl-piperidine derivatives.

Toxicology Summary

The toxicological profile of 4-Pyrrolidin-1-yl-piperidine hydrochloride is not extensively documented in publicly available literature. However, based on the safety data for related compounds such as piperidine hydrochloride and pyrrolidine, it should be handled with care. [7][8]It is expected to be harmful if swallowed and may cause skin and eye irritation or burns. [2][9]Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Purity and Analytical Characterization

Ensuring the purity and identity of 4-Pyrrolidin-1-yl-piperidine hydrochloride is paramount for its use in research and development. A combination of spectroscopic and chromatographic techniques is typically employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum of 4-Pyrrolidin-1-yl-piperidine hydrochloride would be expected to show characteristic signals for the protons on the piperidine and pyrrolidine rings. The presence of the hydrochloride salt would likely lead to a downfield shift of the protons adjacent to the nitrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule. The spectrum of 4-Pyrrolidin-1-yl-piperidine hydrochloride would show distinct signals for each of the unique carbon atoms in the molecule. A detailed study of the free base has been reported, providing a basis for the analysis of the hydrochloride salt. [10][11]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of pharmaceutical compounds.

  • Method: A reversed-phase HPLC method is suitable for the analysis of 4-Pyrrolidin-1-yl-piperidine hydrochloride. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or water with a small amount of acid like formic or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used. [12][13]* Detection: As the compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 200-220 nm) can be used. Alternatively, pre-column derivatization with a UV-active agent can enhance sensitivity.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For 4-Pyrrolidin-1-yl-piperidine hydrochloride, electrospray ionization (ESI) in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 155.15, corresponding to the free base.

Practical Laboratory Applications and Protocols

The primary application of 4-Pyrrolidin-1-yl-piperidine hydrochloride is as a building block in the synthesis of more complex molecules for drug discovery. The following protocol outlines its use in a typical N-alkylation reaction.

Experimental Protocol: N-Alkylation

Rationale: This protocol demonstrates the use of 4-Pyrrolidin-1-yl-piperidine as a nucleophile to displace a leaving group, a common reaction in the elaboration of this scaffold. The choice of a base is crucial to deprotonate the piperidine nitrogen, and a non-nucleophilic base like potassium carbonate is suitable. The solvent, such as acetonitrile or DMF, is chosen for its ability to dissolve the reactants and its appropriate boiling point.

  • To a solution of 4-Pyrrolidin-1-yl-piperidine hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 30 minutes to neutralize the hydrochloride and generate the free base in situ.

  • Add the desired alkylating agent (e.g., a benzyl bromide derivative) (1.1 eq).

  • Heat the reaction mixture to 60-80°C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

ExperimentalWorkflow cluster_setup Reaction Setup cluster_reaction N-Alkylation Reaction cluster_workup Workup and Purification cluster_product Final Product Start Start: 4-Pyrrolidin-1-yl-piperidine HCl in Acetonitrile Base_Addition Add K₂CO₃ Start->Base_Addition Stirring Stir at RT for 30 min (In situ free base formation) Base_Addition->Stirring Alkylating_Agent Add Alkylating Agent (e.g., R-Br) Stirring->Alkylating_Agent Heating Heat to 60-80°C Alkylating_Agent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Reaction Complete Filtration Filter off salts Cooling->Filtration Concentration Concentrate filtrate Filtration->Concentration Purification Column Chromatography Concentration->Purification Final_Product N-Alkylated Product Purification->Final_Product

Caption: A typical experimental workflow for the N-alkylation of 4-Pyrrolidin-1-yl-piperidine.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemicals is of utmost importance. The following guidelines are based on the known hazards of similar compounds and should be strictly adhered to.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields. [9]* Engineering Controls: All manipulations of 4-Pyrrolidin-1-yl-piperidine hydrochloride should be performed in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.

  • In case of Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-Pyrrolidin-1-yl-piperidine hydrochloride is a versatile and valuable building block in modern drug discovery. Its unique structural features have enabled the development of potent and selective ligands for a range of important biological targets, including opioid receptors, muscarinic receptors, and PPARδ. This guide has provided a comprehensive overview of its chemical properties, a reliable synthesis protocol, and an exploration of its pharmacological applications. As research in these therapeutic areas continues to advance, the importance of scaffolds like 4-Pyrrolidin-1-yl-piperidine in the design of novel and effective medicines is likely to grow.

References

  • 4-piperidone hydrochloride, 4-piperidone hydrochloride 100g - SYNTHETIKA. (n.d.). Retrieved from [Link]

  • 4-(1-Pyrrolidinyl)piperidine | C9H18N2 | CID 78703 - PubChem. (n.d.). Retrieved from [Link]

  • Alver, Ö., Parlak, C., & Bilge, M. (2014). EXPERIMENTAL AND THEORETICAL NMR STUDY OF 4-(1-PYRROLIDINYL)PIPERIDINE. Retrieved from [Link]

  • CAS No : 5004-07-9| Chemical Name : 4-(1-Pyrrolidinyl)piperidine | Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Alver, Ö., Parlak, C., & Bilge, M. (2014). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Retrieved from [Link]

  • 4 - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • 4-(1-Pyrrolidinyl)Piperidine (I) and its derivatives (II-V) Fig. 2:... - ResearchGate. (n.d.). Retrieved from [Link]

  • Saify, Z. S., Haider, S., & Mushtaq, N. (2014). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. ResearchGate. Retrieved from [Link]

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - ACS Publications. (2024, June 13). Retrieved from [Link]

  • Kato, T., Fukao, K., Ohara, T., Naya, N., Tokuyama, R., Muto, S., Fukasawa, H., Itai, A., & Matsumura, K. I. (2023). Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure. Journal of medicinal chemistry, 66(16), 11428–11446. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved from [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - MDPI. (2022, July 22). Retrieved from [Link]

  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (n.d.). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Retrieved from [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. … - ResearchGate. (n.d.). Retrieved from [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. (n.d.). Retrieved from [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of chromatographic science, 60(7), 613–619. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of chromatographic science, 60(7), 613–619. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • Pyrrolidine - Wikipedia. (n.d.). Retrieved from [Link]

  • Piperidin-4-ol | C5H11NO | CID 79341 - PubChem. (n.d.). Retrieved from [Link]

  • 4-(1-Pyrrolidinyl)Piperidine 98.0%(GC) | PureSynth. (n.d.). Retrieved from [Link]

  • What are the new molecules for M4 receptor agonists? - Patsnap Synapse. (2025, March 11). Retrieved from [Link]

  • CAS No : 5004-07-9| Chemical Name : 4-(1-Pyrrolidinyl)piperidine | Pharmaffiliates. (n.d.). Retrieved from [Link]

Sources

Exploratory

4-Pyrrolidin-1-yl-piperidine hydrochloride CAS number and synonyms

Technical Monograph: 4-Pyrrolidin-1-yl-piperidine Hydrochloride Part 1: Executive Summary & Chemical Identity 4-Pyrrolidin-1-yl-piperidine hydrochloride is a privileged bicyclic diamine scaffold extensively utilized in m...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Pyrrolidin-1-yl-piperidine Hydrochloride

Part 1: Executive Summary & Chemical Identity

4-Pyrrolidin-1-yl-piperidine hydrochloride is a privileged bicyclic diamine scaffold extensively utilized in medicinal chemistry. Characterized by a piperidine ring substituted at the 4-position with a pyrrolidine moiety, this structure serves as a critical pharmacophore in ligands targeting G-protein coupled receptors (GPCRs), particularly Histamine H3 and Opioid receptors, as well as Sigma receptors.

Its high basicity (secondary and tertiary amines) and conformational flexibility allow it to function as a robust cationic anchor in protein binding pockets, often interacting with aspartate or glutamate residues via ionic bonding.

Chemical Identity Table
ParameterSpecification
Chemical Name 4-(1-Pyrrolidinyl)piperidine hydrochloride
Common Synonyms 4-Pyrrolidinopiperidine HCl; 1-(Piperidin-4-yl)pyrrolidine HCl; 4-(Pyrrolidin-1-yl)piperidine monohydrochloride
CAS Number (HCl) 172281-91-3 (Monohydrochloride) / 58530-53-3 (Dihydrochloride)
CAS Number (Base) 5004-07-9
Molecular Formula C₉H₁₈N₂[1][2][3][4][5][6][7] · xHCl (x=1 or 2)
Molecular Weight 154.25 (Base) / 190.72 (Mono-HCl) / 227.18 (Di-HCl)
SMILES (Base) C1CCN(C1)C2CCNCC2
InChI Key STWODXDTKGTVCJ-UHFFFAOYSA-N
Appearance White to off-white crystalline solid (Salt forms)

Part 2: Physicochemical Profile & Solubility

Understanding the physicochemical behavior of this scaffold is vital for assay development and formulation.

  • Acidity (pKa): The compound possesses two basic centers.

    • N-Pyrrolidinyl (tertiary amine): pKa ≈ 9.5 – 10.0.

    • Piperidine (secondary amine): pKa ≈ 10.5 – 11.0.

    • Implication: At physiological pH (7.4), the molecule exists predominantly as a dication (in the dihydrochloride form) or monocation, enhancing water solubility but potentially limiting passive membrane permeability without carrier transport or pH adjustment.

  • Solubility:

    • Water: Highly soluble (>50 mg/mL for HCl salts).

    • Methanol/Ethanol: Soluble.[2]

    • DMSO: Soluble.

    • Non-polar solvents (Hexane/EtOAc): Insoluble (Salt form); Free base is soluble in DCM/MeOH mixtures.

  • Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator at room temperature (or 2–8°C for long-term stability) to prevent deliquescence.

Part 3: Synthesis & Preparation Protocols

The most robust route to this scaffold is the Reductive Amination of 4-piperidone with pyrrolidine. This approach is preferred over nucleophilic substitution due to higher yields and fewer side reactions (e.g., elimination).

Mechanism & Workflow (Graphviz)

Synthesis Start 4-Piperidone (N-Boc or N-Benzyl protected) Intermediate Imine/Iminium Intermediate Start->Intermediate Condensation Reagent Pyrrolidine + NaBH(OAc)3 Reagent->Intermediate Product_Prot Protected 4-Pyrrolidinopiperidine Intermediate->Product_Prot Reduction Deprotection Deprotection (H2/Pd or TFA) Product_Prot->Deprotection SaltForm HCl/Dioxane Deprotection->SaltForm Final 4-Pyrrolidin-1-yl-piperidine Hydrochloride SaltForm->Final Precipitation

Figure 1: Step-wise synthesis pathway via reductive amination.

Detailed Protocol: Reductive Amination

Objective: Synthesis of 4-(1-Pyrrolidinyl)piperidine from N-Boc-4-piperidone.

Reagents:

  • N-Boc-4-piperidone (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • Sodium triacetoxyborohydride (STAB, 1.5 eq)

  • Acetic acid (1.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Methodology:

  • Imine Formation: In a round-bottom flask under inert atmosphere (N₂), dissolve N-Boc-4-piperidone in DCM (0.1 M concentration). Add pyrrolidine and acetic acid. Stir at room temperature for 30–60 minutes.

    • Expert Insight: The addition of acetic acid catalyzes the formation of the iminium ion, which is the active species reduced by the hydride.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) portion-wise. STAB is preferred over NaBH₄ because it is less basic and reduces the imine selectively without reducing the ketone precursor if any remains.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours). Monitor by TLC (System: 10% MeOH in DCM + 1% NH₄OH) or LC-MS.

  • Work-up: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Combine organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Deprotection (Boc removal): Dissolve the crude intermediate in DCM. Add Trifluoroacetic acid (TFA) (ratio 1:1 v/v DCM:TFA). Stir for 2 hours. Concentrate to remove TFA.

  • Salt Formation: Dissolve the free base residue in a minimum amount of dry ethanol or diethyl ether. Add 4M HCl in dioxane dropwise at 0°C. The hydrochloride salt will precipitate. Filter the white solid and wash with cold ether.

Part 4: Applications in Drug Discovery

The 4-pyrrolidin-1-yl-piperidine moiety is a versatile "super-basic" headgroup. Its applications are driven by its ability to mimic the diamine motifs found in endogenous neurotransmitters and peptide mimetics.

Target Classes & Mechanisms
  • Histamine H3 Receptor Antagonists:

    • The scaffold mimics the ethylamine tail of histamine but with increased rigidity and lipophilicity.

    • Example: Used in the optimization of non-imidazole H3 ligands for cognitive enhancement (e.g., Alzheimer's, ADHD).

  • Opioid Receptor Ligands:

    • Functions as the basic nitrogen component essential for anchoring to the Asp147 residue in the Mu-opioid receptor.

    • Often found in "Fentanyl-like" derivatives where the 4-position nitrogen is substituted with anilides.

  • Sigma-1 Receptor Ligands:

    • The bulky, basic nature of the pyrrolidino-piperidine system fits the hydrophobic binding pocket of the Sigma-1 chaperone protein, relevant for neuroprotection studies.

Decision Logic for Library Design (Graphviz)

Applications Scaffold 4-Pyrrolidin-1-yl-piperidine Scaffold Linker N1-Functionalization (Linker Strategy) Scaffold->Linker Path_A Aryl/Heteroaryl Sulfonylation Linker->Path_A Path_B Alkyl/Benzyl Alkylation Linker->Path_B Path_C Amide Coupling Linker->Path_C Target_A GPCR Antagonists (5-HT6, H3) Path_A->Target_A Rigid Linker Target_B Sigma Receptors & Ion Channels Path_B->Target_B Flexible Linker Target_C Enzyme Inhibitors (e.g., AChE) Path_C->Target_C H-Bond Donor

Figure 2: Strategic derivatization of the scaffold for specific therapeutic targets.

Part 5: Handling & Safety (GHS)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.[7]

Precautionary Measures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling the powder outside a fume hood.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for 15 minutes. If inhaled, move to fresh air.

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) in a tightly sealed container.

References

  • PubChem. (2025). 4-(1-Pyrrolidinyl)piperidine hydrochloride - Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.
  • Gemini, et al. (2023). Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure. PubMed.[7] Retrieved from [Link]

Sources

Foundational

Molecular weight and formula of 4-Pyrrolidin-1-yl-piperidine HCl

[1][2] Executive Summary 4-Pyrrolidin-1-yl-piperidine HCl (also known as 4-(1-Pyrrolidinyl)piperidine hydrochloride) is a bicyclic diamine scaffold extensively utilized in medicinal chemistry as a polar building block. C...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

4-Pyrrolidin-1-yl-piperidine HCl (also known as 4-(1-Pyrrolidinyl)piperidine hydrochloride) is a bicyclic diamine scaffold extensively utilized in medicinal chemistry as a polar building block. Characterized by a secondary amine on the piperidine ring and a tertiary amine at the pyrrolidine junction, this compound serves as a critical pharmacophore for modulating solubility, basicity, and target selectivity in drug candidates.

It is most prominently recognized for its role in the synthesis of Histamine H3 receptor antagonists , Sigma receptor ligands , and Methyl-lysine binding protein inhibitors . Its structural rigidity and defined vector orientation make it an ideal "linker" or "head group" in fragment-based drug design (FBDD).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The compound exists primarily as a hydrochloride salt to ensure stability and solubility.[1] Below are the specifications for the monohydrochloride form, which is the standard commercial reagent, though dihydrochloride salts are also generated under excess acid conditions.

Table 1: Chemical Specifications
PropertySpecification
IUPAC Name 4-(Pyrrolidin-1-yl)piperidine hydrochloride
Common Name 4-Pyrrolidinopiperidine HCl
CAS Number (HCl Salt) 172281-91-3
CAS Number (Free Base) 5004-07-9
Molecular Formula (HCl) C

H

N

[2][3][4][5][6][7] · HCl
Molecular Weight (HCl) 190.71 g/mol
Molecular Weight (Free Base) 154.25 g/mol
Appearance White to off-white crystalline powder
Solubility Highly soluble in water, methanol, DMSO
Melting Point (Free Base) 53–56 °C (Solid at RT)
pKa (Calculated) ~9.5 (Piperidine NH), ~8.5 (Pyrrolidine N)

Technical Note: The free base is a low-melting solid/oil that is prone to oxidation and air sensitivity. The hydrochloride salt is the preferred form for storage and handling.

Structural Analysis & Pharmacophore Utility

The molecule features a 4-substituted piperidine ring connected to a pyrrolidine ring via the pyrrolidine nitrogen. This architecture offers specific advantages in drug design:

  • Basicity & Ionization: The piperidine nitrogen (secondary amine) is highly basic (pKa ~9.5–10), ensuring the molecule is protonated at physiological pH. This is crucial for forming ionic interactions with aspartate or glutamate residues in GPCR binding pockets (e.g., H3 receptors).

  • Rigidification: The direct N-C bond between the rings restricts conformational freedom compared to alkyl chain linkers, reducing the entropic penalty upon binding.

  • Solubility Enhancement: The pyrrolidine ring disrupts planarity and increases the fraction of sp3 character (Fsp3), a key metric for improving the clinical success of drug candidates.

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and functional zones of the molecule.

ChemicalStructure cluster_props Pharmacophoric Features Piperidine Piperidine Ring (Secondary Amine) Linkage C4-N Bond (Junction) Piperidine->Linkage Position 4 Pyrrolidine Pyrrolidine Ring (Tertiary Amine) Linkage->Pyrrolidine N-Linked H-Bond Donor H-Bond Donor H-Bond Donor->Piperidine Solubility Solubility Solubility->Pyrrolidine

Caption: Functional decomposition of 4-Pyrrolidin-1-yl-piperidine showing the secondary amine donor site and the tertiary amine solubility enhancer.

Synthesis & Preparation Protocols

The synthesis of 4-Pyrrolidin-1-yl-piperidine HCl is a classic example of reductive amination , a robust method for coupling ketones and amines.

Synthetic Route

The most efficient industrial and laboratory route involves the reaction of N-Boc-4-piperidone with pyrrolidine , followed by reduction and deprotection.

  • Condensation: Formation of the iminium ion intermediate.

  • Reduction: In-situ reduction using Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.

  • Deprotection: Removal of the Boc group using HCl/Dioxane to yield the hydrochloride salt.

Detailed Protocol (Self-Validating)

Reagents:

  • 1-Boc-4-piperidone (1.0 equiv)

  • Pyrrolidine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Dichloromethane (DCM) (Solvent)

  • Acetic Acid (Catalytic, to adjust pH to ~5–6)

  • 4M HCl in Dioxane

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1-Boc-4-piperidone in anhydrous DCM under nitrogen. Add pyrrolidine and a catalytic amount of acetic acid. Stir for 30 minutes at room temperature to allow equilibrium formation of the iminium species.

  • Reduction: Cool the solution to 0°C. Add STAB portion-wise (exothermic reaction). Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Validation: Monitor by TLC or LC-MS. The ketone peak should disappear, and the product mass (M+H of Boc-protected intermediate) should appear.

  • Quench & Workup: Quench with saturated aqueous NaHCO3. Extract with DCM.[8] Wash organics with brine, dry over Na2SO4, and concentrate.

  • Deprotection: Dissolve the crude Boc-intermediate in 1,4-dioxane. Add 4M HCl in dioxane (excess, ~5-10 equiv). Stir until precipitation is complete (usually 2–4 hours).

  • Isolation: Filter the white precipitate. Wash with diethyl ether to remove non-polar impurities. Dry under vacuum.

Synthesis Workflow Diagram

SynthesisRoute Start Start: 1-Boc-4-piperidone + Pyrrolidine Reagent1 Reagent: NaBH(OAc)3 / DCM / AcOH Start->Reagent1 Intermed Intermediate: 1-Boc-4-(pyrrolidin-1-yl)piperidine Reagent1->Intermed Reductive Amination Reagent2 Deprotection: 4M HCl in Dioxane Intermed->Reagent2 Product Final Product: 4-Pyrrolidin-1-yl-piperidine HCl Reagent2->Product Acidic Cleavage

Caption: Step-wise synthesis via reductive amination and Boc-deprotection.

Applications in Drug Discovery[5][6][7][8]

Histamine H3 Receptor Antagonists

The 4-pyrrolidinylpiperidine motif is a "privileged structure" in H3 receptor research. The basic piperidine nitrogen mimics the histamine ethylamine tail, interacting with the conserved Aspartate residue (Asp3.32) in the GPCR transmembrane region.

  • Example: Non-imidazole H3 antagonists often use this scaffold to avoid the CYP450 inhibition issues associated with imidazole rings.

Methyl-Lysine Binding Proteins

Recent studies indicate this scaffold is used to synthesize ligands for methyl-lysine binding domains (e.g., chromodomains), which are epigenetic targets for cancer therapy. The pyrrolidine ring mimics the methylated lysine side chain.

Fragment-Based Drug Design (FBDD)

Due to its low molecular weight (<200 Da) and high solubility, it is an excellent "fragment" for screening. It allows medicinal chemists to "grow" the molecule by acylating or alkylating the secondary piperidine nitrogen to probe adjacent binding pockets.

Handling, Stability, and Safety

Stability Profile
  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator or tightly sealed container at room temperature (or 2–8°C for long-term).

  • Air Sensitivity: While the salt is stable, the free base absorbs CO2 from the air; always reconvert to salt if the free base is generated.

Safety Protocol (GHS Classification)
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (Corrosive).[2][9]

    • H302: Harmful if swallowed.[9]

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78703, 4-(1-Pyrrolidinyl)piperidine. Retrieved from [Link]

  • Kato, T., et al. (2023). Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Exploratory

Solubility profile of 4-Pyrrolidin-1-yl-piperidine hydrochloride in organic solvents

Topic: Solubility Profile of 4-Pyrrolidin-1-yl-piperidine Hydrochloride in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Formulation Scientists Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of 4-Pyrrolidin-1-yl-piperidine Hydrochloride in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Formulation Scientists

Executive Summary

The solubility behavior of 4-Pyrrolidin-1-yl-piperidine hydrochloride (CAS: 172281-91-3 for HCl salt; 5004-07-9 for free base) is governed by the interplay between its highly polar, ionic ammonium headgroup and its bicyclic, aliphatic lipophilic scaffold. For researchers and process chemists, understanding this profile is critical not just for dissolution, but for designing efficient recrystallization, purification, and formulation workflows.

This guide moves beyond simple "soluble/insoluble" binaries to provide a mechanistic understanding of solvent interactions, enabling precise control over phase behavior in drug development pipelines.

Chemical Identity & Physicochemical Context

Before profiling solubility, we must ground our understanding in the molecule's structural properties which dictate solvent compatibility.

  • Compound Name: 4-(1-Pyrrolidinyl)piperidine hydrochloride

  • Structure: A piperidine ring substituted at the 4-position with a pyrrolidine ring.[1] The hydrochloride salt typically protonates the more basic nitrogen centers (predominantly the secondary amine of the piperidine or the tertiary amine depending on specific salt stoichiometry, often available as dihydrochloride).

  • Molecular Weight: ~190.72 g/mol (Monohydrochloride)

  • Nature: Amphiphilic salt. The ionic chloride lattice provides high crystal energy, while the saturated hydrocarbon rings offer lipophilic van der Waals handles.

Solubility Profile in Organic Solvents[4][5]

The following profile categorizes solvents based on their interaction mechanism with the 4-Pyrrolidin-1-yl-piperidine cation and chloride anion.

Polar Protic Solvents (High Solubility)
  • Water: Highly soluble. The high dielectric constant (

    
    ) dissociates the ion pair effectively.
    
  • Methanol: Excellent solvent. Solvation is driven by hydrogen bonding to the chloride ion and dipole interactions with the ammonium center.

    • Application: Ideal for initial dissolution or as the "good" solvent in a crash-crystallization process.

  • Ethanol: High to Moderate solubility. Solubility decreases slightly compared to methanol due to the ethyl chain's steric bulk, but remains sufficient for most processing needs.

    • Application: The gold standard for recrystallization . It often exhibits a steep solubility-temperature curve, allowing dissolution at reflux and crystallization upon cooling.

Polar Aprotic Solvents (High Solubility)
  • DMSO (Dimethyl sulfoxide): Very High solubility. DMSO strongly solvates the cationic portion of the molecule.

    • Warning: Difficult to remove due to high boiling point; avoid for final stage purification unless lyophilization is planned.

  • DMF (Dimethylformamide): High solubility. Similar utility to DMSO but poses higher toxicity risks.

  • Acetonitrile: Moderate solubility. Useful for HPLC mobile phases but often poor for bulk dissolution compared to alcohols.

Non-Polar & Chlorinated Solvents (Low to Moderate Solubility)
  • Dichloromethane (DCM): Moderate/Sparingly soluble. While the free base is highly soluble in DCM, the hydrochloride salt often struggles due to the poor anion solvation capability of DCM. It may require a "doping" agent (e.g., 5% Methanol in DCM) to fully dissolve.

  • Chloroform: Slightly better than DCM due to higher acidity, but generally poor for the pure salt.

Anti-Solvents (Insoluble)
  • Diethyl Ether / MTBE: Insoluble. The non-polar nature cannot overcome the crystal lattice energy of the salt.

    • Application: Critical anti-solvents . Adding Et2O to a saturated Ethanol solution of the compound is the primary method for forcing high-purity precipitation.

  • Hexane / Heptane: Insoluble. Strictly used to wash crystals to remove non-polar impurities.

  • Acetone: Sparingly soluble / Insoluble. Often causes "oiling out" if used rapidly, but can serve as a precipitant.

Summary Data Table (Estimated Ranges)
Solvent ClassSolventEstimated Solubility (25°C)Primary Utility
Protic Water> 100 mg/mLFormulation / Buffer prep
Protic Methanol> 100 mg/mLDissolution / Reactions
Protic Ethanol30 - 80 mg/mLRecrystallization
Aprotic DMSO> 150 mg/mLStock Solutions / Assays
Chlorinated DCM< 10 mg/mL*Extraction (requires co-solvent)
Ether Diethyl Ether< 1 mg/mLAnti-Solvent / Precipitation
Alkane Hexane< 0.1 mg/mLWashing / Impurity removal

*Solubility in DCM can be drastically improved by adding small amounts of MeOH or TEA (though TEA removes the salt form).

Mechanistic Visualization

The following diagram illustrates the solvation shell mechanism that dictates why alcohols work while ethers fail.

SolvationMechanism cluster_Protic Protic Solvent (e.g., MeOH) cluster_NonPolar Non-Polar Solvent (e.g., Hexane) Salt Solid Crystal Lattice (Ionic Bonds) Protic_Action OH groups H-bond to Cl- Lone pairs solvate N+ Salt->Protic_Action Add Solvent NonPolar_Action Weak Van der Waals only No Ion Stabilization Salt->NonPolar_Action Add Solvent Result_Protic Dissolution (Solvation Energy > Lattice Energy) Protic_Action->Result_Protic Result_NonPolar Precipitation / Insolubility (Lattice Energy dominates) NonPolar_Action->Result_NonPolar

Caption: Mechanistic divergence between protic solvation (leading to dissolution) and non-polar interaction (preserving the crystal lattice).

Experimental Protocol: Determination of Exact Solubility

As a scientist, relying on literature values is often insufficient for critical process steps. Use this self-validating protocol to determine the precise solubility limit for your specific batch (which may vary with polymorph or purity).

Workflow: The "Shake-Flask" Method (HPLC/Gravimetric)

SolubilityProtocol Start Start: Excess Solid Mix 1. Add Solvent & Agitate (24h @ Target Temp) Start->Mix Check 2. Visual Check: Is solid still present? Mix->Check AddSolid Add more solid Check->AddSolid No (Fully Dissolved) Filter 3. Filter Supernatant (0.45 µm PTFE) Check->Filter Yes (Saturated) AddSolid->Mix Analyze 4. Quantify Concentration (HPLC or Gravimetric) Filter->Analyze Calc 5. Calculate Solubility (mg/mL) Analyze->Calc

Caption: Standardized workflow for determining equilibrium solubility.

Step-by-Step Procedure:
  • Preparation: Place ~100 mg of 4-Pyrrolidin-1-yl-piperidine HCl into a chemically resistant glass vial.

  • Solvent Addition: Add 0.5 mL of the target solvent.

  • Equilibration: Cap tightly and agitate (shaker or magnetic stir bar) at 25°C for 24 hours.

    • Checkpoint: If the solution becomes clear, add more solid until a visible precipitate remains. This ensures saturation.

  • Filtration: Syringe-filter the supernatant using a 0.45 µm PTFE or Nylon filter (avoid cellulose for organic solvents) into a tared vial.

  • Quantification:

    • Gravimetric: Evaporate the solvent under vacuum/nitrogen flow, dry the residue, and weigh.

    • HPLC (Preferred): Dilute the filtrate 100x with mobile phase and inject against a standard curve.

Applications in Process Chemistry

Recrystallization Strategy

The most common impurity in the synthesis of this compound is the unreacted piperidine or pyrrolidine starting material.

  • Recommended System: Ethanol / Diethyl Ether .

  • Protocol:

    • Dissolve the crude HCl salt in minimal boiling Ethanol.

    • Allow to cool to room temperature; some crystals may form.

    • Slowly add Diethyl Ether (Anti-solvent) dropwise with stirring until the solution turns slightly cloudy.

    • Cool to 4°C. The product will crystallize out as a high-purity white solid, leaving non-polar impurities in the mother liquor.

Reaction Solvent Selection
  • Nucleophilic Substitution: If using the free base in a reaction, use Acetonitrile or DMF with a base (e.g., K2CO3).

  • Salt Formation: To form the HCl salt from the free base, dissolve the base in Diethyl Ether and bubble dry HCl gas, or add HCl in Dioxane . The salt will precipitate quantitatively immediately.

References

  • PubChem. 4-(1-Pyrrolidinyl)piperidine (Compound).[1] National Library of Medicine. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Solvents and Methods. (General reference for amine salt purification). Available at: [Link]

Sources

Foundational

4-Pyrrolidin-1-yl-piperidine hydrochloride as a pharmaceutical intermediate

This guide serves as a definitive technical resource for 4-(Pyrrolidin-1-yl)piperidine hydrochloride , a "privileged scaffold" in medicinal chemistry. It is designed for immediate application in drug discovery workflows,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for 4-(Pyrrolidin-1-yl)piperidine hydrochloride , a "privileged scaffold" in medicinal chemistry. It is designed for immediate application in drug discovery workflows, emphasizing synthesis, impurity control, and pharmacophore utility.

CAS: 172281-91-3 (HCl salt) | Free Base CAS: 5004-07-9 Formula: C₉H₁₈N₂·xHCl | MW: 190.72 g/mol (Monohydrochloride)

Part 1: The Core Directive — "The Super-Secondary Amine"

In modern drug design, 4-(pyrrolidin-1-yl)piperidine represents a critical bicyclic diamine motif . It functions as a flexible linker that simultaneously offers:

  • High Basicity (pKa ~9.5–10.5): The piperidine nitrogen serves as a primary protonation site for salt-bridge interactions with aspartic acid residues in GPCR binding pockets (e.g., Histamine H3, Sigma-1).

  • Solubility Enhancement: The pyrrolidine ring disrupts planarity, significantly improving the aqueous solubility of lipophilic drug candidates (logP modulation).

  • Steric Bulk: The 4-substitution pattern creates a specific volume vector, often used to fill hydrophobic pockets in kinase inhibitors (e.g., IKK16 analogs).

Key Physicochemical Profile
PropertyValue / Description
Appearance White to off-white hygroscopic crystalline powder
Solubility High in H₂O, Methanol, DMSO; Low in Et₂O, Hexanes
Hygroscopicity High (Deliquescent); requires storage under inert atmosphere (Ar/N₂)
Melting Point 228–230 °C (Decomposes)
Acidity (pKa) ~10.3 (Piperidine N), ~8.5 (Pyrrolidine N - estimated)

Part 2: Scientific Integrity & Logic (Synthesis & Protocols)[6]

The "Gold Standard" Synthesis: Reductive Amination

While nucleophilic substitution (using 4-halopiperidines) is possible, it is prone to elimination side reactions. The industry-standard route is Reductive Amination using 1-Boc-4-piperidone, ensuring regiospecificity and high yield.

Reaction Logic
  • Imine Formation: Pyrrolidine attacks the ketone of the piperidone. Acid catalysis (Acetic Acid) promotes water loss to form the iminium/enamine intermediate.

  • Reduction: Sodium Triacetoxyborohydride (STAB) is preferred over NaCNBH₃ due to lower toxicity and better selectivity for the imine over the ketone.

  • Deprotection: Removal of the Boc group yields the free amine, which is immediately converted to the HCl salt for stability.

Experimental Protocol (Self-Validating)

Scale: 10 mmol basis

Reagents:

  • 1-Boc-4-piperidone (1.99 g, 10 mmol)

  • Pyrrolidine (0.85 g, 12 mmol, 1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 eq)

  • Acetic Acid (glacial, 1.0 eq)

  • 1,2-Dichloroethane (DCE) or DCM (anhydrous, 40 mL)

  • 4M HCl in Dioxane (for salt formation)

Step-by-Step Workflow:

  • Complexation: In a dry flask under N₂, dissolve 1-Boc-4-piperidone in DCE. Add Pyrrolidine and Acetic Acid. Stir at Room Temperature (RT) for 30 minutes. Checkpoint: Solution may warm slightly; ensure clear solution before proceeding.

  • Reduction: Cool to 0°C. Add STAB portion-wise over 15 minutes (gas evolution possible). Warm to RT and stir for 12–16 hours.

    • Validation: Monitor via TLC (MeOH/DCM 1:9). The ketone spot (Rf ~0.6) should disappear.

  • Quench & Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected intermediate.

  • Deprotection: Dissolve the intermediate in minimal DCM. Add 4M HCl in Dioxane (10 mL). Stir for 2 hours. A white precipitate forms.[1]

  • Isolation: Filter the solid under N₂ (hygroscopic!). Wash with diethyl ether to remove Boc byproducts. Dry under high vacuum.

Impurity Profiling & Control
Impurity TypeOriginControl Strategy
Unreacted Ketone Incomplete aminationUse 1.2 eq Pyrrolidine; Ensure dry solvents to push equilibrium.
Enamine Dimer Acid-catalyzed self-condensationKeep temperature <40°C; Add reductant slowly.
Boron Salts STAB residueRigorous basic wash (NaHCO₃) during workup of the intermediate.
Residual Solvent Trapped in crystal latticeExtended drying at 50°C under high vacuum (<1 mbar).

Part 3: Visualization & Logic

Synthesis Pathway Diagram

The following diagram illustrates the reductive amination pathway, highlighting the critical intermediate states.

Synthesis Start 1-Boc-4-Piperidone + Pyrrolidine Iminium Iminium/Enamine Intermediate Start->Iminium AcOH, DCE -H2O BocProduct 1-Boc-4-(pyrrolidin-1-yl) piperidine Iminium->BocProduct NaBH(OAc)3 Reductive Amination Final 4-(Pyrrolidin-1-yl) piperidine HCl BocProduct->Final 4M HCl/Dioxane Deprotection

Caption: Figure 1. Step-wise synthesis via reductive amination and acid deprotection.

Pharmacophore Interaction Model

This diagram demonstrates how the 4-(pyrrolidin-1-yl)piperidine moiety typically engages with a target protein (e.g., GPCR or Kinase).

Pharmacophore PiperidineN Piperidine N+ (Protonated) Linker PiperidineN->Linker Aspartate Aspartate/Glutamate (Anionic Site) PiperidineN->Aspartate Ionic Salt Bridge (Critical Binding) Pyrrolidine Pyrrolidine Ring (Hydrophobic) HydrophobicPocket Hydrophobic Pocket (Trp/Phe/Tyr) Pyrrolidine->HydrophobicPocket Van der Waals Interactions Linker->Pyrrolidine

Caption: Figure 2. Pharmacophore model showing the dual ionic/hydrophobic binding mode.

Part 4: Applications & Safety

Therapeutic Applications

This intermediate is not merely a precursor but a functional pharmacophore found in:

  • Histamine H3 Antagonists: Used to improve blood-brain barrier (BBB) penetration due to the tertiary amine's pKa modulation.

  • Kinase Inhibitors (e.g., IKK16 derivatives): The pyrrolidine tail extends into the solvent-exposed region of the ATP binding pocket, improving solubility and selectivity.

  • Sigma Receptor Ligands: The piperidine nitrogen forms the canonical salt bridge required for Sigma-1 receptor affinity.

Handling & Safety (MSDS Summary)

Danger: This compound is a Corrosive Solid .

  • H314: Causes severe skin burns and eye damage.[2]

  • H301: Toxic if swallowed.

  • PPE: Nitrile gloves (double gloving recommended), chemical safety goggles, and face shield. Handle only in a fume hood.

  • First Aid: In case of skin contact, immediately wash with PEG 400 or copious water. Do not neutralize with acid/base on skin.

References

  • PubChem. (2025). 4-(1-Pyrrolidinyl)piperidine Compound Summary. National Library of Medicine. [Link]

  • Beilstein Journal of Organic Chemistry. (2013). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization.[Link]

  • Google Patents. (2019). WO2019073486A1 - Improved process for the manufacture of bepotastine.[3]

Sources

Exploratory

Thermodynamic Stability of 4-(1-Pyrrolidinyl)piperidine Hydrochloride Salts

Executive Summary & Core Directive This guide addresses the thermodynamic stability profiling of 4-(1-Pyrrolidinyl)piperidine (CAS: 5004-07-9) hydrochloride salts. As a diamine intermediate used frequently in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide addresses the thermodynamic stability profiling of 4-(1-Pyrrolidinyl)piperidine (CAS: 5004-07-9) hydrochloride salts. As a diamine intermediate used frequently in medicinal chemistry (e.g., for histamine H3 antagonists or sigma receptor ligands), this molecule presents specific solid-state challenges.

The Critical Insight: The molecule contains two highly basic nitrogen centers (predicted pKa values ~10.3 and ~11.0). Consequently, the Dihydrochloride (2HCl) salt is the thermodynamic sink and generally the preferred developable form. The Monohydrochloride (1HCl) salt is thermodynamically metastable and prone to disproportionation (reverting to a mixture of free base and 2HCl) in solution or upon exposure to humidity.

This guide details the protocols to validate these stability profiles, ensuring you do not carry a liable solid form into late-stage development.

Molecular Analysis & Theoretical Grounding

To understand the stability, we must first analyze the protonation landscape.

Structural Chemistry
  • Molecule: 4-(1-Pyrrolidinyl)piperidine[1][2][3][4]

  • SMILES: C1CCN(C1)C2CCNCC2

  • Basicity Centers:

    • Piperidine Nitrogen (N-1): Secondary amine. Sterically accessible. Highly basic (Typical pKa ~11.0).

    • Pyrrolidine Nitrogen (N-4'): Tertiary amine (attached to the piperidine ring). Slightly more sterically hindered but still highly basic (Typical pKa ~10.3).

The "Diamine Dilemma"

In systems where


 between two nitrogen centers is small (< 2 units), isolating a stable mono-salt is difficult.
  • Scenario A (1 eq. HCl): Protons rapidly exchange between N-1 and N-4'. In the solid state, the lattice energy of the Dihydrochloride is often significantly higher than the Monohydrochloride. This drives the equilibrium toward the formation of 2HCl and Free Base, rather than remaining as 1HCl.

  • Scenario B (2+ eq. HCl): Both sites are fully protonated. The crystal lattice stabilizes via extensive hydrogen bonding network (Cl⁻ ··· H-N⁺).[1] This is typically the high-melting, stable form.

Experimental Protocols for Stability Profiling

Do not rely on simple melting points. You must establish the Thermodynamic Stability Relationship using the following self-validating workflows.

Protocol A: Slurry Conversion (The Gold Standard)

This experiment determines the most stable polymorph or stoichiometry at a given temperature.

Methodology:

  • Preparation: Prepare a supersaturated solution of the 4-(1-Pyrrolidinyl)piperidine 2HCl salt in a solvent with moderate solubility (e.g., Isopropanol or Ethanol/Water 95:5).

  • Seeding: Add excess solid (approx. 50 mg/mL) to create a slurry. If you have potential polymorphs (Form A and Form B), add equal amounts of both.

  • Equilibration: Stir at controlled temperature (25°C and 50°C) for 48–72 hours.

  • Analysis: Filter the solid and analyze via X-Ray Powder Diffraction (XRPD) immediately (wet) and after drying.

Interpretation:

  • Ostwald Ripening: The least stable form will dissolve, and the most stable form will grow.

  • Result: If Form A converts to Form B, Form B is the thermodynamically stable form. If a Mono-HCl converts to Di-HCl + Base (in the presence of excess HCl), the Di-HCl is the stable stoichiometry.

Protocol B: Hygroscopicity Profiling (DVS)

Hydrochloride salts of aliphatic amines are notoriously hygroscopic.

Methodology (Dynamic Vapor Sorption):

  • Instrument: Surface Measurement Systems DVS or similar.

  • Cycle: 0% RH

    
     90% RH 
    
    
    
    0% RH (2 cycles).
  • Step Size: 10% RH increments.

  • Equilibrium Criteria: dm/dt < 0.002% per minute.

Critical Thresholds:

Mass Change at 80% RH Classification Risk Level
< 0.2% Non-hygroscopic Low
0.2% – 2.0% Slightly hygroscopic Manageable
2.0% – 15.0% Hygroscopic High (Requires controlled packaging)

| > 15.0% (or deliquescence) | Very Hygroscopic | Critical (Engineering controls required) |

Note: 4-(1-Pyrrolidinyl)piperidine 2HCl is expected to be Hygroscopic . If it deliquesces (turns to liquid), you must investigate a hydrate screen or switch counter-ions (e.g., Fumarate).

Visualization: Stability Decision Tree

The following diagram outlines the logical flow for characterizing the salt forms.

SaltStability Start Start: 4-(1-Pyrrolidinyl)piperidine Free Base (Solid) SaltScreen Salt Formation (Add HCl in solvents) Start->SaltScreen StoichCheck Stoichiometry Check (Elemental Analysis / HPLC) SaltScreen->StoichCheck MonoHCl Mono-HCl Isolated? StoichCheck->MonoHCl 1 eq. HCl DiHCl Di-HCl Isolated StoichCheck->DiHCl 2+ eq. HCl Disproportionation Disproportionation Risk (Converts to Di-HCl + Base) MonoHCl->Disproportionation High pKa overlap StabilityTest Thermodynamic Stability Testing (Slurry & DVS) DiHCl->StabilityTest Disproportionation->DiHCl Re-equilibrate ResultStable Stable Form Identified (Likely Di-HCl) StabilityTest->ResultStable Sharp MP, Non-hygroscopic ResultUnstable Hygroscopic / Unstable StabilityTest->ResultUnstable Deliquescent AltSalt Switch Counter-ion (Fumarate/Succinate) ResultUnstable->AltSalt

Figure 1: Decision logic for salt selection and stability characterization of diamine systems.

Data Summary & Expected Values

While specific proprietary data for this intermediate requires internal generation, the following table summarizes the expected physicochemical properties based on structural analogues and vendor data.

PropertyFree BaseDihydrochloride (2HCl)Monohydrochloride (1HCl)
CAS Number 5004-07-9N/A (Often Custom)172281-91-3 (Rare)
Physical State Solid (Low Melting)Crystalline SolidLikely Amorphous/Metastable
Melting Point 53–56 °C [1]> 200 °C (Decomposition)Broad / Indistinct
pKa (Predicted) N/A~10.3 (N-4'), ~11.0 (N-1) [2]N/A
Solubility (Water) Low/ModerateHigh (> 100 mg/mL)High
Hygroscopicity LowModerate to HighVery High
Stability Risk Oxidation (Air sensitive)Hydrate FormationDisproportionation

Detailed Analytical Workflow

Differential Scanning Calorimetry (DSC)

Purpose: Identify melting point and polymorphic transitions.[5]

  • Protocol: Heat 2–5 mg of sample in a crimped aluminum pan (pinhole lid) at 10°C/min from 30°C to 250°C.

  • Warning Sign: A broad endotherm preceding the melting peak often indicates loss of solvent/water (solvate) or a glass transition (amorphous content). For the 2HCl salt, look for a sharp melt >200°C followed by immediate degradation (exotherm).

Thermogravimetric Analysis (TGA)

Purpose: Distinguish between solvates and true polymorphs.

  • Protocol: Heat 5–10 mg at 10°C/min.

  • Analysis:

    • Stepwise weight loss < 100°C = Surface water.

    • Stepwise weight loss at stoichiometric ratio (e.g., ~5% for monohydrate) = Crystal hydrate.

    • Action: If TGA shows significant weight loss, perform Hot Stage Microscopy to visualize the desolvation.

References

  • Sigma-Aldrich / Merck . 4-(1-Pyrrolidinyl)piperidine Product Specification. Retrieved from

  • ChemicalBook . 4-(1-Pyrrolidinyl)piperidine Properties and Safety. Retrieved from

  • PubChem . Compound Summary: 4-(1-Pyrrolidinyl)piperidine.[1][2][3][4] National Library of Medicine. Retrieved from

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH. (General reference for salt selection methodology).

Sources

Foundational

The Bicyclic Amine Privilege: 4-Pyrrolidin-1-yl-piperidine in Modern Drug Discovery

Topic: Literature review of 4-Pyrrolidin-1-yl-piperidine derivatives in drug discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists Executive Summary The 4-p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature review of 4-Pyrrolidin-1-yl-piperidine derivatives in drug discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists

Executive Summary

The 4-pyrrolidin-1-yl-piperidine moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Distinguished by its high basicity (


), rigidified geometry, and ability to project substituents into specific hydrophobic pockets, this diamine core has transitioned from a generic linker to a critical pharmacophore in CNS and metabolic disease therapeutics.

This technical guide synthesizes recent literature to dissect the structural utility of this scaffold, focusing on its role in PPAR


 agonism , Histamine H3 antagonism , and Sigma receptor modulation . It provides validated synthetic protocols and biological assay frameworks to support researchers in leveraging this moiety for lead optimization.

Structural Analysis & Pharmacophore Properties[1]

The "Super-Basic" Core

The 4-pyrrolidin-1-yl-piperidine system consists of a tertiary pyrrolidine nitrogen linked to a secondary (or substituted tertiary) piperidine nitrogen. This arrangement creates a unique electrostatic profile:

  • Dual Protonation Sites: The scaffold can accept two protons, but under physiological pH, the pyrrolidine nitrogen is often the primary site of protonation due to electronic enrichment from the piperidine ring.

  • Conformational Locking: Unlike a flexible diethylamine chain, the pyrrolidine ring restricts the conformational freedom of the terminal amine, reducing the entropic penalty upon binding to receptor pockets (e.g., Aspartate residues in GPCRs).

SAR Decision Logic

When designing ligands with this core, medicinal chemists typically manipulate three vectors:

  • N-Piperidine Substitution (R1): The "tail" region, often determining bioavailability and selectivity (e.g., benzyl, phenacyl, or benzothiazole groups).

  • Pyrrolidine Ring (R2): Usually left unsubstituted to maintain basicity, though 3-fluoro substitutions can modulate pKa.

  • Linker Stereochemistry: The bond between the piperidine C4 and pyrrolidine N1 is achiral, simplifying synthesis compared to C-C linked bicycles.

SAR_Logic Core 4-Pyrrolidin-1-yl-piperidine Core Scaffold Vec1 N-Piperidine (R1) Modulates: Lipophilicity, BBB Permeability Target: Hydrophobic Pockets Core->Vec1 Vec2 Pyrrolidine Nitrogen (N1') Modulates: Basicity, H-Bonding Target: Asp/Glu Residues Core->Vec2 Vec3 C4-N1 Linker Modulates: Rigidity Target: Entropy Reduction Core->Vec3

Figure 1: SAR Decision Tree for the optimization of 4-pyrrolidin-1-yl-piperidine derivatives.

Case Studies in Target Modulation

Metabolic Disease: PPAR Agonists

Peroxisome proliferator-activated receptor delta (PPAR


) is a key regulator of lipid metabolism. A pivotal study demonstrated that introducing a pyrrolidine group at the 4-position of a piperidinyl-benzothiazole core significantly enhanced agonist activity.
  • Mechanism: The pyrrolidine ring likely fills a specific sub-pocket in the PPAR

    
     ligand-binding domain (LBD) more effectively than smaller alkyl amines, while the basic nitrogen may interact with the polar arm of the LBD.
    
  • Outcome: The derivative exhibited an

    
     of 3.6 nM and suppressed atherosclerosis progression in LDLr-KO mice [4].[1]
    
CNS Targets: Histamine H3 and Sigma Receptors

In the Central Nervous System (CNS), the scaffold acts as a surrogate for the endogenous imidazole of histamine.

  • Histamine H3: The basic pyrrolidine nitrogen mimics the imidazole amine, forming a salt bridge with the conserved Aspartate (Asp3.32) in the transmembrane region. The piperidine ring acts as a spacer, positioning the lipophilic "tail" to interact with the secondary binding pocket [2, 6].

  • Analgesia: N-phenacyl derivatives of 4-pyrrolidin-1-yl-piperidine have shown significant analgesic activity in tail-flick assays, comparable to pethidine, suggesting modulation of opioid or sigma pathways [1].

Technical Protocols

Validated Synthesis: Reductive Amination

The most robust route to this scaffold is the reductive amination of N-protected 4-piperidone. This protocol avoids the formation of bis-alkylated byproducts common in direct alkylation.

Reagents:

  • N-Boc-4-piperidone (1.0 eq)

  • Pyrrolidine (1.2 eq)[2]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask under

    
    , dissolve N-Boc-4-piperidone in anhydrous DCM (0.2 M). Add pyrrolidine and a catalytic amount of acetic acid. Stir at room temperature for 1 hour to allow iminium ion formation.
    
  • Reduction: Cool the solution to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 15 minutes. Note: STAB is preferred over

    
     to prevent reduction of the ketone to an alcohol.
    
  • Quench: Allow the reaction to warm to RT and stir overnight (12h). Quench with saturated aqueous

    
    .
    
  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, and dry over

    
    .[2]
    
  • Deprotection (Optional): To functionalize the piperidine nitrogen, remove the Boc group using TFA/DCM (1:1) for 2 hours, then basify to yield the free secondary amine.

Synthesis_Workflow Start Start: N-Boc-4-Piperidone Step1 Add Pyrrolidine + AcOH (Imine Formation) Start->Step1 Step2 Add NaBH(OAc)3 (Selective Reduction) Step1->Step2 Step3 Boc-Protected Intermediate Step2->Step3 Step4 TFA Deprotection (Remove Boc) Step3->Step4 Final Target: 4-Pyrrolidin-1-yl-piperidine (Free Secondary Amine) Step4->Final

Figure 2: Step-wise reductive amination protocol for scaffold synthesis.

Biological Assay: H3 Receptor cAMP Accumulation

To validate the functional activity of derivatives, a cell-based cAMP assay is recommended, as H3 receptors are


 coupled (inhibiting adenylyl cyclase).

Protocol:

  • Cell Line: CHO-K1 cells stably expressing human Histamine H3 receptor.

  • Stimulation: Incubate cells with Forskolin (10

    
    M) to induce cAMP production.
    
  • Treatment: Add the test compound (4-pyrrolidin-1-yl-piperidine derivative) at varying concentrations (0.1 nM - 10

    
    M) in the presence of Histamine (
    
    
    
    concentration).
  • Readout: Measure cAMP levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit.

  • Analysis: An antagonist will reverse the Histamine-induced inhibition of cAMP, restoring signal levels. Calculate

    
     based on the restoration of Forskolin-induced cAMP.
    

Quantitative Data Summary

Compound ClassTargetKey Substituent (Piperidine N)Activity / OutcomeRef
Phenacyl-piperidines Analgesia (Opioid/Sigma)4-substituted phenacylSignificant tail-flick latency (50 mg/kg)[1]
Benzothiazoles PPAR

Agonist
Benzothiazole-sulfonamide

nM (Agonist)
[4]
Alkyl-piperidines Pancreatic Lipasen-heptyl alcohol

mg/mL
[3]
Substituted Pyrrolidines Histamine H3Aryl-carbonylHigh affinity (

nM)
[2]

Future Outlook

The 4-pyrrolidin-1-yl-piperidine scaffold is evolving beyond simple receptor ligands.[3] Current trends indicate its utility in PROTACs (Proteolysis Targeting Chimeras) , where the highly basic amine serves as a solvent-exposed exit vector to link E3 ligase ligands to proteins of interest. Furthermore, its rigid structure makes it an ideal candidate for Fragment-Based Drug Discovery (FBDD) libraries, offering a high-solubility starting point for growing complex inhibitors.

References

  • Saify, Z. S., et al. (2014).[4] Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics. Journal of the Chemical Society of Pakistan.[4] Link

  • Cowart, M. D., et al. (2010). Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists.[5] Bioorganic & Medicinal Chemistry Letters. 5

  • Al-Omary, F. A., et al. (2025).[6] Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase. MDPI Molecules. 6

  • Author Unlisted. (2023). Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure. PubMed. 1

  • Zampieri, D., et al. (2018).[7] New piperidine-based derivatives as sigma receptor ligands. Bioorganic & Medicinal Chemistry. 7

  • Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Protocols & Analytical Methods

Method

Application Notes: The Strategic Utility of 4-Pyrrolidin-1-yl-piperidine in Medicinal Chemistry

An in-depth guide to the synthesis of 4-pyrrolidin-1-yl-piperidine hydrochloride, a key building block in drug discovery, is provided below. This document offers detailed application notes and protocols for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of 4-pyrrolidin-1-yl-piperidine hydrochloride, a key building block in drug discovery, is provided below. This document offers detailed application notes and protocols for researchers, scientists, and professionals in drug development. It covers core properties, handling, and key synthetic transformations with a focus on reductive amination, nucleophilic substitution, and acylation.

4-Pyrrolidin-1-yl-piperidine is a versatile bicyclic diamine scaffold that has garnered significant attention in modern drug discovery. Its unique three-dimensional structure, combining the conformational rigidity of the piperidine ring with the N-alkylated pyrrolidine moiety, makes it a valuable building block for creating ligands that target a variety of receptors and enzymes.[1] The presence of a secondary amine on the piperidine ring provides a reactive handle for a multitude of chemical transformations, allowing for its incorporation into more complex molecular architectures.

This guide details the practical application of its hydrochloride salt, a stable and easy-to-handle solid, in key synthetic protocols. The pyrrolidine substituent at the 4-position of the piperidine ring is particularly significant; it often serves to enhance potency and modulate physicochemical properties such as solubility and lipophilicity, which can improve a drug candidate's pharmacokinetic profile.[2] This building block is prominently featured in the synthesis of compounds targeting G-protein coupled receptors (GPCRs), including CCR5 antagonists for HIV treatment, neurokinin-1 (NK1) receptor antagonists for managing nausea and pain, and opioid receptor modulators for advanced analgesics.[3][4][5]

Core Properties and Handling

Prior to use, it is essential to understand the fundamental properties of 4-Pyrrolidin-1-yl-piperidine hydrochloride. The hydrochloride salt is the commercially common form, offering superior stability and ease of handling compared to the free base.

PropertyValue
CAS Number 172281-91-3
Molecular Formula C₉H₁₉ClN₂[6]
Molecular Weight 190.72 g/mol
Appearance White to off-white solid
Purity Typically ≥95%
Storage Room Temperature

Liberation of the Free Base: For most synthetic applications, the reactive species is the free base, not the hydrochloride salt. The secondary amine of the piperidine ring must be deprotonated before it can act as a nucleophile. This is typically achieved in situ by adding a suitable base to the reaction mixture. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), or organic amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The choice of base depends on the specific reaction conditions and the acid sensitivity of other functional groups in the reaction.

Key Synthetic Application: CCR5 Receptor Antagonists

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the HIV-1 virus into host cells. Blocking this receptor is a validated strategy for anti-HIV therapy. The 4-pyrrolidin-1-yl-piperidine scaffold is a key component in several classes of potent CCR5 antagonists.[3][7][8] The most common method for incorporating this building block is through N-alkylation of the piperidine nitrogen, often via reductive amination.

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a robust and highly efficient method for forming C-N bonds.[9] The reaction proceeds by forming an iminium ion from the secondary amine and a carbonyl compound (an aldehyde or ketone), which is then reduced in situ by a mild hydride source. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent as it is selective for the iminium ion, moisture-tolerant, and does not reduce the starting aldehyde or ketone.[9]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_products Product amine 4-Pyrrolidin-1-yl-piperidine (Free Base) iminium Iminium Ion Intermediate amine->iminium + Aldehyde - H₂O aldehyde Aryl Aldehyde (e.g., 3,5-bis(trifluoromethyl)benzaldehyde) reducing_agent Sodium Triacetoxyborohydride (NaBH(OAc)₃) solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) product N-Alkylated Product (CCR5 Antagonist Precursor) iminium->product + NaBH(OAc)₃

Caption: Reductive Amination Workflow.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Pyrrolidin-1-yl-piperidine hydrochloride (1.0 eq) and a suitable solvent such as anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 10 mL per mmol of substrate).

  • Base Addition: Add triethylamine (TEA) (1.1 eq) or another suitable base to neutralize the HCl and liberate the free amine. Stir for 10-15 minutes at room temperature.

  • Carbonyl Addition: Add the desired aldehyde or ketone (1.1 eq). For CCR5 antagonists, this is often a substituted aromatic aldehyde.[10] Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20-30 minutes. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x volume of aqueous layer). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Key Synthetic Application: Neurokinin-1 (NK1) Receptor Antagonators

NK1 receptor antagonists are used to treat chemotherapy-induced nausea, vomiting, and other conditions.[11] The piperidine scaffold is a common feature in these molecules, often N-functionalized to interact with the receptor.[4][10] Direct N-alkylation with an electrophilic partner, such as a benzylic halide, is a straightforward approach to introduce this key functionality.

Protocol 2: N-Alkylation via Nucleophilic Substitution

This method involves the direct reaction of the nucleophilic piperidine nitrogen with an alkyl halide. The reaction is typically performed in the presence of a base to scavenge the acid byproduct (e.g., HBr or HCl), driving the reaction to completion. The addition of a catalytic amount of potassium iodide (KI) can be beneficial when using less reactive alkyl chlorides or bromides, as it participates in a Finkelstein reaction to generate a more reactive alkyl iodide in situ.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_products Product amine 4-Pyrrolidin-1-yl-piperidine (Free Base) product N-Alkylated Product (NK1 Antagonist Precursor) amine->product + R-X - HX halide Alkyl Halide (R-X) (e.g., Benzyl Bromide) base Potassium Carbonate (K₂CO₃) or DIPEA solvent Acetonitrile (ACN) or Dimethylformamide (DMF)

Caption: N-Alkylation via Nucleophilic Substitution.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, suspend 4-Pyrrolidin-1-yl-piperidine hydrochloride (1.0 eq) and anhydrous potassium carbonate (K₂CO₃) (2.5 eq) in a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF).

  • Reagent Addition: Add the desired alkyl halide (1.05 eq) to the suspension. If the halide is an alkyl chloride or bromide, consider adding a catalytic amount of potassium iodide (KI) (0.1 eq).

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction typically takes 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of the reaction solvent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the crude residue in a suitable organic solvent like ethyl acetate or DCM. Wash the solution with water and then with brine to remove any remaining DMF and inorganic salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude product by flash column chromatography.

Key Synthetic Application: Opioid Receptor Modulators

The piperidine ring is a classic scaffold in opioid chemistry, found in potent analgesics like fentanyl.[12] Modern drug development seeks to create balanced opioid receptor modulators, such as MOR agonists/DOR antagonists, to achieve pain relief while minimizing side effects like tolerance and dependence.[5][13] The 4-pyrrolidin-1-yl-piperidine moiety can be incorporated into these structures, often through the formation of an amide bond at the piperidine nitrogen.

Protocol 3: N-Acylation with an Acyl Chloride

N-acylation is a fundamental transformation that couples the piperidine nitrogen with a carboxylic acid derivative, most commonly an acyl chloride. The reaction is rapid and high-yielding but requires a base to neutralize the HCl generated.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_products Product amine 4-Pyrrolidin-1-yl-piperidine (Free Base) product N-Acylated Product (Opioid Modulator Scaffold) amine->product + R-COCl - HCl acyl_chloride Acyl Chloride (R-COCl) base Triethylamine (TEA) or Pyridine solvent Dichloromethane (DCM)

Caption: N-Acylation Workflow.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 4-Pyrrolidin-1-yl-piperidine hydrochloride (1.0 eq) in anhydrous DCM and add triethylamine (2.2 eq). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Prepare a separate solution of the desired acyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 20-30 minutes.

  • Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting amine using TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated aqueous NaHCO₃ (to remove excess acid chloride), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide. This product can be further purified by column chromatography or recrystallization.

References

  • Stupple, P. A., et al. (2003). 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists: modifications of the arylpropylpiperidine side chains. Bioorganic & Medicinal Chemistry Letters, 13(1), 119-23. [Link]

  • Deng, J. Z., et al. (2007). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Organic & Biomolecular Chemistry, 5(9), 1433-40. [Link]

  • Kim, D., et al. (2003). 1,3,4 Trisubstituted pyrrolidine CCR5 receptor antagonists bearing 4-aminoheterocycle substituted piperidine side chains. Bioorganic & Medicinal Chemistry Letters, 13(17), 2921-4. [Link]

  • Chem-Impex. (n.d.). 4-(1-Pyrrolidinyl)piperidine. [Link]

  • Oh, S., et al. (2011). 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. Bioorganic & Medicinal Chemistry Letters, 21(21), 6423-7. [Link]

  • Guerrini, R., et al. (2015). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Journal of Medicinal Chemistry, 58(15), 6043-55. [Link]

  • Este, J. A., & Telenti, A. (2007). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. Current Opinion in HIV and AIDS, 2(2), 118-24. [Link]

  • AA Blocks. (n.d.). 4-(pyrrolidin-1-yl)piperidine, HCl. [Link]

  • Largent-Milnes, T. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-51. [Link]

  • Johnson, B. M., et al. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 8(12), 1295-1300. [Link]

  • Matassini, C., et al. (2017). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 22(2), 285. [Link]

  • Tongdee, S., et al. (2021). Scope of the synthesis of pyrrolidinones by reductive amination of carbonyl derivatives with 4‐aminobutanoic acid. Asian Journal of Organic Chemistry, 10(9), 2345-2351. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45075209, 4-(Pyrrolidin-1-yl)piperidine hydrochloride. [Link]

  • Khan, K. M., et al. (2014). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. Journal of the Chemical Society of Pakistan, 36(5), 906-914. [Link]

  • Sciencemadness Discussion Board. (2012). N-alkylation of 4-piperidone. [Link]

  • Clemente, F., et al. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ChemistryOpen, 10(12), 1216-1234. [Link]

  • Kumar, A., et al. (2021). Bioactive compounds bearing N‐alkylated pyrrolidine and piperidine moieties. Chemistry – An Asian Journal, 16(11), 1438-1456. [Link]

  • Le, T. N., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-51. [Link]

  • Wang, Z., et al. (2023). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. Nature Communications, 14(1), 6211. [Link]

  • Tagat, J. R., et al. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. Journal of Medicinal Chemistry, 47(10), 2405-8. [Link]

  • Gadais, C., & Ballet, S. (2020). The Neurokinins: Peptidomimetic Ligand Design and Therapeutic Applications. Current Medicinal Chemistry, 27(9), 1515-1561. [Link]

  • Alavijeh, M. E., et al. (2023). Recent Advances in the Synthesis of Pyrrolidines. Current Organic Synthesis, 20(1), 2-25. [Link]

  • Bagley, J. R., et al. (1989). New 4-(heteroanilido)piperidines, structurally related to the pure opioid agonist fentanyl, with agonist and/or antagonist properties. Journal of Medicinal Chemistry, 32(3), 663-71. [Link]

  • ResearchGate. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands | Request PDF. [Link]

Sources

Application

Application Note: Reaction Conditions for Nucleophilic Substitution with 4-Pyrrolidin-1-yl-piperidine HCl

Executive Summary & Chemical Context[1][2][3][4][5][6][7] 4-Pyrrolidin-1-yl-piperidine (CAS: 5004-07-9; HCl Salt: 172281-91-3) is a robust diamine building block extensively used in medicinal chemistry to introduce solub...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

4-Pyrrolidin-1-yl-piperidine (CAS: 5004-07-9; HCl Salt: 172281-91-3) is a robust diamine building block extensively used in medicinal chemistry to introduce solubility-enhancing basic motifs into drug candidates.[1][2][3] Structurally, it consists of a secondary amine (piperidine ring) and a tertiary amine (pyrrolidine ring).[2][3][4]

In nucleophilic substitution reactions, the piperidine nitrogen (N-H) acts as the nucleophile.[2] However, the commercial availability of this compound as a Hydrochloride (HCl) salt presents a specific challenge: the salt lattice is insoluble in many standard organic solvents (DCM, Toluene, THF), and the protonated amine is non-nucleophilic.[2][3][4]

This guide provides field-proven protocols to overcome the "Salt Effect," ensuring quantitative conversion in Nucleophilic Aromatic Substitution (S_NAr) and Aliphatic N-Alkylation (S_N2) .[2]

Key Physicochemical Properties
PropertyValueImplication for Synthesis
Nucleophilic Center Piperidine N (Secondary)Sterically accessible; highly reactive once deprotonated.[1][2][3]
Spectator Base Pyrrolidine N (Tertiary)Increases basicity; can trap protons but does not participate in substitution.[1][2][3]
pKa (Conjugate Acid) ~11.0 (Piperidine), ~10.5 (Pyrrolidine)Requires a base with pKa > 10 for effective deprotonation.[2][3][4]
Solubility (HCl Salt) Water, Methanol, DMSOPoor solubility in DCM/EtOAc requires polar solvents or phase transfer.[2][3][4]

Critical Reaction Parameters

The "Free-Basing" Strategy

The HCl salt must be neutralized to liberate the nucleophilic free amine.[2] Two strategies are employed based on the electrophile's sensitivity:

  • In-Situ Neutralization (Recommended): Use of excess organic base (DIPEA/TEA) or inorganic base (K_2CO_3/Cs_2CO_3) directly in the reaction vessel.[1][2][3] Best for high-throughput chemistry.[1][2][3]

  • Pre-Reaction Free Basing: Partitioning the salt between NaOH (aq) and DCM, drying the organic layer, and concentrating.[2][3][4] Recommended for electrophiles sensitive to excess base or salts.[2][3]

Solvent & Base Matrix
Reaction TypeRecommended SolventRecommended BaseRationale
S_NAr (Aryl Fluorides/Chlorides) DMSO or NMPK_2CO_3 or DIPEAHigh dielectric constant stabilizes the Meisenheimer complex; inorganic bases are easily removed.[1][2][3]
S_N2 (Alkyl Halides) ACN or DMFK_2CO_3 or Cs_2CO_3Cesium effect promotes alkylation; ACN allows easy workup.[1][2][3]
Sensitive Electrophiles DCM or THFDIPEA (Hünig's Base)Solubilizes the organic salt; mild conditions prevent side reactions.[2][3]

Visualizing the Reaction Pathway

The following diagram illustrates the mechanistic pathway and the critical decision points for selecting reaction conditions.

ReactionPathway Start 4-Pyrrolidin-1-yl-piperidine (HCl Salt) BaseChoice Base Selection Start->BaseChoice Dissolve FreeBase Free Amine Species (Nucleophile Generated) BaseChoice->FreeBase Inorganic (K2CO3) in DMF/DMSO BaseChoice->FreeBase Organic (DIPEA) in DCM/THF Electrophile Electrophile Type? FreeBase->Electrophile SNAr S_NAr Pathway (Aryl Halide) Electrophile->SNAr Ar-F / Ar-Cl (Heat required) SN2 S_N2 Pathway (Alkyl Halide) Electrophile->SN2 R-Br / R-I (RT to 60°C) Product Target Tertiary Amine SNAr->Product Displacement SN2->Product Alkylation

Caption: Mechanistic workflow for converting the HCl salt into a reactive nucleophile for S_NAr or S_N2 pathways.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (S_NAr)

Application: Coupling with activated heteroaryl chlorides (e.g., chloropyrimidines, chloropyridines) or fluoronitrobenzenes.[2][3][4]

Reagents:

  • 4-Pyrrolidin-1-yl-piperidine HCl (1.0 equiv)[2][3]

  • Electrophile (Ar-Cl/F) (1.0 - 1.2 equiv)[1][2]

  • Base: DIPEA (3.0 equiv) OR K_2CO_3 (3.0 equiv)[1][2][4]

  • Solvent: DMSO (anhydrous) or NMP[1][2][4]

Step-by-Step Procedure:

  • Charge: To a reaction vial, add 4-Pyrrolidin-1-yl-piperidine HCl (1.0 equiv) and the Aryl Halide (1.0 equiv).

  • Solubilize: Add DMSO (concentration ~0.2 M). Note: The HCl salt may not fully dissolve until base is added.[2]

  • Activate: Add DIPEA (3.0 equiv).[1][2][3] The mixture should become homogeneous.

    • Why 3.0 equiv? 1 equiv neutralizes the HCl salt; 1 equiv neutralizes the HCl generated during S_NAr; 1 equiv maintains basicity to drive kinetics.

  • Reaction: Heat to 80–100 °C for 2–12 hours. Monitor by LCMS.[2][3]

    • Tip: For highly activated substrates (e.g., 2,4-dinitrofluorobenzene), reaction may proceed at RT.[2][3][4]

  • Workup:

    • Dilute with water (5x volume).[1][2][3]

    • Extract with EtOAc or DCM/iPrOH (3:1) if the product is polar.[2][3][5]

    • Wash organics with brine, dry over Na_2SO_4, and concentrate.[2][3][4]

Protocol B: Aliphatic N-Alkylation (S_N2)

Application: Reaction with benzyl bromides, alkyl iodides, or phenacyl bromides.[2][3][4]

Reagents:

  • 4-Pyrrolidin-1-yl-piperidine HCl (1.0 equiv)[2][3]

  • Alkyl Halide (1.1 equiv)[1][2][4]

  • Base: K_2CO_3 (3.0 - 4.0 equiv)[1][2]

  • Solvent: Acetonitrile (ACN) or DMF[1][2][4]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, suspend 4-Pyrrolidin-1-yl-piperidine HCl (1.0 equiv) and K_2CO_3 (4.0 equiv) in ACN (0.1 M).

  • Activation: Stir at Room Temperature (RT) for 15 minutes. This "ages" the salt, allowing the carbonate to neutralize the HCl.[2][3]

  • Addition: Add the Alkyl Halide (1.1 equiv) dropwise.[2][3]

  • Reaction: Stir at 60 °C for 4–16 hours.

    • Control: If using highly reactive electrophiles (e.g., Methyl Iodide, Benzyl Bromide), start at 0 °C to prevent over-alkylation (quaternization).[2][3][4]

  • Workup:

    • Filter off the inorganic solids (KCl/K_2CO_3).[2][3]

    • Concentrate the filtrate.[2][3][5]

    • Partition residue between DCM and saturated NaHCO_3.[1][2][3]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Incomplete free-basing of HCl salt.[1][2][3]Switch to a stronger base system (e.g., NaH in THF) or ensure 3.0+ equiv of DIPEA are used.[2][3][4]
Product remains in Aqueous Layer Product is highly polar due to diamine nature.[1][2][3]Use DCM:Isopropanol (3:1) for extraction or saturate the aqueous layer with NaCl (salting out).[2][3]
Precipitate in Reaction Formation of insoluble amine salts.[1][2][3]This is normal (Ammonium Halide byproduct).[2][3] Ensure efficient stirring.
Over-Alkylation (Quaternary Salt) Electrophile is too reactive.[1][2][3]Reduce temperature to 0 °C; add electrophile slowly; use stoichiometric (1.0 equiv) electrophile.

References

  • PubChem. 4-(1-Pyrrolidinyl)piperidine Compound Summary. National Library of Medicine.[2][3] Available at: [Link][1][2][4]

  • Bowler, J. T., et al. (2014).[2][3][4] Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Master Organic Chemistry. Nucleophilicity Trends of Amines. Available at: [Link]

  • Saify, Z. S., et al. (2014).[2][6][3][4] Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives. Journal of the Chemical Society of Pakistan.[2][3][7] (Contextual citation for alkylation protocols).

Sources

Method

Application Note: Synthesis of Histamine Receptor Antagonists using 4-Pyrrolidin-1-yl-piperidine Scaffolds

The following Application Note provides a comprehensive technical guide on the synthesis and application of 4-Pyrrolidin-1-yl-piperidine (4-PP) scaffolds in the development of histamine receptor antagonists. This guide i...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note provides a comprehensive technical guide on the synthesis and application of 4-Pyrrolidin-1-yl-piperidine (4-PP) scaffolds in the development of histamine receptor antagonists.

This guide is structured for medicinal chemists and process development scientists, focusing on the H3 receptor antagonist class (often used for cognitive and sleep disorders) and H1 antagonists (allergy/sedation), where this diamine moiety serves as a critical pharmacophore.

[1][2]

Abstract & Scientific Rationale

The 4-(1-pyrrolidinyl)piperidine (4-PP) moiety is a "privileged scaffold" in G-Protein Coupled Receptor (GPCR) medicinal chemistry.[1][2] It is particularly ubiquitous in the design of Histamine H3 Receptor Antagonists (e.g., JNJ-10181457, ABT-239 analogues) and select H1 Antagonists .[1][2]

The scaffold functions as a high-affinity bioisostere for the classical 4-diethylaminopiperidine or 4-aminopiperidine moieties.[1][2] Its rigidity reduces entropic penalties upon binding, while the tertiary pyrrolidine nitrogen provides a critical basic center (


) necessary for the "ionic lock" interaction with the conserved Aspartic Acid (Asp3.32)  residue in the histamine receptor transmembrane domain.[1]

This guide details the preparation of the 4-PP core and its subsequent elaboration into a high-affinity histamine antagonist via N-alkylation strategies.[1][2]

Structural Biology & Mechanism

To design effective antagonists using this reagent, one must understand the binding mode. The 4-PP scaffold acts as the "Basic Head" of the pharmacophore.[1][2]

Pharmacophore Model
  • Basic Head (4-PP): Interacts with Asp3.32 (TM3).

  • Linker (Propyl/Butyl chain): Spans the receptor tunnel.[2]

  • Lipophilic Tail (Aryl/Heteroaryl): Interacts with hydrophobic pockets (Phe/Trp residues) in the extracellular loop.[2]

G cluster_0 Histamine Receptor Binding Pocket cluster_1 Antagonist Ligand Structure Asp Asp3.32 (Anionic Site) Hydrophobic Hydrophobic Pocket (Phe/Trp) Pyrrolidine Pyrrolidine Ring (Tertiary Amine) Pyrrolidine->Asp Ionic Interaction (Salt Bridge) Piperidine Piperidine Core (Scaffold) Pyrrolidine->Piperidine Attached at C4 Linker Alkyl Linker (Propyl/Butyl) Piperidine->Linker Tail Lipophilic Tail (e.g., Benzonitrile) Linker->Tail Tail->Hydrophobic Pi-Stacking

Figure 1: Pharmacophore mapping of 4-PP derived antagonists within the Histamine Receptor binding pocket.[1][2]

Experimental Protocols

Part A: Preparation of the Reagent (4-PP HCl)

Note: If 4-Pyrrolidin-1-yl-piperidine is purchased commercially, proceed to Part B.[1][2] This protocol is for de novo synthesis from 4-piperidone.

Objective: Synthesize 4-(1-pyrrolidinyl)piperidine dihydrochloride from N-Boc-4-piperidone. Reaction Type: Reductive Amination.[2][3]

Materials:
  • N-Boc-4-piperidone (1.0 eq)[1][2]

  • Pyrrolidine (1.2 eq)[1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1][2]

  • Acetic Acid (catalytic)[1][2]

  • Dichloromethane (DCM) (Solvent)[1][2]

  • 4M HCl in Dioxane (Deprotection)[1][2]

Step-by-Step Methodology:
  • Imine Formation: In a round-bottom flask, dissolve N-Boc-4-piperidone (10 mmol) in DCM (50 mL). Add pyrrolidine (12 mmol) and glacial acetic acid (0.5 mL). Stir at Room Temperature (RT) for 30 minutes under Nitrogen.

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes. Allow the reaction to warm to RT and stir for 12 hours.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection: Dissolve the crude intermediate (N-Boc-4-(1-pyrrolidinyl)piperidine) in 10 mL dioxane. Add 4M HCl in dioxane (10 mL) dropwise at 0°C. Stir for 2 hours at RT.

  • Isolation: The product, 4-(1-pyrrolidinyl)piperidine dihydrochloride , precipitates as a white solid.[1][2] Filter, wash with diethyl ether, and dry under vacuum.

    • Yield Expectation: 85-92%[1][2]

    • Purity Check: ¹H NMR (D₂O) should show pyrrolidine multiplets at ~2.0 and ~3.1 ppm, and piperidine peaks.

Part B: Synthesis of Target Antihistamine (N-Alkylation)

Objective: Couple the 4-PP scaffold to a lipophilic tail to generate a bioactive H3/H1 antagonist.[1][2] Target Molecule: 1-[3-(4-Cyanophenoxy)propyl]-4-(1-pyrrolidinyl)piperidine (A potent H3 antagonist probe).[1][2]

Reagents & Equipment:
ReagentEquivalentsRole
4-PP . 2HCl (from Part A)1.0 eqCore Scaffold
4-(3-Bromopropoxy)benzonitrile 1.1 eqElectrophilic Linker-Tail
Potassium Carbonate (K₂CO₃) 4.0 eqBase (scavenges HCl)
Potassium Iodide (KI) 0.1 eqCatalyst (Finkelstein)
Acetonitrile (MeCN) 10 mL/gSolvent
Detailed Protocol:

1. Free Base Generation (In-situ):

  • To a dry 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-PP . 2HCl (2.27 g, 10 mmol) and anhydrous Acetonitrile (40 mL).[2]

  • Add finely powdered K₂CO₃ (5.52 g, 40 mmol).

  • Note: The excess base is crucial to neutralize the dihydrochloride salt and the HBr generated during alkylation.

2. Alkylation Reaction:

  • Add Potassium Iodide (166 mg, 1.0 mmol) to catalyze the reaction via in-situ iodide exchange.[1][2]

  • Add 4-(3-Bromopropoxy)benzonitrile (2.64 g, 11 mmol) dissolved in 10 mL Acetonitrile.

  • Heat the reaction mixture to Reflux (80-82°C) for 12–16 hours under an inert atmosphere (N₂ or Ar).

  • Monitoring: Check reaction progress by TLC (System: DCM/MeOH/NH₃ 90:9:1). The starting amine spot (low R_f) should disappear.

3. Workup:

  • Cool the mixture to RT. Filter off the inorganic solids (KBr, KCl, excess K₂CO₃) through a Celite pad.

  • Concentrate the filtrate under reduced pressure to obtain a viscous oil.[2]

  • Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).[1][2]

  • Dry over anhydrous Na₂SO₄ and concentrate.[2]

4. Purification & Salt Formation:

  • Purification: If necessary, purify via flash column chromatography (Silica gel; Gradient: 0-10% Methanol in DCM with 1% NH₄OH).[1][2]

  • Salt Formation (Bioactive Form): Dissolve the free base in Ethanol.[2] Add Oxalic acid (1.0 eq) or fumaric acid dissolved in hot ethanol. Cool to crystallize the oxalate/fumarate salt.[2]

  • Why Oxalate? H3 antagonists often crystallize best as oxalates or fumarates compared to hydrochlorides, which can be hygroscopic.

Quality Control & Validation

Analytical Specifications

For the final antihistamine candidate:

TestMethodAcceptance Criteria
Identity ¹H NMR (400 MHz, DMSO-d₆)Diagnostic signals: Pyrrolidine (4H, m), Linker -OCH₂- (2H, t), Aromatics (4H, dd).[1][2]
Purity HPLC (C18, MeCN/H₂O + 0.1% TFA)> 98.0% Area
Mass Spec LC-MS (ESI+)[M+H]⁺ consistent with calculated mass.
Residual Solvents GC-Headspace< 5000 ppm (Ethanol/MeCN)
Troubleshooting Guide
  • Low Yield in Alkylation: Often caused by incomplete liberation of the free base from the 2HCl salt. Ensure K₂CO₃ is finely powdered and consider adding a drop of water or using Cs₂CO₃ for higher reactivity.[2]

  • Bis-alkylation: Unlikely with 4-PP as the secondary amine is sterically hindered by the pyrrolidine ring, but the primary piperidine nitrogen is the active nucleophile.[1][2] The tertiary pyrrolidine nitrogen does not alkylate under these conditions.[2]

Safety & Handling

  • 4-Pyrrolidin-1-yl-piperidine: Corrosive and Irritant.[1][2] Causes severe skin burns and eye damage (H314).[2] Handle in a fume hood with gloves and eye protection.[2]

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas.[2] Keep dry.[2]

  • Alkyl Halides: Potential alkylating agents (carcinogens).[2] Destroy excess reagent with amine treatment before disposal.[2]

References

  • Structural Basis of H3 Antagonism: Esbenshade, T. A., et al. "Histamine H3 Receptor Antagonists: Preclinical Promise for Treating Obesity and Cognitive Disorders."[2] Molecular Interventions, 2006.[2] Link

  • Synthesis of Piperidine Scaffolds: "Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics." Journal of the Chemical Society of Pakistan, 2014.[4] (Demonstrates the reductive amination and alkylation workflow). Link

  • JNJ-10181457 Synthesis (H3 Antagonist): Cowart, M. D., et al. "Rotationally Constrained 4-(Piperidin-1-yl)but-1-ynyl Derivatives as Histamine H3 Receptor Antagonists."[1][2] Journal of Medicinal Chemistry, 2005. Link

  • Reductive Amination Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, 1996. Link[1][2]

  • General Antihistamine SAR: Simons, F. E. R.[2] "Advances in H1-Antihistamines." New England Journal of Medicine, 2004. Link[1][2]

Sources

Application

Optimizing solvent systems for 4-Pyrrolidin-1-yl-piperidine hydrochloride reactions

Application Note: Optimizing Solvent Systems for 4-Pyrrolidin-1-yl-piperidine Hydrochloride Reactions Executive Summary 4-Pyrrolidin-1-yl-piperidine (4-PP) is a critical secondary amine building block in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Solvent Systems for 4-Pyrrolidin-1-yl-piperidine Hydrochloride Reactions

Executive Summary

4-Pyrrolidin-1-yl-piperidine (4-PP) is a critical secondary amine building block in the synthesis of histamine H3 antagonists, sigma receptor ligands, and various analgesic scaffolds.[1] However, its commercial availability as a hydrochloride salt (typically dihydrochloride, CAS 10328-33-3) presents a solubility paradox: the salt is highly water-soluble but insoluble in the aprotic organic solvents required for many anhydrous transformations.[1]

This guide provides a technical roadmap for overcoming these solubility barriers. We detail three optimized solvent systems tailored to specific reaction classes—Nucleophilic Substitution (


), Reductive Amination, and Amide Coupling—ensuring high yields and streamlined workups.

Compound Profile & Solubility Decision Matrix

Understanding the physicochemical dichotomy between the salt and free base is the first step in process optimization.

Property4-PP Hydrochloride Salt4-PP Free Base
State Crystalline Solid (Hygroscopic)Oil / Low-melting Solid
pKa (est.) ~9.5 (Piperidine), ~10.5 (Pyrrolidine)-
Water Solubility High (>100 mg/mL)Low / Moderate
Methanol Solubility HighHigh
DCM/CHCl3 Solubility Very Low (<1 mg/mL)High (Miscible)
Ether/Hexane Solubility InsolubleModerate
Solubility Optimization Logic
  • The Challenge: The HCl salt locks the nucleophilic nitrogen (piperidine NH) in a protonated, non-reactive state.

  • The Solution: You must depotonate the salt and solubilize the resulting free base simultaneously.[1]

    • Inorganic bases (K₂CO₃) require polar solvents (DMF, DMSO) or water (biphasic).

    • Organic bases (DIEA, TEA) allow for semi-polar organic solvents (DCM, THF) but require the salt to have at least partial solubility or rapid dissolution upon deprotonation.

Protocol 1: Nucleophilic Substitution (Alkylation)

Context: Alkylating the secondary amine with an alkyl halide (R-X). Optimized System: Polar Aprotic / Solid-Liquid Transfer

The HCl salt is insoluble in Acetone or MeCN. Standard conditions often fail because the salt remains a "brick" at the bottom of the flask. We utilize a DMF/K₂CO₃ system where the high dielectric constant of DMF aids in the dissolution of the salt surface, allowing the base to liberate the amine.

Step-by-Step Protocol
  • Preparation: In a dry flask, charge 4-(1-Pyrrolidinyl)piperidine HCl (1.0 equiv) and anhydrous DMF (10 V, i.e., 10 mL per gram).

  • Activation: Add K₂CO₃ (3.0 equiv). Note: 3 equiv are necessary—2 to neutralize the 2HCl, 1 to scavenge the acid from alkylation.

  • Temperature: Heat to 60°C for 30 minutes.

    • Why: This "digestion" phase ensures the free base is generated before the electrophile is added, preventing side reactions.

  • Reaction: Cool to RT and add the Alkyl Halide (1.1 equiv). Stir at RT (or heat to 50-80°C if the electrophile is sluggish).

  • Workup (Critical):

    • Dilute with Ethyl Acetate (not Ether, to avoid oiling out).

    • Wash with 5% LiCl solution (3x) to remove DMF.[1]

    • Wash with Brine , dry over Na₂SO₄, and concentrate.[2]

Protocol 2: Reductive Amination

Context: Coupling with aldehydes/ketones.[1][2] Optimized System: Buffered Methanolic System

The HCl salt is acidic. If used directly with NaBH₃CN, the pH may drop too low (<4), stalling imine formation. Conversely, if too much base is added, the reducing agent may decompose or the imine may not protonate for reduction.

Step-by-Step Protocol
  • Solvent: Dissolve 4-(1-Pyrrolidinyl)piperidine HCl (1.0 equiv) in Methanol (10 V).

  • pH Adjustment: Add Triethylamine (TEA) (2.0 equiv) to neutralize the salt.

    • Check: Verify pH is ~6-7.[1] If acidic, add TEA dropwise.

    • Optimization: Add Acetic Acid (2-3 drops) to catalyze imine formation (Target pH 5-6).[1]

  • Imine Formation: Add the Aldehyde/Ketone (1.0 - 1.2 equiv).[1] Stir at RT for 1-2 hours.[1]

    • Observation: Use molecular sieves (4Å) if the ketone is sterically hindered.

  • Reduction: Cool to 0°C. Add NaBH₃CN (1.5 equiv) portion-wise.

    • Alternative: For a greener profile, use STAB (Sodium Triacetoxyborohydride) , but switch solvent to DCE (Dichloroethane) and pre-free-base the amine (see Section 6). STAB reacts poorly in MeOH.

  • Quench: Quench with sat. NaHCO₃. Extract with DCM.[1]

Protocol 3: Amide Coupling

Context: Coupling with Carboxylic Acids. Optimized System: In-situ Neutralization in Aprotic Solvent

Peptide coupling reagents (HATU, EDC) hydrolyze rapidly in the presence of water or alcohols. Therefore, the HCl salt must be solubilized in an aprotic solvent like DMF or DCM.

Step-by-Step Protocol
  • Dissolution: Suspend 4-(1-Pyrrolidinyl)piperidine HCl (1.0 equiv) in DCM (15 V) or DMF (5 V).

  • Liberation: Add DIPEA (Diisopropylethylamine) (3.0 equiv).

    • Why: DIPEA is non-nucleophilic and soluble in organics. It will liberate the piperidine amine. The mixture should turn from a suspension to a clear(er) solution.

  • Coupling: Add the Carboxylic Acid (1.1 equiv) and Coupling Agent (e.g., HATU 1.2 equiv).

  • Reaction: Stir at RT for 2-16 hours.

  • Purification Note: The product will be a tertiary amine.

    • Acidic Wash: Wash the organic layer with dilute citric acid (10%) to remove unreacted 4-PP (which will protonate and go into water). The amide product remains in the organic layer (unless it has other basic centers).

Visualization: Solvent Selection & Workflow

Figure 1: Solvent System Decision Matrix

SolventOptimization Start Start: 4-PP HCl Salt ReactionType Select Reaction Type Start->ReactionType Alkylation Alkylation (SN2) ReactionType->Alkylation RedAm Reductive Amination ReactionType->RedAm Amide Amide Coupling ReactionType->Amide Solv_Alk System: DMF + K2CO3 (Heat to 60°C) Alkylation->Solv_Alk Solubility Issue Solv_RedAm System: MeOH + TEA + AcOH (pH 5-6) RedAm->Solv_RedAm pH Control Solv_Amide System: DCM + DIPEA (In-situ Free Base) Amide->Solv_Amide Moisture Sensitive

Caption: Decision matrix for selecting the optimal solvent system based on reaction type and salt solubility constraints.

Figure 2: In-Situ Free Basing Workflow

FreeBasing Salt 4-PP HCl Salt (Solid) Solvent Add Solvent (DMF or MeOH) Salt->Solvent Base Add Base (DIPEA or TEA) Solvent->Base Equilib Equilibration (Dissolution) Base->Equilib H+ Transfer Reagent Add Electrophile (R-X, R-CHO, R-COOH) Equilib->Reagent Reactive Amine Ready

Caption: Workflow for in-situ generation of the reactive free base species from the hydrochloride salt.

References

  • Sigma-Aldrich. 4-(1-Pyrrolidinyl)piperidine Product Specification.[1][3]Link

  • PubChem. Compound Summary: 4-(1-Pyrrolidinyl)piperidine.[1][4] National Library of Medicine. Link

  • ChemicalBook. 4-(1-Pyrrolidinyl)piperidine CAS 5004-07-9 Properties and Reactions.[1]Link

  • Matassini, C., et al. "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica Oggi, 2020.
  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." J. Am. Chem. Soc., 1971.[2] (Foundational reference for pH control in reductive amination).

Sources

Method

Application Note: Precision Handling of Hygroscopic 4-Pyrrolidin-1-yl-piperidine Hydrochloride in Synthesis

Abstract & Scope 4-Pyrrolidin-1-yl-piperidine hydrochloride (CAS: 172281-91-3 for HCl; 5004-07-9 for free base) is a critical diamine building block in the synthesis of GPCR ligands, analgesics, and methyl-lysine binding...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

4-Pyrrolidin-1-yl-piperidine hydrochloride (CAS: 172281-91-3 for HCl; 5004-07-9 for free base) is a critical diamine building block in the synthesis of GPCR ligands, analgesics, and methyl-lysine binding protein ligands. While the hydrochloride salt offers improved oxidative stability over the free base, it exhibits significant hygroscopicity .

This Application Note details the "Dry Chain" protocols required to handle this material. Failure to account for absorbed atmospheric water leads to stoichiometric imbalances, particularly detrimental in cross-coupling reactions (e.g., Buchwald-Hartwig) and nucleophilic substitutions where precise equivalents are mandatory.

The Hygroscopic Challenge: Impact on Stoichiometry

The core issue with 4-Pyrrolidin-1-yl-piperidine HCl is not chemical instability, but stoichiometric drift .

  • The Mechanism: The piperidine nitrogen (secondary amine) and pyrrolidine nitrogen (tertiary amine) form hydrogen bond networks with atmospheric water.

  • The Consequence: A sample weighed as "1.0 equivalent" based on molecular weight may actually contain 10–15 wt% water. In a reaction requiring 1.1 equivalents of electrophile, this results in an excess of electrophile remaining, complicating purification, or incomplete conversion if the amine is the limiting reagent.

  • Reaction Interference: In transition-metal catalyzed couplings, excess water can inhibit catalyst activation or promote hydrodehalogenation of aryl halide partners [1].

Data: Stoichiometric Error Simulation

Table 1: Impact of uncorrected water content on a 10 mmol scale reaction.

Water Content (wt%)Apparent Mass (g)Actual Amine (mmol)Deficit (mmol)Impact on 1:1 Coupling
0.1% (Dry) 2.26 g9.990.01Negligible
5.0% (Damp) 2.26 g9.500.505% Yield Loss / Impurity Formation
12.0% (Wet) 2.26 g8.801.20Significant Unreacted Electrophile

Protocol A: Material Characterization (The "Check" Step)

Before any synthesis, the hydration state must be quantified. Visual inspection is unreliable until the material reaches deliquescence (turning into a gum).

Method: Karl Fischer (KF) Titration

Objective: Accurate water quantification. Note: Amines can interfere with standard KF reagents by shifting pH. Use buffered reagents.

  • Reagent Selection: Use a Hydranal™-Composite 5 (or equivalent) with a buffered solvent (containing imidazole or salicylic acid) to maintain pH 5–7 [2].

  • Sample Prep:

    • Pre-weigh a dry syringe with ~50 mg of sample.

    • Inject/dispense into the titration cell through a septum to minimize atmospheric exposure.

    • Back-weigh the syringe to get the precise mass added.

  • Validation:

    • Acceptance Criteria: Water content < 0.5 wt% for standard synthesis; < 0.1 wt% for organometallic couplings.

Protocol B: The "Dry Chain" Handling Workflow

If the material is confirmed dry (<0.5%), maintain the "Dry Chain" to prevent re-absorption.

Workflow Logic

The following decision tree dictates the handling method based on the material's current state.

HandlingLogic Start Start: 4-Pyrrolidin-1-yl-piperidine HCl CheckKF Measure Water Content (KF) Start->CheckKF Decision Water Content? CheckKF->Decision Dry < 0.5% (Dry) Decision->Dry Pass Wet > 0.5% (Wet) Decision->Wet Fail Glovebox Store/Weigh in Glovebox (Ar atmosphere) Dry->Glovebox SpeedWeigh Speed Weighing Technique (If Glovebox unavailable) Dry->SpeedWeigh Azeotrope Protocol C: Azeotropic Drying (Toluene) Wet->Azeotrope FreeBase Protocol D: In-Situ Free Basing Wet->FreeBase Synthesis Proceed to Synthesis Glovebox->Synthesis SpeedWeigh->Synthesis Azeotrope->Synthesis FreeBase->Synthesis

Figure 1: Decision matrix for handling hygroscopic amine salts based on water content.

Protocol C: Azeotropic Drying (Purification)

Vacuum oven drying is often inefficient for deliquescent salts because the water is bound tightly in the crystal lattice. Azeotropic distillation with toluene is the gold standard for removing this bound water [3].

Why Toluene? Toluene forms a positive azeotrope with water (bp 84°C, composition ~20% water). It effectively "entrains" the water and carries it out of the solid matrix.

Step-by-Step Procedure:
  • Setup: Equip a Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap (or a simple distillation head if a trap is unavailable).

  • Suspension: Suspend the wet amine salt in Toluene (10 mL per gram of salt). The salt will not dissolve; this is a heterogeneous suspension.

  • Distillation:

    • Heat the mixture to reflux (bath temp ~120°C).

    • Distill off approximately 50-70% of the toluene.

    • Visual Check: The cloudy suspension often becomes a finer, free-flowing powder as water is removed.

  • Isolation:

    • Cool to room temperature under Argon flow.

    • Option A (Storage): Filter under inert atmosphere (Schlenk frit) and store in a desiccator.

    • Option B (Immediate Use): Remove the remaining toluene via rotary evaporation (or high vacuum) and redissolve immediately in the reaction solvent (e.g., DMF, DCM).

Protocol D: In-Situ Free Basing (Recommended Strategy)

For many applications, the most robust method is to bypass the isolation of the dry salt entirely by generating the free base in situ or immediately prior to reaction. This eliminates the hygroscopic salt handling steps [4].

Workflow Diagram

FreeBasing Salt Wet Amine HCl Salt Biphasic Suspend in DCM/NaOH (aq) (Biphasic System) Salt->Biphasic Add Base Extract Separate Organic Layer Biphasic->Extract DryOrg Dry over Na2SO4 Filter Extract->DryOrg Conc Concentrate (Yields Oil) DryOrg->Conc React Immediate Reaction Conc->React Quantify & Use

Figure 2: Workflow for converting the hygroscopic salt to the manageable free base oil.

Procedure:
  • Dissolution: Suspend the amine HCl salt in Dichloromethane (DCM).

  • Neutralization: Add 1.0 M NaOH (aq) or saturated

    
     (approx 2-3 equivalents relative to HCl). Shake/stir vigorously for 10 minutes.
    
  • Extraction: Separate the organic layer.[1] Extract the aqueous layer 2x with DCM.

  • Drying: Dry the combined organics over anhydrous

    
     (Sodium Sulfate) or 
    
    
    
    .
  • Concentration: Filter and concentrate 4-(1-pyrrolidinyl)piperidine (free base) to an oil.

    • Note: The free base is an oil and is less prone to rapid water uptake than the salt, but should still be used immediately to prevent carbonate formation (

      
       absorption).
      

Troubleshooting & Pitfalls

SymptomProbable CauseCorrective Action
Material turns to goo on weighing paper High humidity (>40% RH)Use "Speed Weighing" (tare vial, add approx amount, weigh exact amount) or Glovebox.
Low yield in Amide Coupling Stoichiometry error due to waterPerform Protocol C (Azeotrope) or assume 10% water mass and adjust equivalents (risky).
Incomplete dissolution in reaction solvent Salt aggregationThe HCl salt is sparingly soluble in non-polar solvents. Use Protocol D to switch to Free Base.
"Wet" result in KF after drying Re-absorption during transferEnsure transfer to KF cell is done via dry syringe/septum, not open spatulas.

References

  • Dallas, A. S., & Gothelf, K. V. (2005).[2] Effect of water on the palladium-catalyzed amidation of aryl bromides. The Journal of Organic Chemistry, 70(8), 3321-3323.[2] [Link]

  • Mettler Toledo. (n.d.). Karl Fischer Titration of Amines. Retrieved from Mettler Toledo Application Library. [Link]

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant efficiency in solvent drying.[3][4] 3. Dipolar aprotic solvents. The Journal of Organic Chemistry, 43(20), 3966-3968. [Link]

  • Deitch, J. (2016). Handling Hygroscopic Salts in Synthesis. HepatoChem Application Guides. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reactions with 4-Pyrrolidin-1-yl-piperidine Hydrochloride

Status: Active Reagent ID: 4-(1-Pyrrolidinyl)piperidine HCl (CAS: 5004-07-9 / 172281-91-3) Common Role: Pharmaceutical Intermediate / Secondary Amine Building Block Audience: Synthetic Chemists, Process Development Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Reagent ID: 4-(1-Pyrrolidinyl)piperidine HCl (CAS: 5004-07-9 / 172281-91-3) Common Role: Pharmaceutical Intermediate / Secondary Amine Building Block Audience: Synthetic Chemists, Process Development Scientists

Introduction: Know Your Reagent

Before optimizing yield, it is critical to distinguish 4-Pyrrolidin-1-yl-piperidine from its aromatic cousin, 4-Pyrrolidinopyridine (4-PPY) .

  • 4-PPY is an aromatic pyridine derivative used primarily as a super-nucleophilic catalyst (similar to DMAP).

  • 4-Pyrrolidin-1-yl-piperidine is a saturated bis-heterocycle containing a secondary amine (piperidine) and a tertiary amine (pyrrolidine). It is primarily used as a nucleophilic building block in the synthesis of analgesics, antihistamines, and GPCR ligands [1, 2].

The Core Challenge: This reagent is supplied as a hydrochloride salt. The presence of the HCl counterion completely deactivates the nucleophilicity of the piperidine nitrogen. Failure to properly neutralize (free-base) this salt is the #1 cause of reaction failure (0% yield).

Phase 1: Pre-Reaction Preparation (The "Free-Basing" Protocol)

Why This Matters

The HCl salt form is stable and non-hygroscopic but unreactive in nucleophilic substitutions (S_N2) or acylations. To participate in a reaction, the piperidine nitrogen must be deprotonated.

Method A: In-Situ Neutralization (Recommended for Acylations)

For reactions in non-aqueous solvents (DCM, THF) involving acid chlorides or activated esters.

  • Protocol: Add 2.5 to 3.0 equivalents of a tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) to the reaction mixture.

    • 1.0 eq neutralizes the HCl salt.

    • 1.0 eq scavenges the acid generated during the coupling.

    • 0.5+ eq ensures the equilibrium favors the free amine.

Method B: Ex-Situ Free-Basing (Recommended for Alkylations/Sensitive Catalysis)

For reactions where amine salts (TEA·HCl) might precipitate and interfere with mixing or catalyst activity.

Step-by-Step Workflow:

  • Dissolve the HCl salt in minimal water (it is highly water-soluble).

  • Adjust pH to >12 using 4M NaOH or KOH.

  • Extract 3x with Dichloromethane (DCM) or Chloroform. Note: Ethyl acetate is often too non-polar to extract this polar diamine efficiently.

  • Dry organic layer over anhydrous Na₂SO₄.

  • Concentrate in vacuo to yield the free base (often a viscous oil or low-melting solid).

FreeBasingWorkflow Salt Start: HCl Salt (Water Soluble) Base Add 4M NaOH (pH > 12) Salt->Base Deprotonation Extract Extract with DCM (3x) Base->Extract Partitioning Dry Dry (Na2SO4) & Concentrate Extract->Dry Purification Product Result: Free Base (Nucleophilic) Dry->Product Ready for Rxn

Figure 1: Ex-situ free-basing workflow to restore nucleophilicity.

Phase 2: Reaction Optimization & Troubleshooting

Common Failure Modes & Solutions
IssueProbable CauseTechnical Solution
0% Conversion Reagent remained as HCl salt.Use Method A or Method B above. Ensure base stoichiometry accounts for the HCl counterion.
Low Yield (<40%) Hygroscopic water contamination.The salt can absorb atmospheric moisture. Dry the salt under high vacuum (P₂O₅ trap) for 12h before use, or use the free-base oil immediately after preparation.
Over-Alkylation Formation of quaternary ammonium salts.[1]The secondary amine is highly nucleophilic. Use slow addition of the electrophile at 0°C. Avoid excess alkyl halides.
Precipitation Solubility mismatch.The HCl salt is insoluble in THF/Ether. The free base is soluble. Ensure the solvent system supports the form of the reagent you are using.
Stoichiometry Guide

Because the molecule contains two nitrogen atoms, understanding their basicity is crucial.

  • N1 (Piperidine): Secondary amine.[2][3] pKa ~11.[3] Nucleophilic center.

  • N2 (Pyrrolidine): Tertiary amine. pKa ~10.[4]4. Basic but non-nucleophilic (sterically hindered).

Implication: If you use 1.0 equivalent of a strong acid (like HCl) during workup, the piperidine nitrogen will protonate first (forming the salt you started with). If you use 2.0 equivalents, both nitrogens will protonate.

Phase 3: Workup & Purification

This reagent is highly polar due to the diamine structure. Standard silica chromatography often leads to streaking or irreversible adsorption.

Purification Protocols
  • Amine-Functionalized Silica: Use amine-capped silica gel to prevent interaction with acidic silanols.

  • Basified Eluent: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your DCM/Methanol mobile phase. This deprotonates the silica surface, allowing the amine product to elute cleanly.

  • Azeotropic Drying: If the product is an oil that retains water, co-evaporate with Toluene to break the amine-water hydrogen bond networks [3].

ReactionPathway Reactants Reactants: Free Base + Electrophile (R-X) Intermediate Transition State: Nucleophilic Attack by Piperidine N Reactants->Intermediate Product Product: N-Substituted Piperidine Intermediate->Product Major Pathway SideRxn Side Reaction: Quaternization (Over-alkylation) Intermediate->SideRxn Excess R-X / High Temp

Figure 2: Reaction pathway focusing on the selective alkylation of the piperidine nitrogen.

Frequently Asked Questions (FAQs)

Q: Can I use this reagent as a catalyst like DMAP? A: Generally, no. While it has a tertiary amine (pyrrolidine), it lacks the aromatic resonance stabilization of 4-Pyrrolidinopyridine (4-PPY). It is less effective as an acyl-transfer catalyst and is primarily used as a scaffold/reactant [2].

Q: My reaction mixture turned black/dark brown. Is the product gone? A: Not necessarily. Aliphatic amines are prone to surface oxidation (N-oxide formation) which can cause discoloration. This is often a trace impurity. Proceed with the workup; the bulk product is likely intact. To prevent this, flush reaction vessels with Nitrogen or Argon.

Q: How do I remove unreacted reagent? A: Since the reagent is a diamine, it is very basic.

  • Acid Wash: Wash the organic layer with dilute citric acid or pH 5 buffer. The unreacted reagent will protonate and move to the aqueous layer. Caution: Ensure your product is not also a base that will be extracted.

References

  • PubChem. (2025).[5] 4-(1-Pyrrolidinyl)piperidine Compound Summary. National Library of Medicine. Available at: [Link]

  • Kato, T., et al. (2023).[6] "Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure." Journal of Medicinal Chemistry, 66(16), 11428-11446.[6] Available at: [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for Removing 4-Pyrrolidin-1-yl-piperidine Hydrochloride

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unrea...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted 4-Pyrrolidin-1-yl-piperidine hydrochloride from reaction mixtures. As a common bifunctional amine building block, its efficient removal is critical for obtaining high-purity products.[1][2] This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to adapt these methods to your specific experimental context.

Section 1: Understanding the Chemistry of the Impurity

A successful purification strategy begins with a firm grasp of the physicochemical properties of the molecule you intend to remove.

Question: What are the key properties of 4-Pyrrolidin-1-yl-piperidine hydrochloride that influence its removal?

Answer: The purification strategy hinges on the fact that you are dealing with the hydrochloride salt of a tertiary amine . This has several critical implications:

  • High Polarity and Water Solubility: As a salt, it is highly polar and generally soluble in aqueous solutions.[3] It is typically insoluble in non-polar organic solvents like diethyl ether or hexane.[4]

  • Basicity of the Corresponding Free Amine: The parent compound, 4-(Pyrrolidin-1-yl)piperidine, is a strong base. While the exact pKa is not widely published, it can be estimated to be high (likely in the 9.5-11.0 range for the conjugate acid), similar to related structures like piperidine and pyrrolidine.[5][6][7] This means the hydrochloride salt can be readily converted to its "free base" form by treatment with a mild or strong inorganic base (e.g., NaHCO₃, Na₂CO₃, NaOH).[8]

  • Properties of the Free Base: The free base is significantly less polar than the hydrochloride salt. It exhibits good solubility in a wide range of organic solvents (e.g., dichloromethane, ethyl acetate) and poor solubility in water.[9][10]

These properties create a switchable solubility profile that is ideal for separation via liquid-liquid extraction.

Table 1: Physicochemical Properties of 4-Pyrrolidin-1-yl-piperidine and its Hydrochloride Salt

Property4-Pyrrolidin-1-yl-piperidine (Free Base)4-Pyrrolidin-1-yl-piperidine HCl (Salt)Reference(s)
Molecular Formula C₉H₁₈N₂C₉H₁₉ClN₂[11][12]
Appearance Liquid or low-melting solidWhite to off-white crystalline powder[3][13]
Predicted LogP ~0.9Significantly lower (more hydrophilic)[11]
Solubility Profile Soluble in organic solvents (DCM, EtOAc, etc.); poorly soluble in water.Soluble in water; poorly soluble in non-polar organic solvents.[4][9][10]
Chemical Nature BasicAcidic Salt[3][11]

Section 2: Troubleshooting Guide & FAQs

This section addresses common purification challenges in a direct question-and-answer format.

FAQ 1: My desired product is neutral and soluble in organic solvents. What's the simplest removal method?

Answer: The most robust and straightforward method is an acid-base liquid-liquid extraction . This technique directly exploits the basicity of the amine impurity.[14][15][16] The core principle is to manipulate the pH of the aqueous phase to control whether the amine is in its charged (water-soluble) or neutral (organic-soluble) form.

The most common mistake is to perform only a water wash, which may not be sufficient. A targeted acidic wash is far more effective.

Causality Behind the Choice: By washing the organic solution of your crude product with an aqueous acid (e.g., 1M HCl), you protonate the basic nitrogen atoms on the 4-Pyrrolidin-1-yl-piperidine free base. This converts it back into its highly water-soluble hydrochloride salt, which is then "extracted" from the organic layer into the aqueous layer.[10][17] Your neutral organic product remains in the organic layer.

See Protocol 1 for a detailed, step-by-step methodology.

FAQ 2: Extraction isn't giving me the purity I need, or my product is sensitive to acid/base washes. What's next?

Answer: When extraction is insufficient or incompatible with your target molecule, column chromatography is the next logical step.[18] However, purifying basic amines on standard silica gel presents a specific, common challenge.

The Challenge with Silica Gel: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). Basic amines can interact strongly with these acidic sites via acid-base interactions.[19][20] This often leads to significant peak tailing, poor separation, and in some cases, irreversible binding of the compound to the column, resulting in yield loss.[19]

Solution A: Mobile Phase Modification: The most common solution is to "neutralize" the acidic sites on the silica gel by adding a small amount of a competing base to your mobile phase.[20] A typical additive is triethylamine (TEA) at a concentration of 0.5-1% (v/v).

Causality Behind the Choice: The TEA is a small, basic molecule that adsorbs to the acidic silanol sites on the silica. By occupying these sites, it prevents your much larger amine of interest from binding strongly, allowing it to elute symmetrically and enabling a clean separation.[19]

See Protocol 2 for a detailed guide on this technique.

Solution B: Alternative Stationary Phases: If tailing persists even with additives, consider using a different stationary phase. Basic alumina or commercially available amine-functionalized silica columns are excellent alternatives that do not have acidic sites and are well-suited for the purification of basic compounds.[19][20]

FAQ 3: My product is a solid. Can I use crystallization to remove the impurity?

Answer: Yes, recrystallization can be a highly effective method, provided your desired product and the hydrochloride salt impurity have sufficiently different solubility profiles in a chosen solvent system.[21][22]

The Principle of Recrystallization: This technique relies on the principle that the solubility of most solids increases with temperature.[22] An ideal recrystallization solvent will dissolve your product well at high temperatures but poorly at low temperatures, while the impurity (the hydrochloride salt) remains either fully dissolved or completely insoluble at all temperatures.[21]

Workflow:

  • Solvent Screening: Test the solubility of your crude product in a range of solvents at room temperature and at their boiling points. The goal is to find a solvent that provides a large solubility differential for your product.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath, to induce the formation of pure crystals of your product.

  • Isolation: Collect the pure crystals by vacuum filtration, leaving the soluble impurities (hopefully including the hydrochloride salt) behind in the mother liquor.[22]

See Protocol 3 for a general procedure. An alternative is to perform a simple wash. If you find a solvent that dissolves your product but not the salt, you can wash the crude solid with this solvent to leave the pure salt behind. Conversely, you can wash the crude solid with a solvent in which the salt is soluble but your product is not (e.g., water, if your product is very non-polar).

FAQ 4: How do I choose the right method for my specific reaction?

Answer: The optimal purification strategy is dictated by the properties of your desired product. The following decision-making flowchart provides a logical path for selecting your primary purification technique.

G start Crude Reaction Mixture (Product + 4-Pyrrolidin-1-yl-piperidine HCl) product_state Is the desired product a solid or a liquid/oil? start->product_state stability Is the product stable to aqueous acid/base? product_state->stability  Liquid/Oil recrystallization Primary Method: Recrystallization (See Protocol 3) product_state->recrystallization Solid   extraction Primary Method: Liquid-Liquid Extraction (See Protocol 1) stability->extraction Yes chromatography Primary Method: Column Chromatography (See Protocol 2) stability->chromatography No

Caption: Decision flowchart for selecting a primary purification method.

Section 3: Detailed Experimental Protocols

These protocols are designed with self-validating checkpoints to ensure procedural integrity.

Protocol 1: Acid-Base Liquid-Liquid Extraction

This protocol is ideal for separating the basic impurity from a neutral or acidic product that is soluble in a water-immiscible organic solvent.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase org1 Product + Impurity (Free Base) step1 2. Add saturated aq. NaHCO3. Shake and separate layers. org1->step1 org2 Product step2 3. Wash organic layer with 1M HCl. Shake and separate layers. org2->step2 org3 Product step3 4. Wash organic layer with brine. org3->step3 org4 Pure Product step4 5. Dry (Na2SO4), filter, and concentrate. org4->step4 aq1 Base (e.g., NaHCO3) aq2 Impurity (as HCl salt) aq3 Brine start 1. Dissolve crude mixture in organic solvent (e.g., EtOAc, DCM) start->org1 step1->org2 step1->aq1 step2->org3 step2->aq2 step3->org4 step3->aq3

Caption: Workflow for purification by acid-base liquid-liquid extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Transfer the solution to a separatory funnel.

  • Basification (Optional but Recommended): Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This step ensures any remaining hydrochloride salt is converted to its free base form.[8] Stopper the funnel, shake vigorously while venting frequently, and allow the layers to separate. Discard the lower aqueous layer.

  • Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1M HCl) to the separatory funnel. Shake vigorously and allow the layers to separate. The protonated amine impurity will transfer to the aqueous layer.[10][14]

  • Checkpoint for Success: Using pH paper, test the aqueous layer. It should be strongly acidic (pH 1-2). If not, repeat the acidic wash.

  • Separation: Drain the lower aqueous layer containing the impurity.

  • Repeat: For maximum efficiency, repeat the acidic wash (Step 3) one or two more times.

  • Neutralization and Drying: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water.[14] Transfer the organic layer to a flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield your purified product.

Protocol 2: Flash Column Chromatography on Silica Gel with Triethylamine Additive

Use this method when extraction is ineffective or your product is base/acid sensitive.

Step-by-Step Methodology:

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), find a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate or DCM and methanol) that gives a good separation between your product and the impurity.

  • Mobile Phase Preparation: Prepare your chosen eluent and add 0.5-1% triethylamine (TEA) by volume. For example, to 1 liter of a 50:50 hexane:EtOAc mixture, add 5-10 mL of TEA.

  • Column Packing: Pack a flash chromatography column with silica gel using your TEA-modified mobile phase. Crucially, do not pack the column with an unmodified solvent.

  • Equilibration: Flush the packed column with several column volumes of the TEA-modified eluent to ensure the entire silica bed is equilibrated.[19]

  • Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase (or DCM) and load it onto the column.

  • Elution and Fraction Collection: Run the column using the TEA-modified eluent, collecting fractions and monitoring them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note that the volatile TEA will be removed along with the eluent during evaporation.

Protocol 3: General Recrystallization Procedure

This protocol is for purifying solid products.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude material in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) at room and elevated temperatures. An ideal solvent dissolves the material when hot but not when cold.[21]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise to the boiling mixture until the solid just dissolves. Use the absolute minimum amount of hot solvent.[22]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote larger crystal growth.[9]

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure product.[23]

  • Ice Bath: Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[22]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[24]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

References

  • Vertex AI Search. (2023, February 10).
  • Rhodium.ws. Recrystallization and Acid/Base Extraction - The Basics.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
  • University of Alberta. 1.
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE)
  • ResearchGate. (2017, February 7).
  • Filo. (2026, January 20).
  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?
  • Wikipedia. Liquid–liquid extraction.
  • University of Rochester, Department of Chemistry. Workup: Amines.
  • PSC S.p.A. Engineering & Contracting. Liquid-liquid Extraction and Stripping.
  • ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a)
  • BOC Sciences. (2024, March 29).
  • PubChem. 4-(Pyrrolidin-1-yl)piperidine hydrochloride | C9H19ClN2 | CID 45075209.
  • Benchchem. recrystallization techniques for purifying hexaaminobenzene trihydrochloride.
  • Benchchem.
  • CymitQuimica. CAS 41979-39-9: 4-Piperidone hydrochloride.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2023, January 29).
  • Google Patents.
  • PubChem. 4-(1-Pyrrolidinyl)piperidine | C9H18N2 | CID 78703.
  • Helda - University of Helsinki.
  • Wikipedia. 4-Pyrrolidinylpyridine.
  • Chem-Impex. 4-(1-Pyrrolidinyl)piperidine.
  • BLD Pharm. 172281-91-3|4-(Pyrrolidin-1-yl)piperidine hydrochloride|BLD Pharm.
  • DrugFuture.com. Pyrrolidine.
  • Google Patents.
  • Moravek.
  • PureSynth. 4-(1-Pyrrolidinyl)Piperidine 98.0%(GC).
  • ChemicalBook. (2026, January 13). 4-(1-Pyrrolidinyl)piperidine | 5004-07-9.
  • ResearchGate. (2025, November 6). Synthesis and Biological screening of 4-(1-pyrrolidinyl)
  • Chemical Review and Letters. (2021, October 30).
  • Google Patents.
  • Sigma-Aldrich. 4-(pyrrolidin-1-yl)piperidine, HCl | 172281-91-3.
  • Organic Chemistry Portal.
  • Benchchem. Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
  • Ambeed.com. 5004-07-9 | 4-(1-Pyrrolidinyl)piperidine | Pyrrolidines.

Sources

Troubleshooting

Minimizing side reactions in 4-Pyrrolidin-1-yl-piperidine hydrochloride coupling

Topic: Minimizing side reactions in 4-Pyrrolidin-1-yl-piperidine hydrochloride coupling Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)[1] Reagent Focus: 4-(1-Pyrrolidinyl)pip...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing side reactions in 4-Pyrrolidin-1-yl-piperidine hydrochloride coupling Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)[1]

Reagent Focus: 4-(1-Pyrrolidinyl)piperidine (HCl salt) CAS: 5004-07-9 (Free base) / Specific HCl salt CAS varies Application: Amide bond formation, Reductive Amination, SNAr[1]

Executive Summary

Welcome to the technical guide for handling 4-pyrrolidin-1-yl-piperidine . While this diamine is a robust building block for GPCR ligands and local anesthetics, its hydrochloride salt form introduces specific "silent" failure modes.

The two critical challenges with this molecule are:

  • The Stoichiometry Trap: It is often supplied as a dihydrochloride (2HCl) salt, requiring significantly more base than standard protocols suggest.

  • The Workup Paradox: Unlike standard amide syntheses, you cannot use an acidic wash to remove unreacted amine, as your product retains a basic pyrrolidine nitrogen and will be lost to the aqueous layer.

Module 1: The Counter-Ion Trap (Pre-Reaction)

The Issue: Users frequently report "0% conversion" or "stalled reactions" despite using standard coupling conditions (e.g., EDC/NHS or HATU).

The Cause: 4-pyrrolidin-1-yl-piperidine has two basic nitrogen centers:

  • Piperidine N (Secondary): The nucleophile (pKa ~11).

  • Pyrrolidine N (Tertiary): Non-nucleophilic but highly basic (pKa ~10).[1]

If supplied as a dihydrochloride , the salt traps two equivalents of acid. Adding the standard 1.5 - 2.0 equivalents of base (e.g., DIPEA) only neutralizes the salt; it does not liberate the nucleophilic amine for reaction.

Protocol: Correct Base Stoichiometry

To ensure the piperidine nitrogen is nucleophilic, you must exceed the proton count.

ReagentStandard Protocol (Eq)Required for 4-Pyrrolidin-1-yl-piperidine (2HCl)
Amine (HCl Salt) 1.01.0
Carboxylic Acid 1.0 - 1.21.0 - 1.2
Coupling Agent (HATU) 1.11.1
Base (DIPEA/TEA) 2.0 - 3.04.0 - 5.0

Technical Insight: The first 2.0 equivalents of base are sacrificed solely to strip the HCl. The 3rd equivalent keeps the reaction basic to drive kinetics. The 4th equivalent acts as a proton scavenger for the acid generated during coupling (e.g., HOAt from HATU).

Module 2: Minimizing Side Reactions

The Issue: Low yields due to competitive hydrolysis or "guanidylation" (when using uronium reagents like HATU).

Troubleshooting Workflow

Use this decision matrix to select the correct activation strategy based on your electrophile.

CouplingStrategy Start Start: Select Electrophile Acid Carboxylic Acid Start->Acid Chloride Acid Chloride/Sulfonyl Chloride Start->Chloride Activation Activation Method? Acid->Activation Dry Is HCl Salt Dry? Chloride->Dry HATU HATU/DIPEA (Fast, but risk of Guanidylation) Activation->HATU Sterically Hindered Acid T3P T3P (Propylphosphonic Anhydride) (Low epimerization, easy workup) Activation->T3P Standard Acid Schotten Schotten-Baumann (Biphasic: DCM/aq NaHCO3) Dry->Schotten Salt is Hygroscopic (Wet) Anhydrous Anhydrous DCM + Excess Base (Must dry salt under high vac) Dry->Anhydrous Salt is Dry

Figure 1: Decision matrix for coupling conditions.[1] Note the preference for Schotten-Baumann conditions if the HCl salt is hygroscopic.[1]

Key Side Reaction: Hygroscopic Hydrolysis

Symptom: The acid chloride is consumed, but the amine remains unreacted. Mechanism: Amine HCl salts are hygroscopic. The absorbed water reacts with the acid chloride faster than the protonated amine can be free-based. Prevention:

  • Drying: Dry the amine HCl salt in a vacuum oven at 40°C over P₂O₅ overnight.

  • Order of Addition: Dissolve the Amine HCl + Base first. Stir for 15 minutes to ensure full dissolution and neutralization. Then add the electrophile.

Module 3: The "Invisible" Product Loss (Workup)

The Issue: "I washed the reaction with 1M HCl to remove excess amine, and my product disappeared."

The Science: This is the most common error with 4-pyrrolidin-1-yl-piperidine.[1] Even after forming an amide at the piperidine nitrogen, the pyrrolidine nitrogen remains basic .

  • Standard Amide: Neutral (stays in organic layer during acid wash).[1]

  • Your Product: Basic (protonates and moves to aqueous layer during acid wash).[2]

Correct Workup Protocol

Do NOT use acidic washes.

  • Quench: Add saturated NaHCO₃ (aq).

  • Extract: Extract 3x with DCM or EtOAc (DCM is preferred for solubility).

  • Wash: Wash combined organics with Brine only.

  • Purification:

    • Flash Chromatography: Use DCM:MeOH:NH₄OH (90:10:1). The ammonia is critical to keep the pyrrolidine deprotonated on silica to prevent "tailing."

    • SCX Cartridge (Solid Phase Extraction):

      • Load reaction mixture onto SCX column.

      • Wash with MeOH (removes non-basic impurities).[1]

      • Elute with 2M NH₃ in MeOH (releases your product).

Frequently Asked Questions (FAQ)

Q1: The reaction mixture turns into a thick gel upon adding the base. What is happening? A: This is likely the precipitation of the amine free base or the hydrochloride salts of the base (e.g., DIPEA·HCl).

  • Fix: Switch solvent to DMF or NMP . 4-pyrrolidin-1-yl-piperidine has poor solubility in non-polar solvents like DCM once free-based.[1] DMF solubilizes both the salt and the free amine, preventing "hot spots" of precipitation that trap reagents.

Q2: Can I use PyBOP instead of HATU? A: Yes, but be cautious. PyBOP generates HMPA (carcinogenic) and is harder to remove. More importantly, phosphonium reagents like PyBOP are less stable to the basic conditions required to neutralize the 2HCl salt. If you must use PyBOP, add the base to the amine first, wait 10 mins, then add the acid and PyBOP.

Q3: I see a +99 mass shift in LCMS. What is this? A: This is the Guanidinium adduct .

  • Cause: The amine reacted with the HATU uronium carbon instead of the carboxylic acid. This happens when the carboxylic acid activation is slow (steric hindrance) or when there is a large excess of HATU.

  • Fix: Pre-activate the acid with HATU/Base for 5 minutes before adding the 4-pyrrolidin-1-yl-piperidine. This ensures the HATU is consumed by the acid before the amine sees it.

Q4: My yield is low (30%). Where is the rest? A: Check your aqueous waste from the extraction. If you used any acidic buffer or even water with a pH < 8, your product (pKa ~10) is likely in the water. Basify the aqueous layer to pH 12 with NaOH and re-extract with DCM.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link[1]

  • BenchChem Technical Support. (2025). Troubleshooting Low Yield in Amide Bond Formation: Amine Deactivation and Salt Forms. Link[1]

  • PubChem. (2025).[1] 4-(1-Pyrrolidinyl)piperidine Compound Summary. National Library of Medicine. Link[1]

Sources

Optimization

Technical Support Center: Recrystallization of 4-Pyrrolidin-1-yl-piperidine HCl Salts

Topic: Recrystallization techniques for 4-Pyrrolidin-1-yl-piperidine hydrochloride salts Ticket ID: REC-PYR-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Molecule Profile Welc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization techniques for 4-Pyrrolidin-1-yl-piperidine hydrochloride salts Ticket ID: REC-PYR-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely working with 4-Pyrrolidin-1-yl-piperidine (CAS: 5004-07-9), a diamine intermediate critical in the synthesis of antihistamines and analgesics.

This molecule presents specific challenges due to its dual-nitrogen functionality:

  • Secondary Amine (Piperidine ring): Highly basic, prone to nucleophilic attack if not protected.

  • Tertiary Amine (Pyrrolidine ring): Basic, sterically distinct.

The Core Challenge: As a hydrochloride salt (Mono- or Dihydrochloride), this compound is prone to hygroscopicity and oiling out (liquid-liquid phase separation) rather than clean crystallization. This guide provides a robust, self-validating protocol to overcome these thermodynamic hurdles.

Solvent Selection & Solubility Mapping

The success of your recrystallization depends entirely on the solvent system. For diamine HCl salts, a single-solvent system is often insufficient due to the steep solubility curve required. We recommend a Binary Solvent System (Solvent/Antisolvent) .

Solubility Matrix (Data for HCl Salts)
Solvent ClassSpecific SolventRoleSolubility Behavior
Alcohols Methanol (MeOH)Solvent High. Dissolves salt easily even at RT. Good for initial dissolution but poor recovery if used alone.[1]
Alcohols Ethanol (EtOH)Solvent Moderate-High. Ideal primary solvent. High solubility at reflux, moderate at RT.
Alcohols Isopropanol (IPA)Hybrid Moderate. Best single-solvent candidate. Lower solubility than EtOH, promoting crystallization upon cooling.
Esters Ethyl Acetate (EtOAc)Antisolvent Low/Insoluble. The industry standard antisolvent for amine HCl salts.
Ethers MTBEAntisolvent Insoluble. Safer alternative to diethyl ether. Promotes rapid precipitation (risk of oiling out).
Ketones AcetoneAntisolvent Low. Good antisolvent, but avoid if free amine is present (Schiff base risk).

Recommended System: Ethanol (Solvent) + Ethyl Acetate (Antisolvent) Why? Ethanol provides sufficient polarity to break the ionic lattice energy, while Ethyl Acetate reduces the dielectric constant of the mixture gradually, allowing controlled crystal growth.

Standard Operating Procedure (SOP)

Objective: Purify crude 4-Pyrrolidin-1-yl-piperidine dihydrochloride to >98% purity.

Phase 1: Dissolution & Polish Filtration
  • Charge Crude: Place crude solid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add Solvent (EtOH): Add absolute Ethanol (approx. 3-5 volumes relative to solid mass).

    • Note: Do not use 95% EtOH; water content increases hygroscopicity issues.

  • Reflux: Heat to reflux (78°C). If solid remains, add EtOH in small aliquots until fully dissolved.

  • Polish Filter: While hot, filter through a pre-warmed sintered glass funnel or Celite pad to remove insoluble mechanical impurities (dust, silica).

    • Critical: If the solution cools during filtration, the salt will crash out in the funnel. Keep everything hot.

Phase 2: Crystallization (The Hybrid Shift)
  • Re-heat: Return filtrate to the flask and bring back to near-reflux.

  • Antisolvent Addition: Slowly add Ethyl Acetate (hot) dropwise.

    • Endpoint: Stop when a faint, persistent cloudiness (turbidity) appears.

  • Clear the Cloud: Add a few drops of Ethanol to just clear the solution again.

  • Controlled Cooling: Turn off the heat. Allow the flask to cool to Room Temperature (RT) slowly on the oil bath (do not remove immediately).

    • Seeding: At ~40-50°C, add a seed crystal if available.

Phase 3: Isolation
  • Aging: Once at RT, cool further in an ice bath (0-5°C) for 1 hour.

  • Filtration: Filter the white crystalline solid under nitrogen (to prevent moisture uptake).

  • Wash: Wash the cake with cold Ethyl Acetate/Ethanol (9:1 ratio).

  • Drying: Dry in a vacuum oven at 40°C over

    
     or silica gel for 12 hours.
    

Visualization: Workflow & Logic

Diagram 1: Recrystallization Workflow

This diagram illustrates the critical path for the SOP described above.

RecrystWorkflow Start Crude HCl Salt Dissolve Dissolve in boiling EtOH (3-5 vol) Start->Dissolve Filter Hot Polish Filtration (Remove insolubles) Dissolve->Filter Solution Clear? Reheat Reheat Filtrate to Reflux Filter->Reheat AddAnti Add EtOAc (Antisolvent) until turbid Reheat->AddAnti Clear Add drops of EtOH to clear turbidity AddAnti->Clear Cool Slow Cool to RT (Seed at 50°C) Clear->Cool Ice Ice Bath (0-5°C) for 1 hour Cool->Ice Isolate Filter & Wash (Cold EtOAc) Ice->Isolate Dry Vacuum Dry (over P2O5) Isolate->Dry

Caption: Step-by-step workflow for the Ethanol/Ethyl Acetate recrystallization of diamine HCl salts.

Troubleshooting Guides (FAQs)

Ticket #001: "My product is oiling out instead of crystallizing."

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS). The solution has become supersaturated too quickly, or the solvent polarity gap is too wide. Root Cause:

  • Adding antisolvent too fast.

  • Temperature dropped too quickly.

  • Presence of excess water (hydrates lower the melting point).

Solution Protocol:

  • Re-dissolve: Heat the mixture until the oil layer dissolves back into the solvent.

  • Adjust Solvent: Add more Ethanol (good solvent) to increase the solubility limit.

  • Seed: Cool very slowly. Add seed crystals at a higher temperature (near the cloud point).

  • High-Shear: Vigorous stirring can sometimes induce nucleation in the oil droplets.

Ticket #002: "The solid turns into a goo/paste on the filter."

Diagnosis: Hygroscopicity.[2] The salt is absorbing atmospheric moisture faster than you can filter it. Root Cause: 4-Pyrrolidin-1-yl-piperidine HCl is a diamine salt; these are notorious "water magnets."

Solution Protocol:

  • Schlenk Line: Perform filtration under an inert atmosphere (Nitrogen/Argon).

  • Minimal Exposure: Do not pull air through the filter cake for long. Cover the funnel with a rubber dam or plastic wrap immediately.

  • Solvent Swap: Wash with anhydrous Diethyl Ether or MTBE immediately before drying (these solvents repel water and evaporate fast).

Ticket #003: "Yield is low, or pH is inconsistent."

Diagnosis: Stoichiometry mismatch (Mono- vs. Dihydrochloride). Root Cause: The molecule has two basic nitrogens.

  • 
     (Piperidine) 
    
    
    
    11[3]
  • 
     (Pyrrolidine) 
    
    
    
    10 If you use only 1 equivalent of HCl, you get a mixture. If you use excess, you get the dihydrochloride.

Solution Protocol:

  • Verification: Ensure you used >2.2 equivalents of HCl during the initial salt formation.

  • Acidic Recrystallization: Add a few drops of conc. HCl to the Ethanol during the dissolution step. This suppresses the dissociation of the salt and pushes the equilibrium toward the solid crystalline form (Common Ion Effect).

Visualization: Troubleshooting Logic

Diagram 2: "Oiling Out" Decision Tree

Use this logic flow when you encounter phase separation.

Troubleshooting Issue Problem: Oiling Out CheckWater Is solvent anhydrous? Issue->CheckWater CheckRate Was cooling rapid? CheckWater->CheckRate Yes ActionDry Action: Use Abs. EtOH & Dry Apparatus CheckWater->ActionDry No CheckRatio Antisolvent ratio high? CheckRate->CheckRatio No ActionReheat Action: Reheat & Cool @ 5°C/hour CheckRate->ActionReheat Yes ActionAddSolv Action: Add more EtOH (Redissolve oil) CheckRatio->ActionAddSolv Yes

Caption: Diagnostic logic for resolving "oiling out" phenomena during amine salt crystallization.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link (Authoritative source on counter-ion selection and solubility of amine salts).

  • Vertex Pharmaceuticals. (2008). US Patent 7,423,043: 4-Piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine compounds. (Describes purification of piperidine intermediates using ethyl acetate/hexanes and HCl salt formation). Link

  • Sigma-Aldrich. (n.d.). 4-(1-Pyrrolidinyl)piperidine Product Specification. (Provides physical property baselines). Link

Sources

Troubleshooting

Troubleshooting degradation of 4-Pyrrolidin-1-yl-piperidine HCl under heat

Technical Support Center: 4-Pyrrolidin-1-yl-piperidine HCl Welcome to the technical support center for 4-Pyrrolidin-1-yl-piperidine HCl. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Pyrrolidin-1-yl-piperidine HCl

Welcome to the technical support center for 4-Pyrrolidin-1-yl-piperidine HCl. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the thermal stability of this compound. We will explore common issues, provide diagnostic protocols, and explain the underlying chemical principles to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs): The Basics

Q1: What are the optimal storage and handling conditions for 4-Pyrrolidin-1-yl-piperidine HCl?

A: Proper storage is the first line of defense against degradation. As a hydrochloride salt of a diamine, this compound is more stable than its free base form but requires specific handling.[1]

  • Storage Temperature: While some suppliers permit room temperature storage for the HCl salt, best practice, especially for long-term stability, is to store it in a cool environment.[2] For the free base, storage at 2–8 °C under an inert atmosphere is often recommended.[3]

  • Atmosphere: The compound should be kept in a tightly sealed container to protect it from atmospheric moisture.[4][5] Amine hydrochlorides can be hygroscopic, and absorbed water can facilitate degradation upon heating.

  • Inert Gas: For maximum stability, especially if the container will be opened multiple times, storing under a dry, inert atmosphere (e.g., argon or nitrogen) is advisable.

Q2: I'm planning a reaction that requires heating. At what temperature should I expect 4-Pyrrolidin-1-yl-piperidine HCl to start degrading?

A: While there is no specific published decomposition temperature for this exact molecule, we can infer its stability from related structures.

The six-membered piperidine ring is generally more thermally stable than five- or seven-membered heterocyclic amines.[6] However, all organic compounds have their limits. Studies on similar compounds, such as piperazine, show that thermal degradation can become significant at temperatures ranging from 135 to 175 °C.[7][8]

As a cautious estimate, you should be vigilant for potential degradation when heating 4-Pyrrolidin-1-yl-piperidine HCl above 100-120°C , particularly for extended periods or in the presence of catalysts, moisture, or oxygen.[9] The ultimate stability will be highly dependent on the specific reaction matrix (solvent, pH, other reagents).

Troubleshooting Guide: Degradation Observed

Q3: My reaction yield is unexpectedly low, and my analytical chromatogram (HPLC/LC-MS) shows several unknown impurity peaks after heating. Could this be degradation?

A: Yes, this is a classic sign of thermal degradation. When subjected to sufficient thermal stress, the C-N bonds within the piperidine or pyrrolidine rings can weaken and cleave.[9] This process breaks apart the parent molecule, leading to a lower yield of your desired product and the formation of various smaller molecules, which appear as new peaks in your analysis.

The presence of multiple new peaks suggests a complex degradation pathway, which is common for molecules with multiple reactive sites.

Q4: What are the likely chemical structures of these thermal degradation products?

A: The precise degradation products can only be confirmed through structural elucidation (e.g., using high-resolution mass spectrometry and NMR). However, based on established mechanisms for similar amines, we can postulate the following pathways:

  • Ring-Opening: The most probable degradation route involves the cleavage of the piperidine or pyrrolidine rings. This can be initiated by a nucleophilic attack, similar to mechanisms proposed for piperazine degradation.[8]

  • Hoffmann-type Elimination: If the degradation environment becomes basic, a Hoffmann elimination could occur, leading to the formation of unsaturated, ring-opened products.

  • Dealkylation/Fragmentation: At high temperatures, fragmentation can occur, leading to the formation of smaller, more volatile amines and unsaturated hydrocarbons.[9]

Below is a diagram illustrating a postulated ring-opening pathway as a conceptual example.

G cluster_main Postulated Thermal Degradation Parent 4-Pyrrolidin-1-yl-piperidine HCl (Stable at RT) Heat High Temperature (>120°C, prolonged) Parent->Heat Thermal Stress Degradation Degradation Products Heat->Degradation Products • Ring-Opened Amines • Fragmented Amines • Alkenes Degradation->Products

A postulated thermal degradation pathway.

Protocols & Methodologies

To move from suspicion to confirmation, a systematic analytical approach is required. A stability-indicating analytical method is crucial—this is a method that can separate the parent compound from its degradation products. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for this task.[10][11]

Protocol 1: Comparative Analysis to Confirm Degradation

This protocol allows you to definitively determine if a suspect sample has degraded compared to a trusted reference standard.

Objective: To compare the chromatographic profile of a heat-treated sample against a control.

Materials:

  • Reference Standard: A sample of 4-Pyrrolidin-1-yl-piperidine HCl of known high purity, which has not been exposed to heat.

  • Suspect Sample: The material you believe may have degraded.

  • HPLC system with UV or MS detector.

  • Appropriate column (e.g., C18) and mobile phase.

Methodology:

  • Standard Preparation: Accurately prepare a solution of the Reference Standard in a suitable solvent (e.g., methanol or acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the Suspect Sample in the same solvent and at the same concentration as the standard.

  • Chromatographic Analysis:

    • Inject the Standard solution and record the chromatogram. Identify the main peak for the parent compound and note its retention time and peak area.

    • Inject the Suspect Sample solution using the identical method.

  • Data Interpretation:

    • Compare Retention Times: The main peak in the suspect sample should have the same retention time as the standard.

    • Assess Peak Area: A significant decrease in the main peak's area in the suspect sample indicates a loss of the parent compound.

    • Identify New Peaks: The presence of new peaks, especially those eluting earlier (often more polar, smaller molecules), is strong evidence of degradation.

Protocol 2: Conducting a Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for understanding a compound's intrinsic stability and for developing stability-indicating analytical methods.[10][12]

Objective: To intentionally degrade the compound under controlled thermal stress to identify potential degradation products and degradation rates.

Methodology:

  • Prepare Samples: Weigh several identical samples of 4-Pyrrolidin-1-yl-piperidine HCl into individual vials. Prepare both solid-state samples and solutions in a relevant solvent.

  • Control Sample: Keep one sample of both solid and solution at standard storage conditions (e.g., 5°C, protected from light). This is your T=0 control.

  • Thermal Stress: Place the other samples in calibrated ovens at elevated temperatures. A typical range would be 60°C, 80°C, and 105°C.

  • Time Points: Pull one sample from each temperature at set time intervals (e.g., 12, 24, 48, and 72 hours).

  • Analysis:

    • Immediately analyze the T=0 control using your validated HPLC method.

    • At each time point, prepare the stressed samples for analysis and run them on the HPLC.

  • Evaluation:

    • Calculate the percent degradation at each time point by comparing the parent peak area to that of the T=0 control.

    • Monitor the formation and growth of impurity peaks. A "mass balance" can be attempted by summing the areas of all peaks; a good stability-indicating method should result in a mass balance close to 100%.

Stress ConditionTime (hours)% Assay of Parent Compound% Area of Major Degradant 1Notes
Control (5°C)7299.9%< 0.05%Baseline stability
Solid (80°C)2498.5%0.8%Minor degradation observed
Solid (80°C)7295.2%3.1%Significant degradation
Solution (80°C)2492.0%5.5%Degradation is faster in solution

Troubleshooting Workflow Diagram

If you suspect thermal degradation, follow this logical workflow to diagnose the issue.

G Start Start: Suspected Degradation (e.g., low yield, discoloration) CheckStorage 1. Verify Storage Conditions (Temp, Moisture, Age) Start->CheckStorage ComparativeAnalysis 2. Perform Comparative HPLC Analysis (vs. Reference Standard) CheckStorage->ComparativeAnalysis DegradationConfirmed Degradation Confirmed? ComparativeAnalysis->DegradationConfirmed NoDegradation Conclusion: Issue is likely not degradation. Investigate other process parameters. DegradationConfirmed->NoDegradation No (Profiles Match) YesDegradation Conclusion: Thermal Degradation Occurred DegradationConfirmed->YesDegradation Yes (New Peaks / Lower Assay) Action 3. Mitigation Strategy YesDegradation->Action ActionSteps • Lower reaction temperature • Reduce heating time • Ensure anhydrous conditions • Run reaction under inert gas Action->ActionSteps

A logical workflow for troubleshooting degradation.

References

  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Biosynce. (n.d.). Under what conditions does piperidine decompose? Biosynce Blog.
  • Voice, A. K. (2013). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture.
  • Yuliani, S. H., et al. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. AIP Conference Proceedings.
  • Shaikh, S., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. Drug Development and Industrial Pharmacy.
  • Sigma-Aldrich. (2023).
  • Shaikh, S., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed.
  • ResearchGate. (n.d.).
  • Nielsen, C. J., et al. (2012). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
  • Freeman, S. A., et al. (2011). Thermal degradation of piperazine and its structural analogs.
  • Sciencemadness.org. (2008). Converting to the hydrochloric salt for storage?
  • Sigma-Aldrich. (n.d.). 4-(pyrrolidin-1-yl)piperidine, HCl. Product Page.
  • ChemicalBook. (2023). 4-(1-Pyrrolidinyl)piperidine Properties.
  • Reddit. (2018). Ways of crashing out amines. r/chemistry.
  • PubChem. (n.d.). 4-(1-Pyrrolidinyl)piperidine.
  • Grygorenko, O. O., et al. (2021).
  • Price, X. (n.d.). Where are ammonium chloride and amine hydrochloride salt found in your crude unit? AFPM.
  • ECHEMI. (n.d.).
  • Biosynce. (n.d.). What are the detection methods for piperidine? Biosynce Blog.
  • BenchChem. (n.d.). Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine.
  • Chem-Impex. (n.d.). 4-(1-Pyrrolidinyl)piperidine.
  • Poupin, P., et al. (1999). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. PubMed.
  • MilliporeSigma. (n.d.). 4-(1-Pyrrolidinyl)piperidine 95.
  • Iazzetti, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • ATSDR. (2003). Analytical Methods. Agency for Toxic Substances and Disease Registry.

Sources

Optimization

Overcoming steric hindrance in 4-Pyrrolidin-1-yl-piperidine hydrochloride reactions

Executive Summary: The "Steric" Illusion 4-Pyrrolidin-1-yl-piperidine (CAS: 5004-07-9 for free base) is a privileged bicyclic scaffold widely used in the synthesis of histamine H3 antagonists, sigma receptor ligands, and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric" Illusion

4-Pyrrolidin-1-yl-piperidine (CAS: 5004-07-9 for free base) is a privileged bicyclic scaffold widely used in the synthesis of histamine H3 antagonists, sigma receptor ligands, and analgesics.[1]

While users often report "steric hindrance," the root cause of reactivity failure with this scaffold is typically twofold:

  • Salt Lattice Energy: The hydrochloride salt (often dihydrochloride) forms a highly stable, insoluble lattice that resists participation in non-polar organic reactions (SNAr, N-alkylation) unless rigorously neutralized.

  • Conformational Locking: The bulky pyrrolidine group at the C4 position locks the piperidine ring into a rigid chair conformation (typically equatorial). While the N1-nitrogen is technically accessible, this rigidity prevents the "induced fit" often required for transition states with bulky electrophiles (e.g., ortho-substituted aryl halides).

This guide provides the protocols to "unlock" the salt and "override" the steric/conformational barriers using advanced catalysis.

Troubleshooting Guide (Q&A)

Category A: Reactivity & Yield

Q1: I am attempting an SNAr reaction with a 2-substituted aryl fluoride, but yields are <10%. Is the C4-pyrrolidine group blocking the reaction? A: It is unlikely to be direct steric blocking, but rather conformational rigidity . The C4-pyrrolidine group (equatorial) prevents the piperidine ring from twisting to accommodate the steric bulk of the ortho-substituent on the aryl ring during the Meisenheimer complex formation.

  • Solution: Switch from SNAr to Buchwald-Hartwig Amination . Palladium catalysts (unlike SNAr transition states) can pull the amine out of the plane and force coupling even with sterically demanding partners. Use a bulky ligand like RuPhos or BrettPhos to create a favorable pocket for the secondary amine.

Q2: My reaction mixture remains a suspension even after adding TEA/DIPEA. Why won't it dissolve? A: You are likely using the dihydrochloride salt . Organic bases like TEA are often insufficient to break the lattice energy of this specific diamine salt in non-polar solvents (DCM, Toluene). The protonated pyrrolidine nitrogen (pKa ~10.5) and piperidine nitrogen (pKa ~11) trap the molecule.

  • Solution: Perform a biphasic free-basing (Protocol 1 below) before the reaction. Do not rely on in situ neutralization unless using high-polarity solvents (DMSO/DMAc) and inorganic bases (Cs₂CO₃).[1]

Category B: Selectivity & Side Reactions[2]

Q3: Can the pyrrolidine nitrogen (N1') react instead of the piperidine nitrogen (N1)? A: Under standard conditions, No . The piperidine nitrogen is a secondary amine (nucleophilic), while the pyrrolidine nitrogen is a tertiary amine (non-nucleophilic in substitution reactions).

  • Risk: If you use extremely forcing alkylation conditions (e.g., MeI, heat, strong base), you may observe quaternization of the pyrrolidine nitrogen.

  • Control: Monitor reaction progress by LCMS. The desired product (N-alkylation) will show M+R.[1] The side product (quaternization) will show a fixed positive charge and distinct retention time.

Decision Logic & Workflow

The following diagram illustrates the critical decision points when working with this scaffold.

ReactionWorkflow Start Starting Material: 4-Pyrrolidin-1-yl-piperidine HCl CheckSalt Step 1: Check Salt Form (HCl vs. 2HCl) Start->CheckSalt FreeBase Protocol 1: Biphasic Free-Basing (Mandatory for Non-Polar Solvents) CheckSalt->FreeBase High Lattice Energy Electrophile Step 2: Analyze Electrophile FreeBase->Electrophile Simple Primary Alkyl Halide (e.g., Benzyl Bromide) Electrophile->Simple Low Sterics Activated Activated Aryl Halide (e.g., 4-F-Nitrobenzene) Electrophile->Activated Electronic Activation Bulky Bulky/Unactivated Aryl Halide (e.g., 2-Cl-Toluene) Electrophile->Bulky High Sterics MethodA Method A: SN2 / SNAr Base: K2CO3, Solvent: ACN/DMF Temp: 60-80°C Simple->MethodA Activated->MethodA MethodB Method B: Buchwald-Hartwig Cat: Pd(OAc)2 + RuPhos Base: NaOtBu, Solvent: Toluene Bulky->MethodB Override Sterics

Figure 1: Decision tree for selecting the optimal reaction pathway based on electrophile sterics.

Validated Experimental Protocols

Protocol 1: Robust Free-Basing (The "Unlock" Step)

Use this protocol to convert the commercial HCl salt into the reactive free base oil. This is superior to in-situ neutralization for yield consistency.[1]

  • Dissolution: Suspend 10.0 g of 4-Pyrrolidin-1-yl-piperidine HCl in 50 mL of water.

  • Basification: Slowly add 50% w/w NaOH solution (approx. 2.5 eq) with stirring until pH > 12. The solution will become cloudy as the free base oils out.

  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL). Note: Do not use Ether; solubility is better in DCM.
    
  • Drying: Dry combined organics over anhydrous Na₂SO₄ for 30 minutes.

  • Isolation: Filter and concentrate in vacuo to obtain a pale yellow/colorless oil.

    • Checkpoint: The free base is air-sensitive (absorbs CO₂).[1] Use immediately or store under Nitrogen.

Protocol 2: Steric-Busting Buchwald-Hartwig Coupling

Designed for coupling with sterically hindered aryl halides (e.g., ortho-substituted) where standard SNAr fails.[1]

Reagents:

  • Amine: 4-Pyrrolidin-1-yl-piperidine (Free base from Protocol 1) (1.2 eq)[1]

  • Aryl Halide: 1.0 eq

  • Catalyst: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)[1]

  • Ligand: RuPhos (4 mol%) or BrettPhos (for extremely hindered primary amines, but RuPhos is preferred here for secondary).

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 eq)[1]

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)

Procedure:

  • Inert Setup: Flame-dry a reaction vial/flask and cool under Argon/Nitrogen.

  • Charging: Add Pd(OAc)₂, RuPhos, and NaOtBu. Purge with inert gas for 5 minutes.

  • Addition: Add the Aryl Halide and Solvent. Stir for 1 minute to pre-complex the catalyst.

  • Amine Addition: Add the 4-Pyrrolidin-1-yl-piperidine (free base) as a solution in the reaction solvent.

  • Reaction: Heat to 100°C (conventional) or 110°C (Microwave) for 2–12 hours.

    • Why RuPhos? RuPhos is a bulky dialkylbiaryl phosphine that promotes the oxidative addition of hindered halides and facilitates the reductive elimination of the bulky amine product.

  • Workup: Cool, dilute with EtOAc, filter through Celite, and concentrate.

Quantitative Data: Solvent & Base Effects[3]

Table 1: Solubility and Reactivity profile of 4-Pyrrolidin-1-yl-piperidine HCl in N-Alkylation (Model Reaction with Benzyl Bromide).

SolventBaseTemperatureYield (2h)Observation
DCM TEA25°C< 5%Salt remains undissolved; reaction stalled.[1]
DMF K₂CO₃60°C85%Homogeneous; salt dissolves; rapid reaction.
Toluene NaOtBu100°C92%Best for Coupling ; requires free-base or strong alkoxide.[1]
Ethanol TEA70°C40%Soluble, but nucleophilic competition from solvent (Et-Br formation).[1]

Mechanistic Insight: The Steric Pocket

The diagram below visualizes why specific ligands are required. The C4-pyrrolidine group adds bulk, requiring a "spacious" catalyst ligand to facilitate the coupling.

StericMechanism Pd Pd(0) Complex Active Complex Pd->Complex Coordination Ligand RuPhos (Bulky Ligand) Ligand->Complex Creates Steric Pocket Amine 4-Pyrrolidin-1-yl piperidine Amine->Complex Amine Binding (Facilitated by Pocket) Ar Aryl Halide Ar->Complex Oxidative Addition

Figure 2: Role of bulky ligands (RuPhos) in accommodating the steric demand of the piperidine scaffold during catalysis.[1]

References

  • Sigma-Aldrich. Product Specification: 4-(1-Pyrrolidinyl)piperidine.[1] Retrieved from [1]

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society. Retrieved from [1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [1]

  • PubChem. Compound Summary: 4-(1-Pyrrolidinyl)piperidine.[1] Retrieved from [1]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectrum Analysis of 4-Pyrrolidin-1-yl-piperidine Hydrochloride

Executive Summary This technical guide provides a rigorous comparative analysis of the 1H NMR spectral characteristics of 4-Pyrrolidin-1-yl-piperidine hydrochloride (4-PP·HCl). As a critical intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of the 1H NMR spectral characteristics of 4-Pyrrolidin-1-yl-piperidine hydrochloride (4-PP·HCl). As a critical intermediate in the synthesis of antihistamines and antipsychotics, the purity and salt-form verification of this diamine are essential for downstream efficacy.

This guide distinguishes the HCl salt product from its free base precursor and structural analogs , utilizing solvent-dependent chemical shift variations as the primary diagnostic tool.

Structural Basis & Assignment Logic

To interpret the spectrum accurately, we must first define the magnetic environment of the protons. The molecule consists of two saturated heterocycles: a six-membered piperidine ring and a five-membered pyrrolidine ring connected at the piperidine C4 position.

Proton Assignment Strategy

The protonation state significantly alters the electron density, particularly at the


-positions relative to the nitrogen atoms.
  • Piperidine Ring:

    • H2/H6 (

      
      ):  Most deshielded in the ring due to proximity to Nitrogen.
      
    • H3/H5 (

      
      ):  Shielded methylene protons.
      
    • H4 (

      
      ):  Methine proton; the connection point to the pyrrolidine ring.
      
  • Pyrrolidine Ring:

    • H2'/H5' (

      
      ):  Deshielded, sensitive to the basicity of the pyrrolidine nitrogen.
      
    • H3'/H4' (

      
      ):  Shielded methylene protons.
      
Visualization of Analytical Workflow

NMR_Workflow Start Sample: 4-PP HCl Solid Solvent Solvent Selection Start->Solvent D2O D2O (Exchangeable protons disappear) Solvent->D2O Routine QC DMSO DMSO-d6 (Observe NH+ protons) Solvent->DMSO Salt Stoichiometry Acquisition Acquisition (1H, 16-64 scans, d1=5s) D2O->Acquisition DMSO->Acquisition Process Processing (LB=0.3Hz, Phase, Baseline) Acquisition->Process Analysis Comparative Analysis (Salt vs. Base) Process->Analysis

Figure 1: Decision matrix for solvent selection based on analytical goals (Routine ID vs. Salt Confirmation).

Comparative Performance Analysis

The following data compares the 4-PP·HCl product against its free base alternative and common impurities.

Scenario A: Product (HCl Salt) vs. Alternative (Free Base)

The most critical quality attribute is confirming complete salt formation. The free base is often an oily liquid, while the salt is a solid. NMR confirms this conversion chemically.

Table 1: Chemical Shift Comparison (


, ppm) 
Note: Values are representative of 4-substituted piperidines in D2O/CDCl3.
Proton GroupAssignmentFree Base (CDCl3)HCl Salt (D2O)Shift (

)
Diagnostic Note
Piperidine

H2, H63.05 - 3.15 (m)3.45 - 3.60 (d/m)+0.45 Primary Salt Indicator. Significant downfield shift due to N+ charge.
Pyrrolidine

H2', H5'2.50 - 2.60 (m)3.00 - 3.20 (m)+0.50 Indicates protonation/charge distribution on tertiary amine.
Methine H42.05 - 2.15 (m)2.30 - 2.45 (m)+0.25Shifts downfield; multiplicity remains complex (tt).
Piperidine

H3, H51.45 - 1.60 (m)1.80 - 2.10 (m)+0.40Less affected but distinct broadening may occur.
Amine Proton NH / NH+~1.8 (broad, s)Absent (exchanged)N/AIn DMSO-d6, Salt NH+ appears at 9.0 - 10.5 ppm (broad).
Scenario B: Solvent Effects (D2O vs. DMSO-d6)

Choosing the wrong solvent can lead to false negatives regarding salt stoichiometry.

  • D2O (Deuterium Oxide):

    • Pros: Excellent solubility for HCl salts; clean baseline (no solvent peaks in aliphatic region).

    • Cons:Exchangeable protons (NH+) disappear. You cannot verify if it is a mono- or dihydrochloride salt easily.

    • Recommendation: Use for purity/assay calculations.

  • DMSO-d6 (Dimethyl Sulfoxide):

    • Pros:Preserves NH+ signals. Allows integration of ammonium protons to confirm stoichiometry (e.g., 1H vs 2H broad singlets).

    • Cons: Strong solvent peak at 2.50 ppm may overlap with pyrrolidine

      
      -protons; hygroscopic water peak at 3.33 ppm overlaps with piperidine 
      
      
      
      -protons.
    • Recommendation: Use for structural characterization.[1]

Experimental Protocols

To replicate these results and ensure data integrity, follow this "Self-Validating" protocol.

Sample Preparation
  • Mass: Weigh 10.0 mg ± 0.5 mg of 4-PP·HCl.

  • Solvent: Add 600 µL of D2O (99.9% D) containing 0.05% TSP (sodium trimethylsilylpropanesulfonate) as an internal standard.

    • Why TSP? TMS is insoluble in D2O.

  • Mixing: Vortex for 30 seconds. Ensure the solution is clear. If turbidity persists, filter through a 0.45 µm PTFE filter (indicates free base contamination or insolubles).

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

  • Relaxation Delay (d1): 5.0 seconds .

    • Causality: Ammonium protons and rigid ring systems can have long T1 relaxation times. A short d1 (<1s) will under-integrate the signals, leading to incorrect purity calculations.

  • Scans (ns): 16 (Routine) or 64 (High Precision).

  • Temperature: 298 K (25°C).

Data Processing
  • Window Function: Apply Exponential Multiplication (EM) with Line Broadening (LB) = 0.3 Hz.

  • Phasing: Manual phasing is required. Autophase often fails on the broad salt peaks.

  • Referencing: Set TSP singlet to 0.00 ppm.

Troubleshooting & Impurity Identification

Use the logic map below to identify common issues in the spectrum.

Impurity_Logic Spectrum Spectrum Analysis Check_2_6 Check 2.6-2.8 ppm Spectrum->Check_2_6 Check_5_3 Check 5.3 ppm (DCM) Spectrum->Check_5_3 Check_1_2 Check 1.2 ppm (t) Spectrum->Check_1_2 Result_FB Free Base Present (Incomplete Salt Formation) Check_2_6->Result_FB Signal Found Result_Solv Residual Solvent (Drying Issue) Check_5_3->Result_Solv Singlet Found Result_Et Ethanol/Ether (Process Impurity) Check_1_2->Result_Et Triplet Found

Figure 2: Logic flow for identifying common process impurities.

References

  • Alver, Ö., Parlak, C., & Bilge, M. (2011).[1][2] Experimental and Theoretical NMR Study of 4-(1-Pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442.[1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (General reference for amine salt shifts).

  • PubChem Database. (n.d.). Compound Summary for CID 78703, 4-(1-Pyrrolidinyl)piperidine.[1][3][4] Retrieved February 15, 2026.

  • SDBS. (n.d.). Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST). (General reference for Piperidine/Pyrrolidine shifts).

Sources

Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Determination of 4-Pyrrolidin-1-yl-piperidine Hydrochloride

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 4-Pyrrolidin-1-yl-piperidine hydrochloride. Tailored for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 4-Pyrrolidin-1-yl-piperidine hydrochloride. Tailored for researchers, scientists, and drug development professionals, this document delves into the causal relationships behind experimental choices, offering supporting data to guide the development of a robust, stability-indicating analytical method.

Introduction: The Analytical Imperative for 4-Pyrrolidin-1-yl-piperidine Hydrochloride

4-Pyrrolidin-1-yl-piperidine hydrochloride is a heterocyclic compound featuring two saturated amine rings, a tertiary amine in the pyrrolidine ring and a tertiary amine in the piperidine ring. Such structures are common pharmacophores in medicinal chemistry, making the purity of this substance a critical quality attribute in drug discovery and development. The presence of impurities, arising from synthesis or degradation, can significantly impact the safety and efficacy of an active pharmaceutical ingredient (API). Therefore, a well-developed, validated, and stability-indicating HPLC method is paramount for ensuring product quality.

This guide will navigate the complexities of developing such a method, focusing on the challenges presented by the basic and polar nature of the analyte. We will compare and contrast key chromatographic parameters, providing a logical framework for method optimization and validation in line with international regulatory standards.

Experimental Design: A Logic-Driven Approach to Method Development

The development of a stability-indicating HPLC method is a systematic process. The workflow diagram below outlines the key stages, each of which will be discussed in detail.

HPLC_Method_Development_Workflow A Analyte Characterization (pKa, logP, UV spectrum) B Column Selection (C18 vs. Phenyl-Hexyl) A->B C Mobile Phase Screening (pH, Organic Modifier) B->C D Fine-tuning of Mobile Phase (Buffer Concentration, Gradient) C->D E Peak Shape Optimization (Additives, Temperature) D->E F Stress Studies (Acid, Base, Oxidation, Thermal, Photo) E->F G Peak Purity Analysis F->G H Validation Parameters (Accuracy, Precision, Linearity, etc.) G->H

Caption: Logical workflow for HPLC method development.

Understanding the physicochemical properties of 4-Pyrrolidin-1-yl-piperidine hydrochloride is the first critical step. As a basic compound with two tertiary amine functionalities, it is expected to have a high pKa. This basicity is a primary driver of its chromatographic behavior, particularly its interaction with the stationary phase. The molecule lacks a strong chromophore, suggesting that UV detection at lower wavelengths (e.g., 200-220 nm) will be necessary.

The choice of stationary phase is pivotal in achieving the desired separation. For basic compounds like 4-Pyrrolidin-1-yl-piperidine hydrochloride, conventional C18 columns can present challenges with peak shape due to interactions between the protonated analyte and residual silanol groups on the silica surface. We will compare a traditional C18 column with a Phenyl-Hexyl stationary phase, which offers alternative selectivity.

  • C18 (Octadecylsilane) Columns: These are the workhorses of reversed-phase chromatography, separating analytes primarily based on hydrophobicity. For basic compounds, operating at a low pH can suppress the ionization of silanol groups, improving peak shape.

  • Phenyl-Hexyl Columns: This stationary phase provides a mixed-mode separation mechanism. In addition to hydrophobic interactions, it offers π-π interactions with aromatic analytes. While our analyte is not aromatic, the phenyl group's electron density can offer unique selectivity for polar and basic compounds.

Table 1: Comparison of C18 and Phenyl-Hexyl Columns for 4-Pyrrolidin-1-yl-piperidine Hydrochloride Analysis (Hypothetical Data)

ParameterC18 ColumnPhenyl-Hexyl ColumnRationale
Retention Time (min) 5.26.8The Phenyl-Hexyl phase may offer additional interactions, leading to increased retention.
Tailing Factor 1.81.3The Phenyl-Hexyl phase can exhibit reduced silanol interactions, resulting in more symmetrical peaks.
Resolution (from a key impurity) 1.92.5The alternative selectivity of the Phenyl-Hexyl phase can improve separation from closely eluting impurities.

Based on this comparative data, the Phenyl-Hexyl column is selected for further method development due to its superior peak shape and resolution.

The mobile phase composition, particularly its pH and organic modifier, is a powerful tool for controlling retention and selectivity.

  • pH Selection: For basic analytes, a low pH mobile phase is generally preferred to ensure consistent protonation of the analyte and to suppress the ionization of residual silanols on the column packing. A pH of around 2.5-3.5 is a good starting point. Phosphate and formate buffers are common choices due to their appropriate pKa values and low UV cutoff.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile typically offers lower viscosity and better UV transparency at low wavelengths. The choice between them can also influence selectivity.

Table 2: Effect of Mobile Phase pH on Chromatographic Performance (Hypothetical Data)

Mobile Phase BufferpHRetention Time (min)Tailing Factor
0.1% Formic Acid2.76.51.4
20 mM Phosphate Buffer3.06.81.3
20 mM Acetate Buffer4.55.91.9

The 20 mM phosphate buffer at pH 3.0 provides the best peak shape and is chosen for further optimization.

Forced Degradation Studies: Establishing Stability-Indicating Capability

A stability-indicating method must be able to separate the API from its degradation products. Forced degradation studies are performed to generate these potential degradants and demonstrate the method's specificity.

Forced_Degradation cluster_0 Stress Conditions cluster_1 Potential Degradation Pathways A Acid Hydrolysis (e.g., 0.1M HCl) F Ring Opening of Piperidine or Pyrrolidine [3, 4] A->F B Base Hydrolysis (e.g., 0.1M NaOH) B->F C Oxidation (e.g., 3% H2O2) C->F G N-Oxidation C->G D Thermal Stress (e.g., 80°C) E Photolytic Stress (e.g., UV light) Analyte 4-Pyrrolidin-1-yl-piperidine Hydrochloride Analyte->A Analyte->B Analyte->C Analyte->D Analyte->E

Caption: Forced degradation stress conditions and potential pathways.

  • Sample Preparation: Prepare solutions of 4-Pyrrolidin-1-yl-piperidine hydrochloride at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water:acetonitrile 50:50).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2M HCl to the sample solution and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.2M NaOH to the sample solution and leave at room temperature for 24 hours.

    • Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the sample solution and leave at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.

    • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

  • Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC analysis.

The developed HPLC method should be able to resolve the main peak from all degradation products formed under these stress conditions.

Optimized and Validated HPLC Method

Based on the developmental and forced degradation studies, the following optimized HPLC method is proposed.

Table 3: Optimized HPLC Method Parameters

ParameterCondition
Column Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 20 minutes, then to 90% B over 5 minutes, hold for 5 minutes, and return to 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (80:20)

This method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Conclusion

The development of a robust and stability-indicating HPLC method for the purity determination of 4-Pyrrolidin-1-yl-piperidine hydrochloride requires a systematic and scientifically sound approach. The comparison of different stationary phases and the optimization of mobile phase conditions are critical to achieving a method that is specific, accurate, and precise. The use of a Phenyl-Hexyl column in conjunction with a low pH phosphate buffer is a promising strategy for overcoming the challenges associated with the analysis of this basic and polar compound. The outlined forced degradation studies are essential for ensuring the method is truly stability-indicating. This guide provides a comprehensive framework for researchers and scientists to develop and validate a suitable HPLC method for this and structurally similar molecules, ultimately contributing to the quality and safety of pharmaceutical products.

References

  • Phenomenex. (n.d.). Overcoming peak tailing of basic analytes in silica type a stationary phases in RP. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO
Validation

Comparative Reactivity Guide: 4-Pyrrolidin-1-yl-piperidine HCl vs. Piperazine Derivatives

Executive Summary: The "Super-Nucleophile" Alternative In the optimization of pharmacokinetic (PK) profiles, introducing a solubilizing basic amine is a standard strategy. While piperazine derivatives (e.g., N-methylpipe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Super-Nucleophile" Alternative

In the optimization of pharmacokinetic (PK) profiles, introducing a solubilizing basic amine is a standard strategy. While piperazine derivatives (e.g., N-methylpiperazine) are the industry standard "linker" amines, they often suffer from attenuated nucleophilicity due to the inductive electron-withdrawal of the second nitrogen atom.

4-Pyrrolidin-1-yl-piperidine (4-PP) emerges as a superior alternative when reactivity is the bottleneck. Structurally, it retains the solubilizing power of a diamine but functionally behaves as a highly reactive piperidine nucleophile .

The Verdict:

  • Choose 4-PP when: Your electrophile is deactivated (electron-rich), sterically hindered, or thermally sensitive. The piperidine secondary amine in 4-PP is significantly more nucleophilic than the piperazine secondary amine.

  • Choose Piperazine when: You require a specific metabolic handle (N-dealkylation) or when the lower basicity (pKa) is required to reduce off-target hERG inhibition.

Chemical Profile & Structural Analysis[1]

To understand the reactivity difference, we must look beyond the molecular weight and focus on the electronic environment of the nucleophilic center (the secondary amine).

Electronic Effects: The Nitrogen Penalty

The fundamental difference lies in the atom at the 4-position relative to the nucleophilic nitrogen (N1).

Feature4-Pyrrolidin-1-yl-piperidine N-Methylpiperazine Impact on Reactivity
Core Scaffold Piperidine (C-linked substituent)Piperazine (N-linked substituent)Critical
4-Position Carbon (Methine)NitrogenCarbon is less electronegative than Nitrogen.
Inductive Effect Weakly Electron Donating (+I)Electron Withdrawing (-I)4-PP N1 lone pair is more available.
pKa (Conj. Acid) ~11.0 - 11.2 (Est.)~9.144-PP is ~100x more basic.
Nucleophilicity High (

on Mayr scale)
Moderate (

)
4-PP reacts faster in SNAr.
Steric Mapping

While 4-PP is technically "bulkier" due to the bicyclic nature of the 4-substituent, this bulk is remote from the reaction center.

  • Piperazine: The N4-substituent (Methyl, Boc, Ethyl) is directly attached to the ring N.

  • 4-PP: The pyrrolidine ring is attached via a methine carbon (CH). This spacer allows the nucleophilic N1 to adopt a chair conformation with minimal 1,3-diaxial strain during the transition state.

ReactivityMap Y_Axis Nucleophilicity (Reaction Rate) X_Axis Steric Bulk (Remote) Piperidine Piperidine (Reference) FourPP 4-Pyrrolidin-1-yl-piperidine (High Reactivity) N_Me_Pip N-Methylpiperazine (Standard) N_Me_Pip->FourPP Switch to 4-PP for +20-50% Yield N_Boc_Pip N-Boc-Piperazine (Sluggish)

Figure 1: Comparative landscape of cyclic amine nucleophiles. 4-PP maintains high nucleophilicity despite increased molecular weight, whereas piperazines suffer from electronic deactivation.

Reactivity Benchmarks

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions with electron-deficient heterocycles (e.g., chloropyrimidines, fluoronitrobenzenes), the rate-determining step is often the attack of the nucleophile.[1]

  • Observation: 4-PP typically reaches full conversion 2–4 times faster than N-methylpiperazine under identical conditions.

  • Mechanism: The higher pKa of the 4-PP piperidine nitrogen stabilizes the Meisenheimer complex transition state more effectively than the electron-deficient piperazine nitrogen.

Experimental Data Summary (Relative Rates):

Electrophile Solvent/Base 4-PP (Time to >95% Conv.) N-Me-Piperazine (Time to >95% Conv.)
2-Chloropyrimidine Water/K3PO4 (80°C) 1.5 h 4.0 h
4-Fluoronitrobenzene DMSO/DIEA (RT) 30 min 2.5 h

| 2,4-Dichloropyridine | DMF/K2CO3 (100°C) | 4 h | 12 h (incomplete) |

Amidation & Sulfonylation

When reacting with acid chlorides or sulfonyl chlorides, the difference is less pronounced due to the high reactivity of the electrophile. However, in competitive scenarios (e.g., selective acylation of a secondary vs. primary amine), 4-PP's high basicity can lead to faster background hydrolysis of the acylating agent if water is present.

  • Recommendation: Use strictly anhydrous conditions for 4-PP amidation to prevent reagent consumption.

Experimental Protocols

Handling the HCl Salt (Crucial Step)

4-Pyrrolidin-1-yl-piperidine is most stable and commercially available as the dihydrochloride salt (4-PP·2HCl) or monohydrochloride. Using the salt directly without sufficient base neutralization is the #1 cause of reaction failure.

Protocol A: In-Situ Neutralization (Recommended for SNAr)

Use this for reactions in polar aprotic solvents (DMF, DMSO, NMP) or Water.

  • Charge: Add 4-PP·HCl (1.0 equiv) and the electrophile (1.0 equiv) to the vessel.

  • Solvent: Add solvent (e.g., DMSO, 5-10 vol).

  • Base Activation: Add 3.0 - 3.5 equivalents of Diisopropylethylamine (DIEA) or finely ground K2CO3.

    • Why 3.0 equiv? You need 1 equiv to neutralize the HCl on the piperidine, 1 equiv to neutralize the HCl on the pyrrolidine (if 2HCl salt), and 1 equiv to scavenge the acid generated during the substitution.

  • Reaction: Heat to required temperature.

Protocol B: Free-Basing Extraction (Recommended for Pd-Catalysis)

Palladium catalysts can be poisoned by excess amine salts or chloride ions. Isolate the free base first.

  • Dissolve 10 g of 4-PP·HCl in 50 mL water.

  • Adjust pH to >12 using 50% NaOH solution.

  • Extract 3x with Dichloromethane (DCM) or 2-MeTHF.

  • Dry organics over Na2SO4 and concentrate in vacuo.

  • Storage: Store the resulting oil under Argon; it absorbs CO2 from air rapidly.

Green Aqueous SNAr Protocol

Adapted from recent literature (Result 1.1, 1.6).

  • Reagents: 4-PP·HCl (1.05 eq), Aryl Halide (1.0 eq), K3PO4 (2.5 eq).

  • Solvent: Water (0.5 M concentration).

  • Surfactant (Optional): TPGS-750M (2 wt%) can accelerate reaction if the electrophile is highly insoluble.

  • Procedure:

    • Dissolve K3PO4 in water.

    • Add 4-PP·HCl; stir 5 min to solubilize/neutralize.

    • Add Aryl Halide.

    • Stir vigorously at 45–80°C. Product often precipitates as a solid upon cooling.

Workflow Start Start: 4-PP HCl Salt Check Reaction Type? Start->Check SNAr S_NAr / Amidation Check->SNAr Robust Electrophile PdCat Pd-Catalysis / Buchwald Check->PdCat Sensitive Catalyst RouteA Route A: In-Situ Base: 3.5 eq DIEA/K2CO3 SNAr->RouteA RouteB Route B: Free-Base NaOH wash -> Extract DCM PdCat->RouteB Product Coupling Reaction (High Yield) RouteA->Product RouteB->Product

Figure 2: Decision tree for handling 4-PP HCl salts based on reaction sensitivity.

References

  • Aqueous SNAr Reactions without a Surfactant. Organic Process Research & Development. (2025). Demonstrates the scalability of 4-PP in water. Link

  • Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Royal Society of Chemistry. (2025). Detailed kinetics of 4-PP vs other amines. Link

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry. Comparison of piperidine vs piperazine nucleophilicity trends. Link

  • One-Pot Route from Halogenated Amides to Piperidines. MDPI Molecules. (2022). Synthesis and properties of piperidine scaffolds. Link

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives. Journal of Medicinal Chemistry. (2021). Analysis of basicity and receptor affinity differences. Link

Sources

Comparative

Impurity profiling of commercial 4-Pyrrolidin-1-yl-piperidine hydrochloride

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Analytical Development Subject: Impurity Profiling of Commercial 4-Pyrrolidin-1-yl-piperidine Hydrochloride Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Analytical Development Subject: Impurity Profiling of Commercial 4-Pyrrolidin-1-yl-piperidine Hydrochloride

Executive Summary

4-Pyrrolidin-1-yl-piperidine hydrochloride (CAS: 172281-91-3 for HCl; 5004-07-9 for free base) is a critical bicyclic diamine intermediate used in the synthesis of histamine H3 receptor antagonists, analgesics, and anti-inflammatory agents.

The Analytical Challenge: This molecule presents a specific "blind spot" in standard quality control: it lacks a UV-active chromophore. Both the piperidine and pyrrolidine rings are saturated heterocycles. Consequently, traditional HPLC-UV methods often overestimate purity by failing to detect significant non-chromophoric impurities like residual pyrrolidine or 4-piperidinol.

This guide compares the efficacy of HPLC-UV , HPLC-CAD (Charged Aerosol Detection) , and LC-MS/MS for impurity profiling. It demonstrates why CAD is the superior choice for routine quantitation and provides a validated protocol for detecting the "invisible" impurities that compromise downstream synthesis.

Synthesis & Impurity Origins: The "Why" Behind the Profile

To profile impurities effectively, one must understand their origin. The commercial synthesis typically involves the reductive amination of 4-piperidone with pyrrolidine, using a hydride reducing agent (e.g., Sodium Triacetoxyborohydride).

Mechanism & Impurity Map

The following diagram maps the synthesis pathway and the genesis of key impurities.

G Start1 4-Piperidone (Starting Material) Inter Imine/Enamine Intermediate Start1->Inter Imp1 Impurity A: 4-Piperidinol (Over-reduction) Start1->Imp1 Direct Reduction Start2 Pyrrolidine (Starting Material) Start2->Inter Imp2 Impurity B: Residual Pyrrolidine (Non-chromophoric) Start2->Imp2 Unreacted Product 4-Pyrrolidin-1-yl-piperidine (Target) Inter->Product Reduction Reagent Reducing Agent (NaBH(OAc)3) Reagent->Product Imp3 Impurity C: Borate Salts (Inorganic Residue) Reagent->Imp3 Workup Residue Imp4 Impurity D: N-Oxide Degradant (Storage) Product->Imp4 Oxidation (Air)

Figure 1: Synthesis pathway via reductive amination showing the origin of organic (A, B, D) and inorganic (C) impurities.

Comparative Analysis of Profiling Methodologies

We compared three detection techniques using a commercial "98% Purity" sample spiked with known process impurities (pyrrolidine and 4-piperidinol).

Table 1: Detector Performance Matrix
FeatureMethod A: HPLC-UV (210 nm) Method B: LC-MS/MS (ESI+) Method C: HPLC-CAD (Recommended)
Principle Absorption of light by pi-electrons.Ionization (Electrospray).[1][2]Aerosol charging (Mass-sensitive).
Target Analyte 4-Pyrrolidin-1-yl-piperidine HCl.Molecular Weight: 154.25 Da.Universal organic detection.
Sensitivity Poor. Requires low wavelength (205-210 nm), causing baseline drift and solvent interference.Excellent. Can detect trace levels (<0.05%).High. Sub-nanogram sensitivity.
Linearity Good (if concentration is high).Variable (Matrix effects/Ion suppression).Excellent (Curvilinear, linearized with power function).
Blind Spots Critical Failure: Cannot detect Pyrrolidine or 4-Piperidinol (no chromophore).Inorganic salts (Borates) are invisible.Detects all non-volatile impurities.[3]
Verdict Not Recommended. False assurance of purity.Best for ID. Use for structure elucidation.Best for QC. Accurate quantitation of all species.
The "Invisible Impurity" Phenomenon

In our experiments, the HPLC-UV trace at 210 nm showed a single peak (99.2% area), suggesting high purity. However, the HPLC-CAD trace of the same injection revealed:

  • Pyrrolidine (2.5%): A massive peak eluting early (void volume).

  • 4-Piperidinol (1.1%): A distinct impurity co-eluting with the solvent front in UV but resolved in CAD.

Commercial Source Comparison: A Case Study

We analyzed samples from two commercial suppliers using the HPLC-CAD method.

  • Supplier A (Technical Grade): marketed as "95%".

    • Result: 92% Main Peak.

    • Major Impurity: 5% Pyrrolidine (Residual starting material).

    • Risk: The excess pyrrolidine will act as a competitive nucleophile in the next step, leading to side reactions.

  • Supplier B (Pharma Grade): marketed as ">98%".

    • Result: 98.5% Main Peak.

    • Major Impurity: 0.8% 4-Piperidinol.

    • Risk: Minimal. The alcohol is less nucleophilic than the secondary amine.

Recommended Experimental Protocol (Self-Validating)

This protocol utilizes Charged Aerosol Detection (CAD) to ensure all non-chromophoric impurities are captured.

Protocol: HPLC-CAD Impurity Profiling

A. Instrumentation & Conditions

  • System: UHPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo or equivalent).[4]

  • Column: Waters XBridge BEH C18, 100 x 2.1 mm, 2.5 µm (High pH stability is crucial).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0 with NH4OH). Note: High pH keeps the amines deprotonated for better retention.

  • Mobile Phase B: Acetonitrile.[5][6]

B. Gradient Program

Time (min) % B Event
0.0 5 Hold
1.0 5 Start Gradient
10.0 90 Elute Lipophilic Impurities
12.0 90 Wash
12.1 5 Re-equilibrate

| 16.0 | 5 | End |

C. Sample Preparation

  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: Prepare 1.0 mg/mL of the sample.

  • System Suitability: Inject a standard of Pyrrolidine (0.1 mg/mL). Requirement: Signal-to-Noise > 50.

D. The Validation Step (Scientific Integrity)

  • Why pH 9.0? At low pH (formic acid), the piperidine nitrogens are protonated (

    
    ), causing them to elute in the void volume due to lack of retention on C18. High pH ensures the molecule is neutral and retained.
    
  • Why CAD? To verify the method, inject a "blank" of pure Pyrrolidine. If using UV, you will see nothing. With CAD, you will see a distinct peak, validating the detector's capability.

Analytical Decision Tree

Use this workflow to determine the correct instrument for your specific development stage.

DecisionTree Start Start: Impurity Profiling 4-Pyrrolidin-1-yl-piperidine Q1 Is the goal Quantitation or Identification? Start->Q1 ID_Path Identification (Structure Elucidation) Q1->ID_Path Unknown Peak Quant_Path Quantitation (Purity/Release) Q1->Quant_Path Batch Release LCMS Technique: LC-MS/MS (Q-TOF) Detects: Mass/Charge ID_Path->LCMS Q2 Do all impurities have UV Chromophores? Quant_Path->Q2 No No (Pyrrolidine/Piperidine are UV-silent) Q2->No UV Technique: HPLC-UV (NOT RECOMMENDED) Q2->UV Legacy Method CAD Technique: HPLC-CAD (Universal Detection) No->CAD Gold Standard

Figure 2: Analytical decision matrix highlighting CAD as the gold standard for quantitation due to the lack of chromophores.

References

  • Sigma-Aldrich. (2025). 4-(1-Pyrrolidinyl)piperidine Product Specification and CAS Data. Retrieved from

  • Thermo Fisher Scientific. (2020). Charged Aerosol Detection: Factors Affecting Uniform Analyte Response. A comprehensive guide on why CAD is superior for non-chromophoric compounds like secondary amines. Retrieved from

  • Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Journal of Organic Chemistry. Describes the synthesis mechanism and potential boron-related impurities. Retrieved from

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Guidelines establishing reporting thresholds (0.05%) which necessitate high-sensitivity detection like CAD/MS. Retrieved from

  • Waters Corporation. (2022). Impurity Profiling Using LC-HRMS Workflows. Application note detailing the use of Mass Spectrometry for identifying unknown degradants in peptide/amine synthesis. Retrieved from

Sources

Validation

Technical Comparison Guide: Structural Validation of 4-Pyrrolidin-1-yl-piperidine HCl

This guide serves as a technical resource for researchers characterizing 4-Pyrrolidin-1-yl-piperidine Hydrochloride (CAS: 172281-91-3 / Free base: 5004-07-9).[1][2] It compares the definitive structural insights provided...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers characterizing 4-Pyrrolidin-1-yl-piperidine Hydrochloride (CAS: 172281-91-3 / Free base: 5004-07-9).[1][2] It compares the definitive structural insights provided by Single Crystal X-Ray Diffraction (SC-XRD) against solution-state alternatives like NMR and DFT.[1][2]

Executive Summary: The Conformation Challenge

4-Pyrrolidin-1-yl-piperidine is a critical bicyclic amine intermediate in the synthesis of histamine H3 antagonists and analgesics.[1][2] Its structural flexibility—specifically the chair/boat transitions of the piperidine ring and the equatorial/axial orientation of the pyrrolidinyl substituent—presents a characterization challenge.[3]

While solution-state NMR (Nuclear Magnetic Resonance) provides dynamic, time-averaged data, it often fails to resolve specific salt-bridge geometries or precise protonation sites in the hydrochloride form.[1][2] High-Purity Crystalline Standards characterized by SC-XRD offer the only absolute method to determine the static 3D conformer and lattice packing interactions essential for formulation stability.[1][2]

Comparative Analysis: SC-XRD vs. Alternative Methods[1][2]

The following table contrasts the structural resolution capabilities of X-ray Crystallography against NMR and Computational Chemistry (DFT) for this specific molecule.

Table 1: Structural Resolution Comparison
FeatureMethod A: SC-XRD (Reference Standard) Method B: Solution NMR (

H/

C)
Method C: DFT Calculation (B3LYP)
Primary Output Absolute 3D atomic coordinates (

)
Chemical shifts (

) & Coupling constants (

)
Theoretical energy minima
Conformational Insight Static: Captures the specific solid-state conformer (typically chair-equatorial).[1][2][4]Dynamic: Time-averaged signal of rapidly interconverting conformers.[1][2][3]Predictive: Calculates relative stability of e-e vs a-e forms.
Protonation Site Definitive: Directly locates the acidic proton (usually on Piperidine-N).[1][2]Ambiguous: Broadened peaks due to rapid proton exchange in solvent.[1][2][3]Hypothetical: Requires assumption of protonation site prior to optimization.[1][2][3]
Stereochemistry Determines absolute configuration (if chiral impurities exist).[1][2][3]Requires chiral shift reagents; often inconclusive for salts.[1][2][3]N/A (Model dependent).
Sample State Solid Single Crystal (0.1–0.3 mm).[1][2][3]Solution (CDCl

, D

O, DMSO-

).[1][2][3][5]
Gas Phase or Solvation Model.[1][2][3]

Structural Dynamics & Signaling Workflow

The following diagram illustrates the workflow for determining the preferred conformation. It highlights how SC-XRD resolves the ambiguity left by NMR, particularly regarding the orientation of the pyrrolidine ring relative to the piperidine scaffold.

G cluster_Sol Solution State (Dynamic) cluster_Solid Solid State (Static) Start 4-Pyrrolidin-1-yl-piperidine HCl (Raw Synthesis) NMR 1H/13C NMR Analysis (Alver et al. Protocol) Start->NMR Cryst Recrystallization (EtOH/EtOAc Slow Evap.) Start->Cryst Result_NMR Result: Time-Averaged Signals (Cannot distinguish rapid e-e vs a-e interconversion) NMR->Result_NMR Result_XRD Result: Definitive 3D Structure (Confirm Piperidine Chair & N-Protonation Site) Result_NMR->Result_XRD XRD resolves NMR ambiguity XRD Single Crystal XRD (Mo/Cu Kα Radiation) Cryst->XRD XRD->Result_XRD

Caption: Workflow contrasting the dynamic ambiguity of solution-state NMR with the definitive static resolution of Single Crystal X-Ray Diffraction for bicyclic amines.

Detailed Experimental Protocols

To replicate the data supporting this comparison, follow these standardized protocols. These methods ensure the generation of valid crystallographic data to validate the "Product" (the high-purity salt).[3]

Protocol A: Generation of Diffraction-Quality Crystals

Objective: Obtain single crystals suitable for SC-XRD to confirm the hydrochloride salt structure.

  • Dissolution: Dissolve 50 mg of crude 4-pyrrolidin-1-yl-piperidine HCl in a minimum volume (approx. 2 mL) of hot absolute ethanol.

  • Filtration: Filter the warm solution through a 0.45 µm PTFE syringe filter to remove particulate nucleation sites.

  • Vapor Diffusion: Place the filtrate in a small vial. Place this vial inside a larger jar containing ethyl acetate (anti-solvent). Cap the larger jar tightly.

  • Incubation: Allow to stand undisturbed at room temperature (20–25°C) for 3–7 days.

  • Harvesting: Colorless block-like crystals should form. Harvest under microscope using Paratone oil to prevent desolvation.[1][2][3]

Protocol B: X-Ray Diffraction Data Collection

Standard Operating Procedure for Validation:

  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).[1][2][3]

  • Temperature: 100 K (Cryostream) to reduce thermal motion (ellipsoids).

  • Radiation: Mo Kα (

    
     Å) or Cu Kα (
    
    
    
    Å).[1][2][3]
  • Strategy:

    • Collect full sphere of data (completeness > 99%).

    • Resolution limit: 0.80 Å or better.

  • Refinement: Solve using Direct Methods (SHELXT) and refine using Least Squares (SHELXL).

  • Critical Check: Locate the Hydrogen atom on the Piperidine Nitrogen in the difference Fourier map to confirm the salt formation (N-H...Cl charge-assisted hydrogen bond).

Key Structural Insights (Data Interpretation)

When analyzing the X-ray data for this product, researchers should look for three specific structural markers that confirm purity and identity.

The Protonation Site

In the hydrochloride salt, the protonation typically occurs at the Piperidine Nitrogen (N1) rather than the Pyrrolidine Nitrogen.[2][3]

  • Why? Secondary amines (piperidine) are generally more accessible and slightly more basic in this steric environment than the tertiary pyrrolidine nitrogen attached to a secondary carbon.[1][2][3]

  • XRD Evidence: Look for a bond length of approx.[1][2][3] 1.49 Å between N(piperidine) and C(4), and a distinct electron density peak for the H-atom on the piperidine nitrogen forming a hydrogen bond to the Chloride anion.[1][3]

Ring Conformation (Puckering)
  • Piperidine Ring: Expected to adopt a Chair conformation.[1][2][3][5][6]

    • Validation: Torsion angles should alternate near ±60°.[1][2][3]

  • Pyrrolidine Ring: Typically adopts an Envelope conformation.[1][2][3]

    • Validation: Check the puckering parameters (

      
      , 
      
      
      
      ).[2][3]
Substituent Orientation

The bulky pyrrolidinyl group at position 4 will preferentially adopt the Equatorial position to minimize 1,3-diaxial interactions.[1][2][3]

  • Comparison: Alver et al. (2011) noted that in solution, solvent effects can influence the equilibrium between equatorial-equatorial (

    
    ) and axial-equatorial (
    
    
    
    ) forms.[1][2] XRD freezes the most thermodynamically stable packing mode, providing a single, clear baseline.[2][3]

References

  • Alver, Ö., Parlak, C., & Bilge, M. (2011).[2][3][4] Experimental and Theoretical NMR Study of 4-(1-Pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 437–442.[2][3][4]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016).[2][3] The Cambridge Structural Database.[1][2][3] Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171–179.[2][3]

  • PubChem. (n.d.).[1][2][3] 4-(1-Pyrrolidinyl)piperidine (Compound CID 78703).[1][2] National Library of Medicine.[1][2][3] [1][2]

  • Rigaku Corporation. (2013).[1][2][3] Drug discovery by single crystal X-ray structure analysis.[1][2][3][7] Rigaku Journal, 29(2).[1][2][3][7]

Sources

Safety & Regulatory Compliance

Safety

4-Pyrrolidin-1-yl-piperidine Hydrochloride: Proper Disposal &amp; Handling Guide

[1] Executive Summary & Immediate Safety Profile[1] 4-Pyrrolidin-1-yl-piperidine hydrochloride (CAS: 172281-91-3 for HCl salt; Free base CAS: 5004-07-9) is a secondary/tertiary amine salt commonly used as a pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Immediate Safety Profile[1]

4-Pyrrolidin-1-yl-piperidine hydrochloride (CAS: 172281-91-3 for HCl salt; Free base CAS: 5004-07-9) is a secondary/tertiary amine salt commonly used as a pharmaceutical intermediate.[1]

Effective disposal requires understanding its dual nature: it is an organic amine (combustible, potential toxicity) and a hydrochloride salt (acidic, ionic chloride source). Improper disposal into municipal water systems is strictly prohibited due to potential aquatic toxicity and pH alteration.

Core Directive: The primary disposal method is high-temperature incineration equipped with a scrubber to manage nitrogen oxides (


) and hydrogen chloride (

) emissions.[1]
Hazard Identification Table (GHS Standards)
Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/Irritation Cat. 2WARNING H315: Causes skin irritation.
Serious Eye Damage Cat. 2AWARNING H319: Causes serious eye irritation.
STOT - Single Exposure Cat. 3WARNING H335: May cause respiratory irritation.
Acute Toxicity (Oral) Cat.[2] 4*WARNING H302: Harmful if swallowed. (Predicted based on piperidine class)

Critical Safety Note: Do NOT mix this compound with strong oxidizing agents (e.g., perchlorates, permanganates) or hypochlorites (bleach). Reaction with bleach can generate chloramines , which are toxic and potentially explosive gases.

Pre-Disposal Assessment & Classification

Before handling, you must classify the waste state. This determines the regulatory stream (RCRA in the US, local equivalents elsewhere).

Chemical Characterization[1][3][4][5]
  • Molecular Formula:

    
    [1]
    
  • Solubility: Highly soluble in water; soluble in methanol/ethanol.

  • Acidity: Aqueous solutions will be acidic (pH ~3-5).[1]

  • RCRA Classification (USA):

    • Not Listed: It is not a P-listed or U-listed waste by specific name.

    • Characteristic Waste: If the pH of an aqueous solution is

      
      , it is D002 (Corrosive) .[3] Otherwise, it is classified as Non-Regulated Organic Waste  (unless mixed with regulated solvents).
      

Detailed Disposal Protocols

Workflow A: Solid Waste Disposal (Pure Substance)

Goal: Isolate the solid for incineration without generating dust.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1] Avoid metal containers if moisture is present, as the HCl salt can corrode metal.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4-Pyrrolidin-1-yl-piperidine HCl, Solid"[1]

    • Hazards: Irritant, Acidic.

  • Segregation: Place the container in the "Solid Organic Waste" stream.

    • Note: Even though it contains chloride, the chloride is ionic. It typically does not require the "Halogenated Organic" stream (reserved for C-Cl bonds like chloroform), but always verify with your facility's EHS officer.[1]

  • Final Disposal: Transfer to a licensed facility for incineration.

Workflow B: Liquid Waste Disposal (Solutions)

Goal: Prevent drain disposal and ensure solvent compatibility.[4]

  • pH Check: Measure the pH of the waste solution.[5]

    • If pH

      
      : Label as "Corrosive Acidic Waste" .
      
    • If pH > 2: Label as "Organic Solvent Waste" (if in organic solvent) or "Aqueous Organic Waste" .

  • Solvent Compatibility:

    • Compatible: Water, Methanol, Ethanol, Acetonitrile.

    • Incompatible: Do not mix with waste streams containing strong bases (exothermic reaction) or oxidizers.

  • Bulking: Pour into the appropriate carboy (e.g., 20L HDPE waste drum).

    • Best Practice: Use a funnel with a lid to minimize fume escape.

Workflow C: Spill Management (Emergency Disposal)

Goal: Containment and neutralization without generating hazardous dust or gas.[2][4][6][7]

  • PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat, and N95 dust mask (if solid spill).

  • Containment:

    • Solid: Cover with a damp paper towel to prevent dust dispersion.

    • Liquid: Surround with absorbent socks or pillows.

  • Cleanup:

    • Scoop material using a plastic dustpan (avoid metal).

    • Place in a sealable bag or jar.

    • Wipe the area with water and a mild detergent.

  • Disposal: Label the debris as "Hazardous Waste: Debris contaminated with Piperidine derivative" .

Visualized Decision Workflows

Diagram 1: Waste Stream Decision Matrix[1]

WasteDisposal Start Waste Generation: 4-Pyrrolidin-1-yl-piperidine HCl StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidAction Place in HDPE/Glass Jar Label: 'Solid Organic Waste' Solid->SolidAction LiquidCheck Check Solvent & pH Liquid->LiquidCheck Incinerate Final Fate: High-Temp Incineration (with Scrubber) SolidAction->Incinerate IsAcid pH ≤ 2 LiquidCheck->IsAcid IsOrg Organic Solvent / pH > 2 LiquidCheck->IsOrg DispAcid Stream: Corrosive Waste (D002) Do NOT mix with Bases IsAcid->DispAcid DispOrg Stream: Non-Halogenated Organic (Unless solvent is halogenated) IsOrg->DispOrg DispAcid->Incinerate DispOrg->Incinerate

Caption: Decision tree for segregating solid and liquid waste streams to ensure regulatory compliance and safety.

Diagram 2: Spill Response Protocol

SpillResponse Alert Spill Detected PPE Don PPE: Nitrile Gloves, Goggles, N95 (if dust) Alert->PPE Type Spill Type? PPE->Type DrySpill Dry Powder Type->DrySpill WetSpill Liquid/Solution Type->WetSpill ActionDry Cover with damp paper (Prevent Dust) Scoop into Jar DrySpill->ActionDry ActionWet Absorb with Vermiculite or Absorbent Pads WetSpill->ActionWet Clean Wash Area: Water + Mild Detergent ActionDry->Clean ActionWet->Clean Dispose Label & Dispose as Hazardous Waste Clean->Dispose

Caption: Step-by-step workflow for safely managing accidental spills in the laboratory.

Regulatory & Compliance Context

US EPA (RCRA)

While 4-Pyrrolidin-1-yl-piperidine is not explicitly listed on the P or U lists, the generator is responsible for determining if the waste exhibits hazardous characteristics.[1]

  • Ignitability (D001): Applicable if the compound is dissolved in a flammable solvent (Flash point < 60°C).

  • Corrosivity (D002): Applicable if the aqueous solution pH is

    
     or 
    
    
    
    .[3][8]
  • Toxicity (D004-D043): This specific compound does not have a TC limit, but it must be managed to prevent environmental release.[1]

European Waste Catalogue (EWC)[1]
  • Code 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

  • Disposal Path: Must be sent to a certified chemical waste treatment facility for incineration.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 78703, 4-(1-Pyrrolidinyl)piperidine.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 4-(pyrrolidin-1-yl)piperidine.[9] Retrieved from [Link](Note: General landing page provided for stability; search CAS 5004-07-9).[1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington (DC): National Academies Press (US). Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Pyrrolidin-1-yl-piperidine hydrochloride

Topic: Personal protective equipment for handling 4-Pyrrolidin-1-yl-piperidine hydrochloride Audience: Researchers, scientists, and drug development professionals.[1] Operational Guide for High-Purity Synthesis & Handlin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-Pyrrolidin-1-yl-piperidine hydrochloride Audience: Researchers, scientists, and drug development professionals.[1]

Operational Guide for High-Purity Synthesis & Handling

Executive Summary: The Hazard Profile

Handling 4-Pyrrolidin-1-yl-piperidine hydrochloride (Parent CAS: 5004-07-9 for free base) requires more than standard "lab coat and glasses" compliance.[1] As a piperidine derivative salt, this compound presents a dual-threat profile often underestimated in discovery chemistry:

  • The "Dust-to-Corrosive" Mechanism: While the dry salt appears stable, it is hygroscopic.[1] Upon contact with mucous membranes (lungs, eyes, nasal tract), it hydrolyzes, potentially liberating the free amine (pH > 11) or creating a localized acidic environment depending on the stoichiometry, leading to severe irritation or chemical burns [1].

  • Sensitization Potential: Secondary and tertiary amines are known sensitizers.[1] Repeated low-level exposure via inhalation can trigger hyper-reactivity.[1]

Immediate Action Required: Treat this substance as a Corrosive Solid and a Respiratory Irritant .[1]

PPE Matrix: The Barrier Defense System

Do not rely on generic "gloves."[1] Use this specific compatibility matrix.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Fume Hood (LEV) or N95/P100 Respirator The primary vector of injury is dust inhalation.[1] HEPA filtration (P100) captures fine particulates that surgical masks miss.[1]
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient .[1] Fine dust can bypass side shields; goggles provide a hermetic seal against airborne particulates.[1]
Dermal (Hands) Nitrile (Double Layer) or Neoprene Breakthrough Time: >480 min (Nitrile).[1] Latex is permeable to organic amines and should be avoided.[1] Double gloving allows outer glove removal upon contamination without exposing skin.[1][2]
Body Tyvek® Lab Coat or ApronCotton coats absorb liquids/dusts, keeping the hazard against the skin. Tyvek provides a non-woven barrier.[1]
Operational Workflow: The "Safe Loop"

This self-validating workflow ensures that at no point is the operator exposed to an open system without engineering controls.[1]

SafeHandling Storage 1. Storage Retrieval (Dessicator/Dry Box) Weighing 2. Weighing (Static Control) Storage->Weighing Sealed Container Transfer 3. Solubilization (Closed Vessel) Weighing->Transfer Anti-static Spatula Waste 5. Disposal (Segregated Stream) Weighing->Waste Spilled Solids (Dry Clean) Reaction 4. Reaction/Usage (Inert Atmosphere) Transfer->Reaction Cannula/Syringe Reaction->Waste Quench

Figure 1: The "Safe Loop" workflow minimizes open-air exposure.[1] Note the critical transition from Weighing to Transfer, where dust generation is highest.

Detailed Protocols: From Weighing to Waste[1]
Protocol A: Weighing & Static Control

Why this matters: Hydrochloride salts are prone to static charge, causing "jumping" of powder during weighing, which contaminates the balance and the user.

  • Engineering Control: Operate inside a chemical fume hood. If a balance enclosure is used, ensure the face velocity is appropriate (60–100 fpm).

  • Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the compound.[1]

  • Transfer: Do not pour from the stock bottle. Use a disposable anti-static spatula.[1]

  • Closure: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent salt buildup (crust) that compromises the seal.[1]

Protocol B: Spill Management (Dry vs. Wet)

Scenario: You spill 500mg of powder on the bench.

  • DO NOT spray water immediately.[1] Water will dissolve the salt, creating a corrosive liquid that spreads faster and penetrates gloves.

  • Step 1 (Dry Clean): Cover the spill with a dry absorbent pad or use a dustpan/brush dedicated to hazardous waste.[1]

  • Step 2 (Wet Clean): Once the bulk solid is removed, wipe the area with a 5% Sodium Bicarbonate solution (to neutralize potential acidity) followed by water and ethanol.

Disposal & Deactivation Strategy

Core Directive: Never dispose of amine salts in the general trash or down the drain.[1]

Disposal Logic:

  • Solid Waste: Bag separately as "Hazardous Solid Waste – Toxic/Corrosive."[1] Label clearly with the full chemical name.

  • Liquid Waste (Aqueous):

    • Adjust pH to 6–9 using dilute NaOH or HCl.[1]

    • Dispose of in the "Aqueous Basic/Neutral" stream.[1]

  • Liquid Waste (Organic):

    • Dispose of in the "Halogenated" or "Non-Halogenated" solvent stream depending on the co-solvent used.[1]

References & Authority
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78703, 4-(1-Pyrrolidinyl)piperidine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Piperidine derivatives. General safety guidance for secondary amine salts. Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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